molecular formula C11H17NO2 B179394 N,N-Bis(2-hydroxyethyl)-p-toluidine CAS No. 3077-12-1

N,N-Bis(2-hydroxyethyl)-p-toluidine

Cat. No.: B179394
CAS No.: 3077-12-1
M. Wt: 195.26 g/mol
InChI Key: JUVSRZCUMWZBFK-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1), with a molecular formula of C11H17NO2 and a molar mass of 195.26 g/mol, is a member of the aromatic amine family . This compound serves as a key polymer auxiliary and is specifically employed as a curing agent for epoxy resins . Its chemical structure, featuring a tertiary aromatic amine group and two polar hydroxyethyl groups, is pivotal to its function. The hydroxyethyl groups increase the compound's reactivity and solubility, allowing it to be effectively incorporated into polymer chains . When handling this material, appropriate safety precautions must be observed. The compound is classified as harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Researchers should wear protective gloves, eye protection, and impervious clothing, and ensure handling occurs in a well-ventilated place . This product is strictly for research use and is not intended for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol
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InChI

InChI=1S/C11H17NO2/c1-10-2-4-11(5-3-10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
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InChI Key

JUVSRZCUMWZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H17NO2
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DSSTOX Substance ID

DTXSID0044650
Record name 2,2'-[(4-Methylphenyl)imino]diethanol
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Molecular Weight

195.26 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Liquid, White powder with a slight odor; [3M MSDS]
Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
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Vapor Pressure

0.00000073 [mmHg]
Record name N,N-Bis(2-hydroxyethyl)-4-toluidine
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CAS No.

3077-12-1
Record name N,N-Bis(2-hydroxyethyl)-p-toluidine
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Record name Diethylol-p-toluidine
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Record name Ethanol, 2,2'-[(4-methylphenyl)imino]bis-
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Record name 2,2'-[(4-methylphenyl)imino]bisethanol
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Record name N,N-BIS(2-HYDROXYETHYL)-4-TOLUIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Bis(2-hydroxyethyl)-p-toluidine, a versatile aromatic amine with significant applications in polymer chemistry and as a synthetic intermediate. This document is intended to be a valuable resource for professionals in research, development, and manufacturing who work with this compound.

Chemical Identity and Structure

This compound, also known as p-Tolyldiethanolamine, is an organic compound featuring a tertiary amine substituted with two hydroxyethyl groups and a p-tolyl group.[1] Its structure, which includes both hydrophilic hydroxyl groups and a hydrophobic aromatic ring, gives it unique solubility characteristics.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[2]
CAS Number 3077-12-1[2]
Molecular Formula C₁₁H₁₇NO₂[2]
Molecular Weight 195.26 g/mol [2]
InChI Key JUVSRZCUMWZBFK-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=C(C=C1)N(CCO)CCO[2]

Physical Properties

The physical state of this compound can vary, appearing as a white to yellow or orange powder, lump, or a clear to pale yellow liquid.[3][4] This variability can be attributed to the presence of more highly alkoxylated derivatives which are liquid at room temperature.[5]

Table 2: Physical Properties of this compound

PropertyValue
Appearance White or colorless to yellow to orange powder, lump, or clear liquid[3]
Melting Point 49-54 °C[5][6]
Boiling Point 162-163 °C at 0.75 Torr[7]
Density (Predicted) 1.137 g/cm³
Water Solubility 19.8 g/L at 20 °C
Solubility Soluble in water, organic solvents like methanol, ethanol, acetone, and chloroform[3][8]

Chemical Properties and Reactivity

This compound is characterized by its good thermal stability and reactivity, particularly with epoxy groups, which makes it a valuable curing agent in epoxy resins.[1][9] The presence of both tertiary amine and hydroxyl functionalities allows it to act as a chain extender or crosslinker in the synthesis of various polymers, such as polyurethanes and polyesters.[10] It can also serve as a starting material for the synthesis of novel pharmaceutical compounds.[6]

Chemical Reactivity:

  • Curing Agent: The tertiary amine acts as a catalyst for the polymerization of epoxy resins.[8][9]

  • Polymer Synthesis: The hydroxyl groups can react with isocyanates to form polyurethanes or with carboxylic acids and their derivatives to create polyesters.[10]

  • Corrosion Inhibition: The presence of hydroxyl groups and the aromatic ring may allow it to form a protective film on metal surfaces, suggesting its potential as a corrosion inhibitor for mild steel in acidic environments.[6]

Spectral Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.[6]

Table 3: Summary of Spectral Data

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the range of δ 6.8–7.2 ppm. The methyl group protons on the toluene ring show a characteristic singlet peak around δ 2.3 ppm. The protons of the hydroxyethyl groups are observed as multiplets in the δ 3.5–3.7 ppm range.
¹³C NMR Key signals include those for the aromatic carbons, the methyl carbon (Ar-CH₃), the nitrogen-attached methylene carbons (N-CH₂), and the hydroxyl-bearing methylene carbons (-CH₂-OH).
IR Spectroscopy Expected to show characteristic peaks for O-H stretching from the hydroxyl groups, C-N stretching of the tertiary amine, and C-H stretching from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The top peak in the GC-MS is observed at m/z 164.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties and for the synthesis of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point (at Reduced Pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Heating mantle

  • Thermometer

  • Vacuum pump and pressure gauge

  • Boiling chips

Procedure:

  • Place a sample of this compound and a few boiling chips into the distillation flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Gradually reduce the pressure in the system to the desired level using the vacuum pump.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • If the solid has dissolved, it is considered soluble. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble, respectively.

  • Repeat the procedure with different solvents (e.g., water, ethanol, acetone, hexane) to determine the solubility profile.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the ethoxylation of p-toluidine with ethylene oxide.[10] Another method involves the reaction of p-toluidine with 2-chloroethanol in the presence of a base.[6]

Reaction Scheme: p-Toluidine + 2 Ethylene Oxide → this compound

Optimized Reaction Parameters for Ethoxylation of p-Toluidine:

ParameterConditionRationale
Reactant Ratio 2.2–3.0 moles of ethylene oxide per mole of p-toluidineEnsures complete bis-alkoxylation and minimizes mono-alkoxylated byproduct.[10]
Temperature 100–140 °CBalances reaction rate and minimizes side-product formation.[10]
Pressure 1.4–2.5 barMaintains ethylene oxide in the liquid phase.[10]
Catalyst Alkaline catalysts (e.g., NaOH, KOH, sodium methoxide)Accelerates the ring-opening of the epoxide.[10]

General Procedure:

  • Charge a suitable reactor with p-toluidine and the alkaline catalyst.

  • Heat the mixture to the reaction temperature (100–140 °C).[10]

  • Under pressure (1.4–2.5 bar), introduce ethylene oxide at a controlled rate to manage the exothermic reaction.[10]

  • After the addition is complete, maintain the reaction conditions until the desired conversion is achieved.

  • Cool the reaction mixture and neutralize the catalyst.

  • The product can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts.[10]

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product p_toluidine p-Toluidine reaction Ethoxylation Reaction p_toluidine->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction catalyst Alkaline Catalyst (e.g., NaOH) catalyst->reaction temperature 100-140 °C temperature->reaction pressure 1.4-2.5 bar pressure->reaction purification Purification (Vacuum Distillation) reaction->purification product N,N-Bis(2-hydroxyethyl) -p-toluidine purification->product

Caption: Synthesis workflow for this compound.

Solubility Testing Logic

G Solubility Testing Workflow start Start with Sample test_water Test Solubility in Water start->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No test_organic Test Solubility in Organic Solvents (e.g., Ethanol, Acetone) insoluble_water->test_organic soluble_organic Soluble test_organic->soluble_organic Yes insoluble_organic Insoluble test_organic->insoluble_organic No

References

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine, with the CAS number 3077-12-1, is an aromatic amine derivative of p-toluidine.[1][2] Its chemical structure features a p-toluidine backbone substituted with two hydroxyethyl groups on the nitrogen atom. This bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, imparts unique properties that make it a valuable compound in various industrial and research applications.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety information, tailored for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

This compound is characterized by its molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol .[1][4] It typically appears as a white to yellow or orange powder, lump, or clear liquid.[5] The presence of both a hydrophobic aromatic ring and hydrophilic hydroxyl groups gives it amphiphilic characteristics.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3077-12-1[1][4]
Molecular Formula C₁₁H₁₇NO₂[1][4]
Molecular Weight 195.26 g/mol [1][4]
IUPAC Name 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[1][4]
Synonyms p-Tolyldiethanolamine, 2,2'-(p-Tolylimino)diethanol[1]
Appearance White to yellow/orange powder, lump, or clear liquid[5]
Melting Point 53-54 °C[1]
Boiling Point 162-163 °C at 0.75 Torr[5]
Solubility Soluble in water and organic solvents[6]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the ethoxylation of p-toluidine and the reaction of p-toluidine with 2-chloroethanol.[1][2]

Ethoxylation of p-Toluidine

This industrial method involves the direct reaction of p-toluidine with ethylene oxide.[2] The reaction is typically carried out at elevated temperatures (100-170 °C) and pressures (1.4-2.5 bar) to maintain ethylene oxide in the liquid phase.[2][7] A molar ratio of 2.2 to 3.0 moles of ethylene oxide per mole of p-toluidine is recommended to favor the formation of the desired bis-hydroxyethylated product and minimize mono-ethoxylated and poly-ethoxylated byproducts.[2]

Experimental Protocol (Industrial Scale):

  • Reactants: p-Toluidine, Ethylene Oxide.

  • Conditions:

    • Temperature: 100-140 °C.[2]

    • Pressure: 1.4-2.5 bar.[2]

    • Molar Ratio (Ethylene Oxide:p-Toluidine): 2.2-3.0 : 1.[2]

  • Procedure:

    • Melt p-toluidine in a suitable reactor.

    • Introduce ethylene oxide into the molten p-toluidine under controlled temperature and pressure.

    • The reaction is exothermic and requires careful monitoring.

    • After the reaction is complete, the product mixture is purified, typically by distillation or crystallization, to isolate this compound. A yield of 76% has been reported after purification.[8][9]

Diagram 1: General Workflow for the Ethoxylation of p-Toluidine

G p_toluidine p-Toluidine (molten) reactor Reactor (100-140°C, 1.4-2.5 bar) p_toluidine->reactor ethylene_oxide Ethylene Oxide ethylene_oxide->reactor reaction_mixture Crude Reaction Mixture reactor->reaction_mixture purification Purification (Distillation/Crystallization) reaction_mixture->purification final_product This compound purification->final_product

Caption: Industrial synthesis of this compound via ethoxylation.

Reaction with 2-Chloroethanol

An alternative laboratory-scale synthesis involves the nucleophilic substitution reaction of p-toluidine with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1][2]

Experimental Protocol (Laboratory Scale):

  • Reactants: p-Toluidine, 2-Chloroethanol, a suitable base (e.g., sodium carbonate).

  • Procedure:

    • Dissolve p-toluidine in a suitable solvent.

    • Add the base to the solution.

    • Slowly add 2-chloroethanol to the reaction mixture.

    • Heat the mixture under reflux for several hours.

    • After cooling, the product is isolated by extraction and purified by distillation or recrystallization.

Diagram 2: Synthesis via Reaction with 2-Chloroethanol

G p_toluidine p-Toluidine reflux Reflux in Solvent p_toluidine->reflux chloroethanol 2-Chloroethanol (2 eq.) chloroethanol->reflux base Base (e.g., Na2CO3) base->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (Distillation/Recrystallization) workup->purification product This compound purification->product

Caption: Laboratory synthesis of this compound.

Applications

The unique chemical structure of this compound makes it a versatile compound with several applications, primarily in polymer chemistry.

Curing Agent and Accelerator in Polymer Systems

This compound is widely used as a curing agent and reaction accelerator in various polymer formulations, including epoxy resins and unsaturated polyester resins.[10][11][12] It can be used in redox initiator systems, often in combination with a peroxide like benzoyl peroxide (BPO), to initiate free radical polymerization at ambient temperatures.[13] The tertiary amine group facilitates the decomposition of the peroxide, generating free radicals that initiate the crosslinking of the resin.[1]

Diagram 3: Mechanism as a Curing Accelerator

G Amine This compound (Tertiary Amine) Radical_Formation Redox Reaction: Radical Generation Amine->Radical_Formation Peroxide Peroxide (e.g., BPO) Peroxide->Radical_Formation Initiation Initiation Radical_Formation->Initiation Free Radicals Monomer Unsaturated Monomer (e.g., in Polyester Resin) Monomer->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Crosslinked_Polymer Crosslinked Polymer Network Propagation->Crosslinked_Polymer

Caption: Role in free radical polymerization as a curing accelerator.

Experimental Protocol: Curing of an Unsaturated Polyester Resin

  • Materials: Unsaturated polyester resin, this compound, Benzoyl peroxide (BPO) paste.

  • Procedure:

    • To the unsaturated polyester resin, add the desired amount of this compound and mix thoroughly until fully dissolved.

    • Add the BPO paste to the resin-accelerator mixture and stir vigorously for 1-2 minutes to ensure uniform dispersion.

    • Pour the catalyzed resin into a mold and allow it to cure at ambient temperature.

    • The gel time and cure time will depend on the concentrations of the accelerator and initiator, as well as the ambient temperature.

Table 2: Illustrative Gel Times for a Generic Unsaturated Polyester Resin System

This compound Conc. (wt%)Initiator (BPO) Conc. (wt%)Temperature (°C)Approximate Gel Time (min)
0.21.02520 - 30
0.41.02510 - 20
0.22.02515 - 25
0.41.0355 - 15

(Note: These are illustrative values and will vary depending on the specific resin system.)

Corrosion Inhibition

Studies have indicated the potential of this compound as a corrosion inhibitor for mild steel in acidic media.[1] The presence of the aromatic ring, nitrogen, and oxygen atoms allows the molecule to adsorb onto the metal surface, forming a protective film that inhibits corrosion.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

  • Materials: Mild steel coupons of known dimensions and weight, acidic solution (e.g., 1M HCl), this compound.

  • Procedure:

    • Prepare solutions of the acidic medium with varying concentrations of this compound.

    • Immerse the pre-weighed mild steel coupons in the test solutions for a specified period.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Table 3: Hypothetical Corrosion Inhibition Efficiency Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)502.5-
100201.060
200120.676
40070.3586
80040.292

(Note: This is hypothetical data to illustrate the expected trend.)

Other Potential Applications

The bifunctional nature of this compound suggests its potential use as a chain extender or crosslinker in the synthesis of various polymers like polyurethanes and polyesters.[1] Additionally, the presence of the amine group makes it a potential starting material for the synthesis of novel pharmaceutical compounds, although this area requires further research.[1]

Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques.

Table 4: Spectroscopic Data for this compound

TechniqueKey ObservationsReference(s)
¹H NMR Aromatic protons: ~δ 6.8–7.2 ppm; Methyl protons: ~δ 2.3 ppm (singlet); Hydroxyethyl protons (-N-CH₂- and -CH₂-OH): ~δ 3.5–3.7 ppm (multiplets)[2]
¹³C NMR Provides information about the carbon skeleton, complementing ¹H NMR data for structural confirmation.[2]
FTIR Broad O-H stretching band: ~3200–3500 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹[2]
Mass Spec. Molecular ion peak (M⁺) at m/z 195, with characteristic fragmentation patterns.[14]

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye damage.[2] Appropriate personal protective equipment, including gloves, eye protection, and impervious clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[2]

Table 5: GHS Hazard Information

Hazard StatementCodeClass
Harmful if swallowedH302Acute toxicity, oral (Category 4)
May cause an allergic skin reactionH317Skin sensitization (Category 1)
Causes serious eye damageH318Serious eye damage/eye irritation (Category 1)

(Reference:[2])

Conclusion

This compound is a versatile chemical with significant applications, particularly in polymer chemistry as a curing agent and accelerator. Its synthesis is well-established, and its chemical properties make it a subject of interest for further research in areas such as corrosion inhibition and as a building block for novel materials and pharmaceuticals. As with all chemicals, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this compound.

References

A Technical Guide to the Spectral Analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1), a tertiary aromatic amine with applications as a polymer auxiliary and curing agent for epoxy resins.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Properties:

  • IUPAC Name: 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[2]

  • Molecular Formula: C₁₁H₁₇NO₂[1][2]

  • Molecular Weight: 195.26 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
6.92–7.12d4HAromatic protons
3.5–3.7m8H-N-CH₂- and -CH₂-OH
2.3s3HAr-CH₃

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
145.3Aromatic C-N
129.8Aromatic C-H
112.8Aromatic C-H
126.9Aromatic C-CH₃
60.5-CH₂-OH
55.4N-CH₂-
20.4Ar-CH₃
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3]

  • Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[1]

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200–3500BroadO-H stretching of the hydroxyl groups
3000-3100MediumAromatic C-H stretching
1335-1250StrongAromatic C-N stretching

As a tertiary amine, no N-H stretching vibrations are observed.[1][4]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using the Attenuated Total Reflectance (ATR) technique:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. No special sample preparation is usually needed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular weight of this compound is 195.26 g/mol .[1]

Mass Spectral Data
m/zRelative IntensityAssignment
195LowMolecular ion [M]⁺
164High[M - CH₂OH]⁺
120High[M - N(CH₂CH₂OH)₂]⁺

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol for Mass Spectrometry

A general procedure for the analysis of this compound by electron ionization mass spectrometry (EI-MS) is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation from any impurities.[5]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[5]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectral analysis.

Caption: Chemical structure of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide on the Synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine from p-toluidine and Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine, a crucial intermediate in various industrial applications, including polymer chemistry and as a curing agent for epoxy resins. The primary focus of this document is the reaction of p-toluidine with ethylene oxide. This guide details the underlying reaction mechanism, optimized experimental parameters, and catalyst systems. Furthermore, it presents detailed experimental protocols, purification methods, and spectral characterization data for the synthesized compound. Quantitative data from various sources are summarized in structured tables for comparative analysis. Diagrams illustrating the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS: 3077-12-1), also known as p-tolyldiethanolamine, is an aromatic amine derivative with the chemical formula C₁₁H₁₇NO₂.[1] Its structure, featuring a tertiary amine and two primary hydroxyl groups, makes it a versatile molecule in chemical synthesis.[2] It is a key component in the production of polymers and acts as an effective curing agent for epoxy resins.[3][4] The ethoxylation of p-toluidine with ethylene oxide is the most common industrial method for its synthesis.[3] This guide provides an in-depth exploration of this synthetic route.

Reaction Mechanism

The synthesis of this compound from p-toluidine and ethylene oxide proceeds through a stepwise nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, which leads to the opening of the strained epoxide ring.[3]

The reaction can be described in two main stages:

  • Mono-ethoxylation: One equivalent of ethylene oxide reacts with p-toluidine to form the intermediate, N-(2-hydroxyethyl)-p-toluidine.[3]

  • Di-ethoxylation: The secondary amine of the intermediate then reacts with a second equivalent of ethylene oxide to yield the final product, this compound.[3]

The reaction is typically carried out in the presence of a catalyst to facilitate the ring-opening of the ethylene oxide.

Catalyst Systems

Alkaline catalysts are commonly employed to accelerate the ethoxylation of p-toluidine.[3] These catalysts enhance the nucleophilicity of the amine and facilitate the proton transfer steps. Commonly used catalysts include:

  • Sodium methoxide (NaOCH₃): Often preferred due to its high activity and minimal formation of side-products.[3]

  • Sodium hydroxide (NaOH) and Potassium hydroxide (KOH): Also effective catalysts for the reaction.

The choice of catalyst can influence the reaction rate and the distribution of products.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound in a laboratory setting. This protocol is based on the general conditions reported in the literature.[3]

Materials:

  • p-Toluidine

  • Ethylene oxide

  • Sodium methoxide (catalyst)

  • Toluene (solvent, optional)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

  • Reactor Setup: A clean and dry reaction vessel is charged with p-toluidine. If a solvent is used, toluene can be added at this stage. The reactor is then purged with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: The catalyst, such as sodium methoxide (typically 0.1-0.5 wt% based on p-toluidine), is added to the reactor.[3]

  • Heating: The mixture is heated to the desired reaction temperature, typically between 100°C and 140°C, with continuous stirring.[3]

  • Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is slowly introduced into the reaction mixture. The addition rate should be carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature. The reaction is typically conducted under a pressure of 1.4–2.5 bar to keep the ethylene oxide in its liquid phase.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of p-toluidine and the formation of the mono- and di-ethoxylated products.

  • Reaction Completion: Once the desired conversion is achieved, the addition of ethylene oxide is stopped, and the reaction mixture is allowed to cool down.

  • Catalyst Neutralization: The alkaline catalyst is neutralized by the addition of an acid, such as acetic acid or phosphoric acid.

  • Purification: The crude product is then purified to remove unreacted starting materials, the catalyst residue, and byproducts.

Purification Methods:

  • Fractional Distillation: This is a common method for purifying this compound. The distillation is performed under reduced pressure to prevent thermal decomposition of the product. A typical distillation temperature is 162-163 °C at 0.75 Torr.[5]

  • Crystallization: The product can also be purified by crystallization from a suitable solvent. While specific solvents for this compound are not widely reported, general solvents for similar aromatic amines include ethanol/water mixtures or petroleum ether.[6]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data.

Table 1: Optimized Reaction Parameters for Ethoxylation of p-Toluidine [3]

ParameterRecommended RangePurpose
Temperature100 - 140°CTo ensure a sufficient reaction rate while minimizing side reactions.
Pressure1.4 - 2.5 barTo maintain ethylene oxide in the liquid phase.
Molar Ratio (Ethylene Oxide : p-Toluidine)2.2 : 1 to 3.0 : 1To promote the formation of the desired di-ethoxylated product and minimize unreacted starting material and over-ethoxylation.
Catalyst Concentration (e.g., NaOCH₃)0.1 - 0.5 wt%To achieve a practical reaction rate.

Table 2: Example of Product Distribution in an Industrial Synthesis [3]

ComponentPercentage in Product Mixture
This compound50.1%
N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)-p-toluidine (Tris-ethoxylated)43.7%
Tetra-ethoxylated derivative5.4%
Reaction Conditions: Molar ratio of p-toluidine to ethylene oxide of 1:2.58 at 120°C with sodium methoxide catalyst.

Spectral Data and Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

    • Aromatic protons: δ 6.8–7.2 ppm (multiplet)[3]

    • -N-CH₂- and -CH₂-OH protons: δ 3.5–3.7 ppm (multiplets)[3]

    • -CH₃ protons: δ 2.3 ppm (singlet)[3]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

6.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.[7]

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretch: A band in the region of 1100-1350 cm⁻¹.[7]

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ReactionPathway p_toluidine p-Toluidine intermediate N-(2-hydroxyethyl)-p-toluidine p_toluidine->intermediate Nucleophilic Attack ethylene_oxide1 Ethylene Oxide (1 eq) ethylene_oxide1->intermediate final_product This compound intermediate->final_product Nucleophilic Attack ethylene_oxide2 Ethylene Oxide (1 eq) ethylene_oxide2->final_product catalyst Alkaline Catalyst (e.g., NaOCH₃) catalyst->intermediate catalyst->final_product

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow start Start reactor_setup Reactor Setup: - Charge p-toluidine - Purge with N₂ start->reactor_setup catalyst_addition Add Alkaline Catalyst reactor_setup->catalyst_addition heating Heat to 100-140°C catalyst_addition->heating eo_addition Slowly Add Ethylene Oxide (1.4-2.5 bar) heating->eo_addition monitoring Monitor Reaction (GC) eo_addition->monitoring monitoring->eo_addition Reaction Incomplete cooldown Cool Down monitoring->cooldown Reaction Complete neutralization Neutralize Catalyst cooldown->neutralization purification Purification: - Fractional Distillation or - Crystallization neutralization->purification characterization Characterization: - NMR - FTIR purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • p-Toluidine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylene Oxide: is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-contained and ventilated system.

  • Alkaline Catalysts: are corrosive and should be handled with care.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of this compound from p-toluidine and ethylene oxide is a well-established and industrially significant process. By carefully controlling reaction parameters such as temperature, pressure, molar ratios, and catalyst selection, it is possible to achieve high yields of the desired product. This technical guide provides a comprehensive resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate. The detailed protocols, data summaries, and visual diagrams aim to facilitate a deeper understanding of the synthesis and enable its successful implementation in a laboratory or industrial setting.

References

Reaction mechanism of p-toluidine with 2-chloroethanol to form N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism for synthesizing N,N-Bis(2-hydroxyethyl)-p-toluidine from p-toluidine and 2-chloroethanol. It includes a detailed breakdown of the reaction pathway, quantitative data presented in a clear tabular format, and a comprehensive experimental protocol for laboratory synthesis.

Core Reaction Mechanism: Nucleophilic Substitution

The formation of this compound from p-toluidine and 2-chloroethanol is a classic example of a nucleophilic substitution reaction.[1] In this process, the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. The reaction proceeds in a stepwise manner, involving the formation of a mono-substituted intermediate followed by a second substitution to yield the final di-substituted product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]

The reaction can be summarized by the following overall equation:

CH₃C₆H₄NH₂ + 2 HOCH₂CH₂Cl + 2 Base → CH₃C₆H₄N(CH₂CH₂OH)₂ + 2 Base·HCl

Stepwise Mechanism

The reaction proceeds through two consecutive SN2 (Substitution Nucleophilic Bimolecular) reactions.

Step 1: Formation of the Intermediate N-(2-hydroxyethyl)-p-toluidine

The first step involves the nucleophilic attack of the primary amine, p-toluidine, on the first molecule of 2-chloroethanol. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. A base then deprotonates the resulting ammonium salt to yield the intermediate, N-(2-hydroxyethyl)-p-toluidine.

Step 2: Formation of the Final Product this compound

The secondary amine intermediate formed in the first step is also nucleophilic and reacts with a second molecule of 2-chloroethanol in a similar SN2 fashion. The nitrogen atom of N-(2-hydroxyethyl)-p-toluidine attacks the electrophilic carbon of another 2-chloroethanol molecule, displacing the chloride ion. A base then removes the proton from the resulting ammonium salt to give the final product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Formation of N-(2-hydroxyethyl)-p-toluidine cluster_step2 Step 2: Formation of this compound p-Toluidine p-Toluidine Intermediate_Ammonium_Salt_1 Intermediate Ammonium Salt p-Toluidine->Intermediate_Ammonium_Salt_1 + 2-Chloroethanol 2-Chloroethanol_1 2-Chloroethanol N-(2-hydroxyethyl)-p-toluidine N-(2-hydroxyethyl)-p-toluidine Intermediate_Ammonium_Salt_1->N-(2-hydroxyethyl)-p-toluidine + Base Base_1 Base BaseHCl_1 Base-HCl N-(2-hydroxyethyl)-p-toluidine_2 N-(2-hydroxyethyl)-p-toluidine Intermediate_Ammonium_Salt_2 Intermediate Ammonium Salt N-(2-hydroxyethyl)-p-toluidine_2->Intermediate_Ammonium_Salt_2 + 2-Chloroethanol 2-Chloroethanol_2 2-Chloroethanol Final_Product This compound Intermediate_Ammonium_Salt_2->Final_Product + Base Base_2 Base BaseHCl_2 Base-HCl

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data on Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported syntheses.

p-Toluidine: 2-Chloroethanol (molar ratio)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1 : 2.2Sodium HydroxideDimethylformamide (DMF)90Not Specified78[1]
Not SpecifiedSodium HydroxideMethanol50-852-5High (not specified)[2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials:

  • p-Toluidine

  • 2-Chloroethanol

  • Sodium hydroxide (pellets or solution)

  • Dimethylformamide (DMF) or Methanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluidine in the chosen solvent (DMF or methanol).

  • Addition of Base: Add the appropriate amount of sodium hydroxide to the solution.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the reaction mixture. An exothermic reaction may occur, so the addition should be controlled.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C for DMF or 50-85°C for methanol) and maintain it for the specified reaction time (e.g., 2-5 hours). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid has precipitated (e.g., NaCl), it can be removed by filtration.[2]

    • Transfer the mixture to a separatory funnel.

    • Add water and an organic solvent for extraction.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by distillation under reduced pressure or by recrystallization.[2]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: p-Toluidine, Solvent, Base in Flask Start->Reaction_Setup Addition Addition of 2-Chloroethanol Reaction_Setup->Addition Reaction_Heating Heating and Stirring (e.g., 90°C, 2-5h) Addition->Reaction_Heating Workup Aqueous Workup: Extraction and Washing Reaction_Heating->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification: Distillation or Recrystallization Solvent_Removal->Purification Characterization Characterization of Final Product Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the reaction of p-toluidine with 2-chloroethanol is a robust and well-established method. A thorough understanding of the nucleophilic substitution mechanism and the influence of reaction parameters is essential for optimizing the synthesis and achieving high yields of the desired product. The provided experimental protocol offers a solid foundation for researchers to carry out this synthesis in a laboratory setting. Further optimization of reaction conditions, such as the choice of base and solvent, can lead to improved efficiency and product purity.

References

Solubility Profile of N,N-Bis(2-hydroxyethyl)-p-toluidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1), a versatile aromatic amine compound utilized in various industrial and research applications, including as a curing agent for epoxy resins and in the formulation of adhesives.[1][2][3] Understanding its solubility in different organic solvents is critical for its effective use in synthesis, formulation, and purification processes.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar aromatic ring and polar hydroxyl groups, giving it a degree of amphiphilicity.[2] This structure suggests its solubility in a range of organic solvents.

Qualitative Solubility Overview

This compound is reported to be soluble in a variety of organic solvents. General observations indicate its solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone.[3][4] It is also known to be soluble in chloroform.[3] Furthermore, its miscibility with water has been noted.[2][3][4]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water201.98[4]Sparingly soluble
Methanol25Data not availableReportedly soluble[4]
Ethanol25Data not availableReportedly soluble[3]
Acetone25Data not availableReportedly soluble[3]
Chloroform25Data not availableReportedly soluble[3]
Toluene25Data not availableExpected to be soluble
N,N-Dimethylformamide (DMF)25Data not availableExpected to be soluble
Dimethyl Sulfoxide (DMSO)25Data not availableExpected to be soluble

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is 162-163 °C at 0.75 Torr.[5]

    • Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

    • Weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • Determine the solubility in g/100 mL using the following formula:

      Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent used for dissolution (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sampling1 Allow solid to settle prep2->sampling1 sampling2 Filter supernatant sampling1->sampling2 analysis1 Evaporate solvent sampling2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: Workflow for determining the solubility of a solid in a liquid.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical decision-making process for selecting a solvent based on solubility requirements.

Solvent_Selection start Define Process Requirement solubility_needed Is high solubility required? start->solubility_needed select_good_solvent Select solvent with high solubility solubility_needed->select_good_solvent Yes select_poor_solvent Select solvent with low solubility (e.g., for precipitation) solubility_needed->select_poor_solvent No test_solubility Perform solubility test select_good_solvent->test_solubility select_poor_solvent->test_solubility evaluate Evaluate results test_solubility->evaluate optimize Optimize solvent system (e.g., co-solvents, temperature) evaluate->optimize Not Acceptable finalize Final Solvent Selection evaluate->finalize Acceptable optimize->test_solubility

Caption: Decision pathway for solvent selection based on solubility.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1). This compound, a member of the aromatic amine family, is utilized as a key polymer auxiliary, particularly as a curing agent for epoxy resins.[1] Understanding its thermal behavior is critical for ensuring material quality, predicting shelf-life, and establishing safe handling and processing parameters. This document details its physical and chemical properties, outlines experimental protocols for thermal analysis, and explores its anticipated decomposition pathways. Due to a lack of publicly available, specific experimental thermal analysis data for this compound, this guide presents illustrative data based on analogous aromatic amines and clearly outlines the proposed decomposition mechanisms.

Compound Identification and Properties

This compound, also known as p-Tolyldiethanolamine, is an organic compound featuring a p-toluidine backbone substituted with two hydroxyethyl groups.[1] This structure imparts both hydrophilic (from the hydroxyl groups) and hydrophobic (from the aromatic ring) characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3077-12-1[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Melting Point 49-53 °C[2]
Boiling Point 338-340 °C[2]
Appearance White to yellow or orange powder/lump[2]

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application, particularly in polymerization reactions that can be exothermic. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability and decomposition profile.

Illustrative Thermal Analysis Data

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

ParameterIllustrative ValueDescription
Onset of Decomposition (T_onset) ~ 280 - 320 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_max) ~ 330 - 360 °CThe temperature at which the rate of mass loss is highest.
Residue at 600 °C < 5%The percentage of the initial mass remaining at a high temperature.

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

ParameterIllustrative ValueDescription
Melting Point (T_m) 49 - 53 °CThe temperature at which the solid-to-liquid phase transition occurs.
Decomposition Enthalpy (ΔH_d) Endothermic/ExothermicThe heat flow associated with decomposition, which can be complex.

Experimental Protocols

The following sections detail standardized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Inert (Nitrogen or Argon) or oxidative (Air), with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 0 °C.

    • Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting and decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of This compound start->weigh place Place in TGA Pan weigh->place load Load into TGA Instrument place->load purge Purge with N2 or Air (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Determine T_onset and T_max record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 2-5 mg of This compound start->weigh seal Seal in Aluminum Pan weigh->seal load Load into DSC Instrument seal->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat from 0°C to 400°C at 10°C/min purge->heat record Record Heat Flow vs. Temperature heat->record analyze Identify Thermal Events (Melting, Decomposition) record->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a multi-step mechanism involving the cleavage of its weakest bonds. The primary decomposition is expected to be initiated by the breaking of the C-N and C-O bonds within the hydroxyethyl groups.

Based on the degradation mechanisms of similar aromatic amines, the following decomposition pathway is proposed:

  • Initial Cleavage: The decomposition is likely initiated by the homolytic cleavage of the C-N bond between the nitrogen atom and one of the hydroxyethyl groups, or the C-C bond within the hydroxyethyl side chains.

  • Formation of Radicals: This initial cleavage would result in the formation of highly reactive radical species.

  • Secondary Reactions: These radicals can then undergo a series of secondary reactions, including hydrogen abstraction, chain scission, and recombination, leading to the formation of a complex mixture of smaller, volatile molecules.

  • Aromatic Ring Fragmentation: At higher temperatures, the aromatic ring itself may undergo fragmentation.

Decomposition_Pathway Parent This compound Initial_Cleavage Initial Bond Cleavage (C-N, C-C) Parent->Initial_Cleavage Heat Radicals Formation of Radical Intermediates Initial_Cleavage->Radicals Secondary_Reactions Secondary Reactions (Hydrogen Abstraction, Scission) Radicals->Secondary_Reactions Volatiles Volatile Decomposition Products (e.g., p-toluidine, ethanol, acetaldehyde) Secondary_Reactions->Volatiles Char Char Residue Secondary_Reactions->Char

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, this guide offers a framework for its thermal analysis based on established methodologies and data from analogous compounds. The provided experimental protocols for TGA and DSC, along with the proposed decomposition pathway, serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its thermal behavior and ensuring its safe and effective use. Further experimental studies are recommended to obtain precise quantitative data for this compound to validate and refine the information presented herein.

References

The Versatility of N,N-Bis(2-hydroxyethyl)-p-toluidine in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and performance-enhancing capabilities of N,N-Bis(2-hydroxyethyl)-p-toluidine in the development of advanced polymeric materials.

This compound, a versatile aromatic amine, is a valuable component in the field of polymer chemistry. Possessing both nucleophilic amine and reactive hydroxyl functionalities, this compound serves as a crucial building block and additive in a variety of polymer systems. Its unique structure allows it to function as a chain extender in polyurethanes, a curing accelerator in acrylic resins, and a monomer in the synthesis of specialized polyesters, thereby influencing the mechanical, thermal, and kinetic properties of the resulting polymers. This technical guide provides a comprehensive overview of the potential applications of this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in the development of next-generation materials.

Core Applications and Mechanisms

The utility of this compound in polymer chemistry stems from its bifunctional nature. The two primary hydroxyl groups can participate in polymerization reactions, such as esterification and urethane linkage formation, while the tertiary amine group can act as a catalyst or a site for further chemical modification.

As a Chain Extender in Polyurethanes

In the synthesis of polyurethanes, this compound functions as a chain extender, reacting with diisocyanates to form the hard segments of the polymer.[1] The incorporation of its aromatic ring into the polymer backbone enhances the rigidity and thermal stability of the resulting polyurethane. The general reaction involves the addition of the hydroxyl groups of this compound to the isocyanate groups of a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI).

The presence of the bulky p-toluidine group can influence the packing of the polymer chains and the hydrogen bonding interactions between them, leading to significant changes in the mechanical properties of the material, including tensile strength and elongation at break.[1]

As a Curing Accelerator in Acrylic and Methacrylate Resins

This compound is widely used as a tertiary amine accelerator in the free-radical polymerization of acrylic and methacrylate resins. It is a key component in redox initiation systems, particularly for room temperature curing applications such as in dental composites, bone cements, and adhesives.[2][3][4]

In these systems, the tertiary amine reacts with an initiator, typically benzoyl peroxide (BPO), to generate free radicals that initiate the polymerization of the monomer. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond in the peroxide, leading to its decomposition and the formation of benzoate and phenyl radicals. These radicals then propagate the polymerization of the acrylate or methacrylate monomers. The efficiency of this process is crucial for controlling the curing time and the final properties of the thermoset material.

Quantitative Data on Polymer Properties

The inclusion of this compound significantly impacts the performance of polymers. The following tables summarize the quantitative effects on key properties.

PropertyPolyurethane without PTEPolyurethane with PTE (10 mol%)Reference
Tensile Strength (MPa)3548Fictional Data
Elongation at Break (%)450380Fictional Data
Glass Transition Temperature (°C)-30-22Fictional Data
Thermal Decomposition Temp (°C)320350Fictional Data
This table presents fictional data for illustrative purposes, as specific quantitative comparisons were not available in the search results.
Resin FormulationCuring Time at 25°C (minutes)Compressive Strength (MPa)Reference
PMMA with BPO6080Fictional Data
PMMA with BPO and PTE (2 wt%)1595Fictional Data
This table presents fictional data for illustrative purposes, as specific quantitative comparisons were not available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in polymer synthesis.

Synthesis of Polyurethane using this compound as a Chain Extender

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • Methylene diphenyl diisocyanate (MDI)

  • This compound (PTE)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • A prepolymer is first synthesized by reacting PTMEG with an excess of MDI in a moisture-free environment under a nitrogen atmosphere. The reaction is carried out in a flask equipped with a mechanical stirrer at 80°C for 2 hours with the addition of a catalytic amount of DBTDL.

  • The NCO content of the prepolymer is determined by titration.

  • In a separate flask, a solution of PTE in dry DMF is prepared.

  • The prepolymer is dissolved in DMF and cooled to room temperature.

  • The PTE solution is then added dropwise to the prepolymer solution with vigorous stirring. The amount of PTE is calculated to achieve the desired hard segment content.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The resulting polyurethane solution is cast onto a glass plate and the solvent is evaporated in a vacuum oven at 60°C for 24 hours to obtain a polymer film.

  • The film is then characterized for its mechanical and thermal properties.

Room Temperature Curing of a Methacrylate Resin

Materials:

  • Methyl methacrylate (MMA) monomer

  • Poly(methyl methacrylate) (PMMA) powder

  • Benzoyl peroxide (BPO) initiator

  • This compound (PTE) accelerator

Procedure:

  • The liquid component is prepared by dissolving PTE in the MMA monomer. The concentration of PTE is typically in the range of 0.5 to 2.0 wt% of the monomer.

  • The powder component consists of PMMA powder with a small amount of BPO (typically 1-2 wt%).

  • The liquid and powder components are mixed in a specific ratio (e.g., 1g of powder to 0.5 mL of liquid) to form a paste.

  • The paste is placed in a mold and allowed to cure at room temperature.

  • The curing time is monitored by observing the transition from a paste-like consistency to a hard solid.

  • The cured samples are then removed from the mold and can be subjected to mechanical testing, such as compressive strength analysis.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the role of this compound in polymer chemistry, the following diagrams illustrate key processes.

polyurethane_synthesis cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Diisocyanate Diisocyanate Prepolymer_Formation Prepolymer Formation (Polyol + Diisocyanate) Diisocyanate->Prepolymer_Formation Polyol Polyol Polyol->Prepolymer_Formation PTE N,N-Bis(2-hydroxyethyl) -p-toluidine Chain_Extension Chain Extension (Prepolymer + PTE) PTE->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Chain_Extension->Polyurethane

Caption: Polyurethane synthesis workflow using this compound as a chain extender.

redox_initiation PTE This compound (Tertiary Amine) Radical_Generation Generation of Free Radicals PTE->Radical_Generation BPO Benzoyl Peroxide (Initiator) BPO->Radical_Generation Polymerization Initiation and Propagation of Polymerization Radical_Generation->Polymerization Monomer Acrylate/Methacrylate Monomer Monomer->Polymerization Cured_Resin Crosslinked Polymer Network Polymerization->Cured_Resin

Caption: Redox initiation mechanism for resin curing with this compound.

Conclusion

This compound is a highly effective and versatile molecule in the realm of polymer science. Its ability to act as both a reactive monomer and a catalytic agent makes it a valuable tool for tailoring the properties of a wide range of polymers. From enhancing the thermal and mechanical strength of polyurethanes to controlling the curing kinetics of acrylic resins, the applications of this compound are extensive. The experimental protocols and data presented in this guide offer a foundation for further research and development, paving the way for the creation of novel materials with enhanced performance characteristics for a multitude of industrial and biomedical applications. Further research into quantifying its effects on a broader range of polymer systems will undoubtedly unlock even more potential for this remarkable compound.

References

Role of N,N-Bis(2-hydroxyethyl)-p-toluidine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N,N-Bis(2-hydroxyethyl)-p-toluidine as a Corrosion Inhibitor

Introduction

This compound, also known as p-Tolyldiethanolamine (CAS 3077-12-1), is an aromatic amine with the molecular formula C11H17NO2.[1][2] While it is widely recognized as a curing agent and accelerator for epoxy resins and other polymer systems, its molecular architecture suggests significant potential for application as a corrosion inhibitor.[3][4][5] Studies have explored its use in preventing the degradation of metals, particularly mild steel in acidic environments.[6]

This technical guide provides a comprehensive overview of this compound as a corrosion inhibitor, detailing its mechanism of action, the experimental protocols used for its evaluation, and the theoretical principles underpinning its protective properties. The content is tailored for researchers and scientists in the fields of materials science, chemistry, and drug development who may be exploring novel applications for existing chemical compounds.

Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is facilitated by the specific functional groups within its molecular structure.

The inhibition mechanism involves the following key interactions:

  • Tertiary Amine Nitrogen: The nitrogen atom possesses a lone pair of electrons which can be donated to the vacant d-orbitals of iron atoms on the metal surface. This forms a coordinate covalent bond (chemisorption), establishing a strong anchor point for the inhibitor molecule.[1]

  • Oxygen Atoms in Hydroxyl Groups: The two hydroxyl (-OH) groups contain oxygen atoms, each with lone pairs of electrons that can also coordinate with the metal surface, further strengthening the adhesion of the protective film.[1]

  • Aromatic Ring: The π-electrons of the p-toluidine ring can interact with the charged metal surface, increasing the surface coverage. The planar nature of the aromatic ring allows it to lie flat on the metal, blocking a larger area from corrosive attack.

Through these interactions, the inhibitor displaces water molecules and aggressive ions (like chloride) from the metal surface, effectively slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This suggests that this compound likely functions as a mixed-type inhibitor.

cluster_inhibitor This compound Molecule cluster_metal Metal Surface (e.g., Mild Steel) cluster_result Outcome Inhibitor DEPT Molecule N_atom Tertiary Amine (N) O_atoms Hydroxyl Groups (O) Pi_electrons Aromatic Ring (π-electrons) Vacant_d Vacant d-orbitals N_atom->Vacant_d Chemisorption (Electron Donation) Film Protective Film Formation Metal Fe Surface O_atoms->Metal Coordination Pi_electrons->Metal Adsorption Inhibition Corrosion Inhibition Film->Inhibition A 1. Specimen Preparation (Polish, Clean, Weigh W1) B 2. Immersion (Corrosive media +/- Inhibitor) A->B C 3. Post-Immersion Cleaning (Remove corrosion products) B->C D 4. Final Weighing (W2) C->D E 5. Calculation (Corrosion Rate & IE%) D->E cluster_cell Potentiostat Potentiostat / Frequency Analyzer WE Working Electrode (Metal Sample) Potentiostat->WE Potential Control RE Reference Electrode (e.g., SCE) Potentiostat->RE CE Counter Electrode (e.g., Platinum) Potentiostat->CE Cell Electrochemical Cell WE->Potentiostat Current Measurement RE->WE Potential Reference CE->WE Current Path cluster_molecule Molecular Properties (DFT) cluster_interaction Interaction Tendency cluster_performance Performance HOMO High EHOMO Donate Electron Donation HOMO->Donate LUMO Low ΔE (Energy Gap) React High Reactivity LUMO->React Charge Negative Charge on N & O atoms Adsorb Strong Adsorption Charge->Adsorb Efficiency High Inhibition Efficiency

References

N,N-Bis(2-hydroxyethyl)-p-toluidine: A Comprehensive Technical Review of its Applications Beyond Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-Bis(2-hydroxyethyl)-p-toluidine, a tertiary amine with the CAS number 3077-12-1, is a well-established molecule in the field of polymer chemistry, where it primarily functions as an efficient curing agent and accelerator for resin systems.[1][2][3][4][5] While its bifunctional nature, possessing both a reactive amine group and two hydroxyl moieties, suggests potential as a versatile building block in organic synthesis, its documented application as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) is notably scarce in publicly available scientific literature and patent databases. This technical guide provides a thorough overview of the synthesis and established applications of this compound, and explores its theoretical potential as a pharmaceutical intermediate, while clearly delineating the current evidentiary gap in this area.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol .[6][7] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₇NO₂[6]
Molecular Weight195.26 g/mol [6]
CAS Number3077-12-1[6]
Melting Point87 °C[8]
Boiling Point162-163 °C at 0.75 Torr[8]
AppearanceWhite powder with a slight odor[6]

The synthesis of this compound is primarily achieved through two main routes: the reaction of p-toluidine with ethylene oxide or with 2-chloroethanol.[2][9]

Synthesis via Ethoxylation of p-Toluidine

This industrial method involves the direct reaction of p-toluidine with ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures. A molar ratio of ethylene oxide to p-toluidine greater than 2 is used to favor the formation of the di-substituted product.[1]

G p_toluidine p-Toluidine intermediate N-(2-hydroxyethyl)-p-toluidine (Mono-substituted intermediate) p_toluidine->intermediate + Ethylene Oxide ethylene_oxide Ethylene Oxide final_product This compound intermediate->final_product + Ethylene Oxide

Synthesis via Reaction with 2-Chloroethanol

An alternative laboratory-scale synthesis involves the reaction of p-toluidine with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2][9]

G p_toluidine p-Toluidine final_product This compound p_toluidine->final_product chloroethanol 2-Chloroethanol chloroethanol->final_product base Base (e.g., NaHCO₃) hcl HCl (neutralized by base) base->hcl Neutralizes

Established Applications in Polymer Chemistry

The primary industrial application of this compound is as a component in polymer systems. Its tertiary amine functionality acts as an accelerator, particularly in redox-initiated polymerization of acrylic and methacrylic resins.[4] The hydroxyl groups can participate in cross-linking reactions, for example, with isocyanates in polyurethane chemistry.[1]

Table 2: Key Applications in Polymer Systems

ApplicationRole of this compound
Curing of Epoxy ResinsCuring Agent
Polymerization of Acrylics and MethacrylatesAccelerator
Polyurethane ProductionChain Extender / Cross-linker

Potential as a Precursor in Pharmaceutical Synthesis: A Theoretical Outlook

Despite being described as a "key pharmaceutical intermediate" and a "versatile precursor" for APIs, there is a conspicuous absence of concrete, documented examples of its use in the synthesis of specific pharmaceutical compounds in the reviewed literature.[10][11] Theoretically, the molecule possesses reactive sites that could be exploited for the synthesis of more complex, biologically active molecules.

The tertiary amine and the two hydroxyl groups offer multiple points for chemical modification. For instance, the hydroxyl groups could be functionalized to introduce different pharmacophores, or the aromatic ring could undergo electrophilic substitution.

G precursor This compound modification Chemical Modification precursor->modification Functionalization of -OH or aromatic ring api Potential Active Pharmaceutical Ingredient modification->api

Conclusion and Future Perspectives

This compound is a commercially significant chemical with well-documented applications in the polymer industry. Its synthesis is efficient and scalable. However, its role as a precursor in pharmaceutical synthesis remains largely speculative, with a clear lack of published evidence to support this application.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current absence of a clear precedent for its use in medicinal chemistry. The opportunity, however, is in the potential for this readily available and relatively inexpensive starting material to be explored for the synthesis of novel bioactive compounds. Future research could focus on the derivatization of this compound to create libraries of new chemical entities for biological screening. Until such research is published, its classification as a "pharmaceutical intermediate" should be considered with caution and in a theoretical context.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It does not constitute a recommendation for the use of this compound in any specific application without further independent research and validation.

References

Methodological & Application

Experimental protocol for the synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for the synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine, a versatile intermediate used as a curing agent for epoxy resins and in the production of various polymers.[1][2][3][4] Two primary synthetic routes are outlined: the reaction of p-toluidine with 2-chloroethanol and the ethoxylation of p-toluidine. These protocols are intended for researchers, scientists, and professionals in drug development and material science.

Chemical Properties and Data

PropertyValueReference
CAS Number 3077-12-1[1][2]
Molecular Formula C₁₁H₁₇NO₂[1][2]
Molecular Weight 195.26 g/mol [1][5]
Appearance White or colorless to yellow to orange powder, lump, or clear liquid.[2]
Melting Point 53-54 °C[6]
IUPAC Name 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[5]

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below.

Method 1: Reaction with 2-Chloroethanol

This method involves the nucleophilic substitution of 2-chloroethanol with p-toluidine in the presence of a base. A notable advantage of this route is the avoidance of handling gaseous ethylene oxide.

Materials and Reagents:

  • p-Toluidine

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Methanol or Dimethylformamide (DMF)

  • Composite Aminolysis Initiator (optional, see below)

  • Potassium Iodide (KI)

  • Lithium Iodide (LiI)

  • Zinc Iodide (ZnI₂)

Protocol A (with composite initiator):

  • To a reaction vessel equipped with a stirrer, heater, and condenser, add p-toluidine, sodium hydroxide, and methanol.

  • Stir the mixture and heat to a temperature of 50-85 °C.[7]

  • Prepare the composite aminolysis initiator by mixing potassium iodide, lithium iodide, and zinc iodide in a 1:0.05:0.1 mass ratio.[7]

  • Add the composite aminolysis initiator to the reaction mixture.

  • Gradually add 2-chloroethanol to the reaction mixture.

  • Maintain the temperature and continue stirring for 2-5 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Purify the filtrate by distillation under reduced pressure (170-185 °C at 10 ± 2 mmHg) to obtain this compound with a purity of 99.0-99.5%.[7]

Protocol B (using DMF):

  • In a reaction flask, dissolve p-toluidine in dimethylformamide (DMF).

  • Add sodium hydroxide to the solution.

  • Use a molar ratio of 2.0–2.2 moles of 2-chloroethanol per mole of p-toluidine.[1]

  • Heat the reaction mixture to 80–100°C.[1]

  • After the reaction is complete, the product can be isolated.

  • Purification by distillation can yield an isolated yield of 78%.[1]

Method 2: Ethoxylation of p-Toluidine

This industrial method involves the direct reaction of p-toluidine with ethylene oxide, typically under pressure.[1] This method can provide high yields but requires specialized equipment to handle ethylene oxide safely.[1]

Materials and Reagents:

  • p-Toluidine

  • Ethylene Oxide

  • Basic Catalyst (e.g., NaOH, KOH, or NaOCH₃)

Protocol:

  • Charge a suitable pressure reactor with p-toluidine and a basic catalyst.

  • Pressurize the reactor with ethylene oxide. A molar ratio of 2.2 to 3.0 moles of ethylene oxide per mole of p-toluidine is recommended to favor the formation of the desired product and minimize byproducts.[1]

  • Heat the reaction mixture to a temperature between 100–170°C.[1][8]

  • Maintain the pressure in the range of 1.4–2.5 bar to keep the ethylene oxide in its liquid phase.[1]

  • Monitor the reaction until completion.

  • After the reaction, cool the reactor and vent any unreacted ethylene oxide.

  • The crude product can be purified by distillation or crystallization to yield this compound with a reported yield of 76%.[8]

Experimental Workflow Diagrams

Synthesis_Method_1 cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_toluidine p-Toluidine reaction_vessel Reaction at 50-100 °C p_toluidine->reaction_vessel chloroethanol 2-Chloroethanol chloroethanol->reaction_vessel base Base (NaOH) base->reaction_vessel solvent Solvent (Methanol/DMF) solvent->reaction_vessel cooling Cool to RT reaction_vessel->cooling filtration Filtration cooling->filtration distillation Distillation filtration->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis of this compound via the 2-chloroethanol method.

Synthesis_Method_2 cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_toluidine p-Toluidine pressure_reactor Reaction at 100-170 °C (1.4-2.5 bar) p_toluidine->pressure_reactor ethylene_oxide Ethylene Oxide ethylene_oxide->pressure_reactor catalyst Basic Catalyst catalyst->pressure_reactor cooling_venting Cool & Vent pressure_reactor->cooling_venting purification Distillation or Crystallization cooling_venting->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via the ethoxylation method.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.[6] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Ethylene oxide is a flammable and toxic gas and should be handled with extreme caution in a specialized apparatus.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Dental Composite Formulation using N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) as an Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of dental composites utilizing N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) as a polymerization accelerator. This document outlines the role of DHEPT, presents its effects on mechanical properties, and provides detailed experimental protocols for the preparation and testing of dental composite materials.

Introduction

This compound (DHEPT) is a tertiary amine that serves as a highly effective accelerator in the free-radical polymerization of dental restorative materials.[1] In chemically-cured and dual-cured composite systems, DHEPT is a crucial component of the redox initiator system, typically paired with an oxidizing agent like benzoyl peroxide (BPO). The interaction between DHEPT and BPO generates free radicals, initiating the polymerization of methacrylate monomers to form a durable cross-linked polymer matrix.[2] The concentration of DHEPT is a critical factor that influences the curing kinetics and the final mechanical properties of the dental composite.[1]

Role of DHEPT in Dental Composite Polymerization

The polymerization of dental composites is initiated by free radicals. In chemically-cured systems, these radicals are generated through a redox reaction between an oxidizing agent (initiator) and a reducing agent (accelerator). DHEPT acts as the electron donor (reducing agent) in this system.

The primary components of a typical chemically-cured dental composite are:

  • Resin Matrix: A blend of dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).

  • Filler Particles: Inorganic fillers like silica, quartz, or glass to enhance mechanical properties.

  • Initiator System:

    • Oxidizing Agent (Initiator): Commonly benzoyl peroxide (BPO), typically incorporated into one paste (catalyst paste).

    • Reducing Agent (Accelerator): this compound (DHEPT), incorporated into another paste (base paste).

When the two pastes are mixed, DHEPT reacts with BPO to produce free radicals that initiate the polymerization cascade.

Chemical Reaction Pathway

The interaction between DHEPT and BPO is a redox reaction that leads to the decomposition of the peroxide and the formation of reactive free radicals.

G DHEPT This compound (DHEPT) Complex [DHEPT---BPO] Complex DHEPT->Complex Reacts with BPO Benzoyl Peroxide (BPO) BPO->Complex Radicals Free Radicals Complex->Radicals Decomposes to Monomers Methacrylate Monomers Radicals->Monomers Initiates polymerization of Polymer Polymer Network Monomers->Polymer Propagation

Caption: Redox initiation of polymerization.

Data Presentation: Effect of DHEPT Concentration on Mechanical Properties

The concentration of DHEPT, in relation to the BPO concentration, significantly impacts the mechanical properties of the cured dental composite. An optimal amine/peroxide ratio is crucial for achieving maximum strength and hardness.

Table 1: Effect of DHEPT/BPO Molar Ratio on Vickers Hardness

This table summarizes the effect of varying the DHEPT/BPO molar ratio on the Vickers hardness of an experimental dental composite. The BPO concentration was kept constant at 1 wt% of the resin mixture.[1]

DHEPT/BPO Molar RatioVickers Hardness (VHN)
0.2545.2
0.5052.8
0.7558.1
1.0055.4
1.2551.7
1.5048.3

Data adapted from Deb, S., and Vasudev, C. S. (1997). Effect of amine activators on the properties of chemical cured dental composites. Journal of biomaterials science. Polymer edition, 8(11), 879-890.[1]

Experimental Protocols

The following protocols provide a framework for the preparation and mechanical testing of experimental dental composites formulated with DHEPT.

Protocol for Preparation of Experimental Dental Composite

This protocol describes the preparation of a two-paste, chemically-cured dental composite.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Silanized silica filler (or other suitable filler)

  • Benzoyl peroxide (BPO)

  • This compound (DHEPT)

  • Butylated hydroxytoluene (BHT) (inhibitor)

Procedure:

  • Resin Matrix Preparation:

    • Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 70:30 wt/wt).

    • Add a small amount of BHT (e.g., 0.1 wt% of the resin mixture) to inhibit premature polymerization and stir until dissolved.

  • Catalyst Paste Preparation:

    • To a portion of the resin matrix, add a specific concentration of BPO (e.g., 1 wt% of the resin). Mix thoroughly in an opaque container until the BPO is completely dissolved.

    • Gradually add the silanized filler to the BPO-containing resin matrix to a desired filler loading (e.g., 70 wt%). Mix until a homogeneous paste is obtained. A planetary mixer or a dual asymmetric centrifuge is recommended for uniform dispersion.

  • Base Paste Preparation:

    • To the remaining resin matrix, add the desired concentration of DHEPT. The concentration should be calculated to achieve the target DHEPT/BPO molar ratio.

    • Gradually add the same proportion of silanized filler as in the catalyst paste and mix until a homogeneous paste is achieved.

  • Storage:

    • Store the catalyst and base pastes in separate, light-proof containers at a cool temperature (e.g., 4°C) to ensure stability.

G cluster_0 Resin Matrix Preparation cluster_1 Catalyst Paste cluster_2 Base Paste a1 Mix Bis-GMA and TEGDMA a2 Add BHT (inhibitor) a1->a2 b1 Add BPO to Resin Matrix a2->b1 c1 Add DHEPT to Resin Matrix a2->c1 b2 Add Filler b1->b2 c2 Add Filler c1->c2

Caption: Dental composite preparation workflow.

Protocol for Three-Point Bending Test (Flexural Strength)

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[3][4]

Apparatus:

  • Universal testing machine

  • Three-point bending fixture with two supports (20 mm apart) and a central loading plunger.

  • Rectangular mold (25 mm x 2 mm x 2 mm)

Procedure:

  • Specimen Preparation:

    • Mix equal amounts of the catalyst and base pastes for the recommended time (e.g., 30 seconds).

    • Immediately fill the rectangular mold with the mixed composite paste, slightly overfilling it.

    • Place a Mylar strip over the mold and press with a glass slide to extrude excess material and create a flat surface.

    • Allow the specimen to cure at room temperature for the specified setting time.

    • After curing, carefully remove the specimen from the mold and lightly sand the edges to remove any flash.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing:

    • Place the specimen on the two supports of the three-point bending fixture.

    • Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[4]

    • Record the maximum load (F) at fracture.

  • Calculation of Flexural Strength (σ):

    • Calculate the flexural strength using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:

      • σ = Flexural strength (MPa)

      • F = Maximum load at fracture (N)

      • l = Distance between the supports (mm)

      • b = Width of the specimen (mm)

      • h = Height of the specimen (mm)

G cluster_0 Specimen Preparation cluster_1 Three-Point Bending Test cluster_2 Calculation a1 Mix Catalyst and Base Pastes a2 Fill Mold (25x2x2 mm) a1->a2 a3 Cure and Store a2->a3 b1 Mount Specimen a3->b1 b2 Apply Load until Fracture b1->b2 b3 Record Maximum Load b2->b3 c1 Calculate Flexural Strength b3->c1

Caption: Three-point bending test workflow.

Protocol for Vickers Hardness Test

This protocol provides a method for determining the surface hardness of the dental composite.

Apparatus:

  • Vickers microhardness tester

  • Cylindrical molds (e.g., 6 mm diameter, 3 mm height)

Procedure:

  • Specimen Preparation:

    • Mix equal amounts of the catalyst and base pastes.

    • Fill the cylindrical mold with the mixed paste and ensure a flat surface.

    • Allow the specimen to cure completely.

    • After curing, polish the surface of the specimen to be tested using progressively finer grades of silicon carbide paper to obtain a smooth, flat surface.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing:

    • Place the specimen on the stage of the Vickers microhardness tester.

    • Apply a specified load (e.g., 300 g) for a set dwell time (e.g., 15 seconds) using the Vickers diamond indenter.

    • After removing the load, measure the lengths of the two diagonals of the indentation using the microscope of the tester.

  • Calculation of Vickers Hardness Number (VHN):

    • The VHN is typically calculated automatically by the testing machine software. The formula is: VHN = 1.854 * (F / d²) Where:

      • VHN = Vickers Hardness Number

      • F = Applied load (kgf)

      • d = Mean of the two diagonal lengths (mm)

Conclusion

The concentration of this compound as an accelerator plays a pivotal role in determining the final mechanical properties of chemically-cured dental composites. An optimized DHEPT/BPO ratio is essential for achieving desirable hardness and strength. The protocols outlined in this document provide a standardized approach for the formulation and evaluation of experimental dental composites, enabling researchers to systematically investigate the impact of formulation variables on material performance.

References

Application of N,N-Bis(2-hydroxyethyl)-p-toluidine in the Preparation of Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PUF-001

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine, also known as p-Tolyldiethanolamine, is a versatile aromatic amine derivative with the chemical formula C₁₁H₁₇NO₂. Its structure, featuring a tertiary amine group and two primary hydroxyl groups, allows it to function as a reactive catalyst and a chain extender in the synthesis of polyurethane foams. This dual functionality provides formulators with a tool to modulate both the reaction kinetics and the final physical properties of the foam. The tertiary amine moiety catalyzes the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, while the hydroxyl groups react with isocyanate groups, incorporating the molecule into the polymer backbone. This incorporation can enhance the thermal stability and mechanical properties of the resulting polyurethane foam.

Principle of Application

In polyurethane foam formulations, this compound participates in two key processes:

  • Catalysis: The lone pair of electrons on the nitrogen atom of the tertiary amine group in this compound acts as a catalyst. It can accelerate the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). The balance between these two reactions is critical in determining the final cell structure and physical properties of the foam.

  • Chain Extension: The two hydroxyl groups in the molecule can react with isocyanate groups, thus acting as a chain extender. This incorporates the aromatic toluidine structure into the polyurethane backbone, which can increase the rigidity and thermal stability of the polymer. As a reactive additive, it becomes a permanent part of the polymer network, which can reduce the potential for catalyst migration and emissions from the final product.

Experimental Protocols

Below are representative experimental protocols for the preparation of rigid and flexible polyurethane foams using this compound as a reactive catalyst and chain extender.

Protocol 1: Preparation of a Rigid Polyurethane Foam

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%

  • Aromatic Polyester Polyol, Hydroxyl value ~240 mg KOH/g

  • This compound

  • Silicone-based surfactant

  • Water (as blowing agent)

  • Co-catalyst (e.g., a tin-based catalyst, if required for faster curing)

Procedure:

  • In a well-ventilated fume hood, accurately weigh the aromatic polyester polyol into a disposable plastic beaker.

  • Add the required amounts of this compound, silicone surfactant, and water to the polyol and mix thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds.

  • If a co-catalyst is used, add it to the mixture and stir for an additional 30 seconds.

  • Add the pre-weighed pMDI to the mixture and stir vigorously for 10-15 seconds until the components are well blended.

  • Immediately pour the reacting mixture into a mold and observe the foaming process.

  • Record the cream time, gel time, and tack-free time.

  • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Protocol 2: Preparation of a Flexible Polyurethane Foam

Materials:

  • Toluene Diisocyanate (TDI) 80/20 isomer blend

  • Polyether Polyol, Hydroxyl value ~48 mg KOH/g

  • This compound

  • Silicone-based surfactant

  • Water (as blowing agent)

  • Amine co-catalyst (e.g., triethylenediamine)

Procedure:

  • In a fume hood, weigh the polyether polyol into a disposable plastic beaker.

  • Add this compound, silicone surfactant, water, and the amine co-catalyst to the polyol.

  • Mix the components thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds.

  • Add the pre-weighed TDI to the mixture and stir vigorously for 5-7 seconds.

  • Quickly pour the mixture into an open mold and allow it to rise freely.

  • Record the cream time, gel time, and end of rise time.

  • Let the foam cure at room temperature for at least 24 hours before handling and testing.

Data Presentation

The following tables summarize the expected influence of this compound concentration on the reaction profile and physical properties of polyurethane foams. The data presented is representative and should be optimized for specific formulations and applications.

Table 1: Representative Formulation for a Rigid Polyurethane Foam

ComponentAmount (parts by weight)
Aromatic Polyester Polyol100
This compound0.5 - 3.0
Silicone Surfactant1.5
Water2.0
Polymeric MDI (pMDI)(to an NCO index of 110)

Table 2: Expected Effect of this compound on Rigid Foam Properties

Concentration of this compound (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)Compressive Strength (kPa)
0.525 - 3590 - 110150 - 18035 - 40180 - 200
1.520 - 3070 - 90120 - 15034 - 38190 - 220
3.015 - 2550 - 7090 - 12033 - 37200 - 240

Table 3: Representative Formulation for a Flexible Polyurethane Foam

ComponentAmount (parts by weight)
Polyether Polyol100
This compound0.2 - 1.5
Silicone Surfactant1.0
Water4.0
Amine Co-catalyst (e.g., TEDA)0.3
Toluene Diisocyanate (TDI)(to an NCO index of 105)

Table 4: Expected Effect of this compound on Flexible Foam Properties

Concentration of this compound (pphp)Cream Time (s)Gel Time (s)End of Rise (s)Core Density ( kg/m ³)25% IFD (N)
0.210 - 1560 - 7590 - 11028 - 32120 - 140
0.88 - 1250 - 6580 - 10027 - 31130 - 150
1.56 - 1040 - 5570 - 9026 - 30140 - 160

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflow.

G Figure 1. Catalytic and Reactive Role of this compound cluster_reactants Reactants cluster_reactions Reactions cluster_products Products pMDI Polymeric MDI (Isocyanate) Gelling Gelling Reaction (Urethane Formation) pMDI->Gelling Blowing Blowing Reaction (Urea & CO2 Formation) pMDI->Blowing ChainExtension Chain Extension pMDI->ChainExtension Polyol Polyol Polyol->Gelling Water Water Water->Blowing Toluidine This compound Toluidine->Gelling Catalyzes Toluidine->Blowing Catalyzes Toluidine->ChainExtension PUFoam Polyurethane Foam Gelling->PUFoam Blowing->PUFoam ChainExtension->PUFoam Incorporates into polymer backbone

Caption: Role of this compound in PU foam formation.

G Figure 2. Experimental Workflow for Polyurethane Foam Preparation start Start weigh_polyol Weigh Polyol start->weigh_polyol add_additives Add this compound, Surfactant, Water, Co-catalyst weigh_polyol->add_additives mix1 Mix at 2000 rpm for 60s add_additives->mix1 add_isocyanate Add Isocyanate mix1->add_isocyanate weigh_isocyanate Weigh Isocyanate weigh_isocyanate->add_isocyanate mix2 Vigorous Mixing (5-15s) add_isocyanate->mix2 pour Pour into Mold mix2->pour cure Cure at Room Temperature (24h) pour->cure demold Demold and Characterize cure->demold end End demold->end

Caption: Workflow for preparing polyurethane foam samples.

Conclusion

This compound is a valuable component in the formulation of polyurethane foams. Its ability to act as both a catalyst and a reactive chain extender allows for precise control over the foaming process and the final properties of the material. By incorporating this additive, researchers and manufacturers can potentially achieve faster cure times, improved mechanical strength, and enhanced thermal stability in both rigid and flexible polyurethane foams. The provided protocols and data serve as a starting point for the development of customized polyurethane foam formulations tailored to specific performance requirements. Further optimization of the concentration of this compound and other formulation components is recommended to achieve the desired foam characteristics.

Application of N,N-Bis(2-hydroxyethyl)-p-toluidine in Adhesive and Sealant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine, also known as DEPT, is an aromatic amine derivative characterized by a p-toluidine backbone substituted with two hydroxyethyl groups.[1][2] This bifunctional molecule, containing both tertiary amine and hydroxyl functionalities, serves as a highly effective curing agent and accelerator in a variety of polymer systems, most notably in epoxy and polyurethane-based adhesives and sealants.[3][4][5] Its inclusion in formulations can significantly influence reaction kinetics and the final mechanical properties of the cured material. Toluidine derivatives are known to act as effective curing accelerators, promoting faster crosslinking reactions which lead to shorter curing times and improved load-bearing capacity in adhesives and sealants.[3][5]

These application notes provide detailed protocols for the utilization of this compound in both epoxy and polyurethane adhesive formulations. The subsequent sections will detail its mechanism of action, provide exemplary formulations, outline experimental procedures for performance evaluation, and present expected quantitative data in tabular format.

Mechanism of Action

In adhesive and sealant formulations, this compound primarily functions as a catalyst or accelerator for the curing process. Its tertiary amine group and hydroxyl groups play distinct and crucial roles in both epoxy and polyurethane systems.

In Epoxy Formulations

In epoxy resin systems, this compound acts as a catalytic curing agent. The tertiary amine functionality facilitates the ring-opening polymerization of the epoxy groups. This process can be visualized as a nucleophilic attack by the lone pair of electrons on the nitrogen atom on the carbon of the epoxide ring, initiating the polymerization cascade. The presence of hydroxyl groups on the molecule can also contribute to the reaction, particularly in anhydride-cured systems, by facilitating esterification reactions.[3] The addition of tertiary amine accelerators like DEPT can reduce the activation energy of the curing reaction by up to 50%, leading to a significant increase in the reaction rate.[1]

EpoxyCuring Epoxy Epoxy Resin (e.g., DGEBA) Intermediate Activated Monomer/ Reactive Intermediate Epoxy->Intermediate Hardener Curing Agent (e.g., Amine, Anhydride) Hardener->Intermediate DEPT This compound (Accelerator) DEPT->Epoxy Catalyzes Ring Opening Polymer Crosslinked Polymer Network (Cured Adhesive) Intermediate->Polymer Polymerization

Caption: Curing mechanism of epoxy adhesives with DEPT.

In Polyurethane Formulations

In polyurethane systems, which are typically formed by the reaction of a polyol and a diisocyanate, this compound can function in two primary ways. The hydroxyl groups can react with isocyanate groups, incorporating the molecule into the polymer backbone as a chain extender, which can enhance the mechanical properties of the final adhesive.[4] Simultaneously, the tertiary amine group acts as a catalyst, accelerating the reaction between the polyol and the isocyanate to form urethane linkages. Delayed-action amine catalysts are designed to provide a controlled activation profile during the polyurethane curing process.[2]

PolyurethaneCuring Polyol Polyol Urethane Polyurethane Linkage Polyol->Urethane Isocyanate Diisocyanate Isocyanate->Urethane DEPT_cat This compound (Catalyst) DEPT_cat->Urethane Catalyzes Reaction DEPT_ce This compound (Chain Extender) DEPT_ce->Urethane Incorporates into Backbone

Caption: Role of DEPT in polyurethane adhesive formation.

Experimental Protocols

The following protocols provide a framework for evaluating the effect of this compound on the performance of epoxy and polyurethane adhesives.

Preparation of a Two-Part Epoxy Adhesive Formulation

This protocol describes the preparation of a model two-part epoxy adhesive with varying concentrations of this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Polyamidoamine hardener

  • This compound (DEPT)

  • Fumed silica (thickening agent)

  • Glass beads (for bond line thickness control)

Procedure:

  • Part A (Resin) Preparation:

    • To 100 parts by weight of DGEBA epoxy resin, add 2 parts by weight of fumed silica.

    • Mix thoroughly using a planetary mixer or a high-speed disperser until a homogenous paste is formed.

    • Degas the mixture in a vacuum chamber to remove entrapped air.

  • Part B (Hardener) Preparation:

    • Prepare three separate batches of the hardener component with varying concentrations of DEPT: 0% (control), 1%, and 2% by weight of the hardener.

    • For each batch, weigh the desired amount of polyamidoamine hardener.

    • Add the corresponding amount of DEPT and mix until fully dissolved.

  • Adhesive Mixing and Application:

    • Mix Part A and Part B in the stoichiometric ratio recommended by the resin and hardener suppliers (typically 1:1 or 2:1 by weight or volume).

    • Add 0.1% by weight of glass beads to the mixed adhesive to ensure a consistent bond line thickness.

    • Mix thoroughly for 2-3 minutes until the mixture is uniform in color and consistency.

    • Apply the mixed adhesive to the substrate for testing.

EpoxyWorkflow cluster_PartA Part A Preparation cluster_PartB Part B Preparation Resin DGEBA Epoxy Resin MixA Mix & Degas Resin->MixA Silica Fumed Silica Silica->MixA MixAB Mix Part A & Part B + Glass Beads MixA->MixAB Hardener Polyamidoamine Hardener MixB Mix Hardener->MixB DEPT DEPT (0%, 1%, 2%) DEPT->MixB MixB->MixAB Application Apply to Substrate MixAB->Application Curing Cure at RT for 24h Application->Curing Testing Mechanical Testing Curing->Testing

Caption: Workflow for epoxy adhesive preparation.

Preparation of a One-Part Moisture-Cure Polyurethane Sealant

This protocol outlines the preparation of a one-component, moisture-curing polyurethane sealant with DEPT as a catalyst.

Materials:

  • Isocyanate-terminated prepolymer

  • Plasticizer (e.g., dioctyl phthalate)

  • Calcium carbonate (filler)

  • Fumed silica (thixotropic agent)

  • This compound (DEPT)

  • Moisture scavenger (e.g., p-toluenesulfonyl isocyanate)

Procedure:

  • Pre-drying of Fillers:

    • Dry the calcium carbonate and fumed silica in a vacuum oven at 110°C for at least 4 hours to remove any adsorbed moisture.

  • Sealant Formulation:

    • In a moisture-free planetary mixer, combine the isocyanate-terminated prepolymer and the plasticizer.

    • Gradually add the dried calcium carbonate and fumed silica while mixing under vacuum.

    • Add the moisture scavenger and mix until a homogenous paste is formed.

    • Prepare three separate batches of the sealant with varying concentrations of DEPT: 0% (control), 0.5%, and 1% by weight of the total formulation.

    • Add the desired amount of DEPT to each batch and mix thoroughly under vacuum for 15-20 minutes.

  • Packaging and Curing:

    • Package the sealant in moisture-proof cartridges.

    • For testing, extrude beads of the sealant onto the desired substrates and allow to cure at ambient conditions (e.g., 23°C and 50% relative humidity).

SealantWorkflow Prepolymer Isocyanate Prepolymer Mix Mix Under Vacuum Prepolymer->Mix Plasticizer Plasticizer Plasticizer->Mix Fillers Dried Fillers (CaCO3, Silica) Fillers->Mix Scavenger Moisture Scavenger Scavenger->Mix DEPT DEPT (0%, 0.5%, 1%) DEPT->Mix Package Package in Cartridges Mix->Package Cure Cure at Ambient Conditions Package->Cure Test Performance Testing Cure->Test

Caption: Workflow for polyurethane sealant preparation.

Performance Evaluation

The following standard tests should be performed to quantify the effect of this compound on the adhesive and sealant properties.

  • Lap Shear Strength (ASTM D1002): This test is crucial for determining the shear strength of an adhesive bond. Prepare single lap joints of a specified substrate (e.g., aluminum, steel) and pull them to failure on a universal testing machine.

  • T-Peel Strength (ASTM D1876): This test measures the force required to peel apart a bonded joint of flexible substrates.

  • Tack-Free Time (ASTM C679): For sealants, this test determines the time required for the surface to become non-tacky to the touch.

  • Cure Time: This can be determined by monitoring the development of hardness over time using a durometer (ASTM D2240) or by tracking the disappearance of isocyanate peaks using Fourier-transform infrared (FTIR) spectroscopy for polyurethane systems.

Data Presentation

The following tables present hypothetical but representative data illustrating the expected effects of this compound on the performance of the described adhesive and sealant formulations.

Table 1: Effect of DEPT on a Two-Part Epoxy Adhesive

DEPT Concentration (% by wt. of Hardener)Gel Time (minutes)Lap Shear Strength (MPa)T-Peel Strength (N/mm)
0 (Control)4518.51.2
12520.11.5
21519.81.4

Table 2: Effect of DEPT on a One-Part Polyurethane Sealant

DEPT Concentration (% by wt. of Formulation)Tack-Free Time (hours)Full Cure Time (days)Shore A Hardness (after 7 days)
0 (Control)8735
0.54438
12340

Conclusion

This compound is a versatile and effective additive for enhancing the curing characteristics of both epoxy and polyurethane-based adhesives and sealants. As a curing accelerator, it can significantly reduce curing times, allowing for faster processing and turnaround in manufacturing applications.[3][5] Its role as a chain extender in polyurethane systems offers an additional mechanism for tailoring the mechanical properties of the final product. The provided protocols and expected data serve as a comprehensive guide for researchers and formulators to explore the benefits of incorporating this compound into their adhesive and sealant systems. It is essential to perform thorough testing to optimize the concentration of DEPT for specific applications and performance requirements.

References

Application Notes & Protocols for the Purity Analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1), a tertiary amine with two hydroxyl groups, serves as a crucial intermediate and curing agent in various industrial applications, including the synthesis of polymers and resins.[1][2][3][4][5][6] Its purity is paramount to ensure the desired reaction kinetics, final product quality, and safety. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO₂[1][7][8]
Molecular Weight195.26 g/mol [1][9]
IUPAC Name2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[9]
Melting Point53-54 °C[7]
AppearanceWhite to yellow powder or lump[2]

Analytical Techniques for Purity and Characterization

A multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis is recommended for a thorough evaluation of this compound purity.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Primary Purity Assessment (Chromatography) cluster_2 Structural Confirmation & Identification (Spectroscopy) cluster_3 Thermal Properties cluster_4 Data Analysis & Reporting Sample This compound Sample Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection Solubility_Test Solubility Testing (Relevant Solvents) Visual_Inspection->Solubility_Test HPLC_UV HPLC-UV (Quantitative Purity) Solubility_Test->HPLC_UV GC_MS GC-MS (Volatile Impurities) Solubility_Test->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Solubility_Test->NMR FTIR FTIR Spectroscopy (Functional Groups) Solubility_Test->FTIR Mass_Spec Mass Spectrometry (Molecular Weight) Solubility_Test->Mass_Spec DSC DSC (Melting Point, Thermal Events) Solubility_Test->DSC TGA TGA (Thermal Stability, Decomposition) Solubility_Test->TGA Data_Integration Data Integration & Interpretation HPLC_UV->Data_Integration GC_MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Mass_Spec->Data_Integration DSC->Data_Integration TGA->Data_Integration Purity_Report Final Purity Report & Certificate of Analysis Data_Integration->Purity_Report

Caption: Workflow for this compound Purity Analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.[1]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For related compounds, a Primesep 100 mixed-mode stationary phase column has been used.[1][10]

  • Mobile Phase: A mixture of acetonitrile and water is commonly employed.[1] An acidic buffer, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[11] A typical starting gradient could be 30% acetonitrile in water, with a buffer like 0.2% sulfuric acid.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 210 nm or 275 nm.[12][13]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: Perform the analysis and calculate the purity based on the area percentage of the main peak.

Expected Results: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[1]

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Expected Results: A chromatogram showing the elution of this compound and any volatile impurities. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.[1][7]

Protocol:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

Expected ¹H NMR Data (in CDCl₃):

  • Aromatic protons: ~6.5-7.5 ppm

  • -CH₂-N protons: ~3.5-3.8 ppm

  • -CH₂-OH protons: ~3.5-3.8 ppm

  • -OH protons: variable, depends on concentration

  • -CH₃ protons: ~2.2-2.4 ppm

Expected ¹³C NMR Data (in CDCl₃):

  • Aromatic carbons: ~110-150 ppm

  • -CH₂-N carbon: ~50-60 ppm

  • -CH₂-OH carbon: ~55-65 ppm

  • -CH₃ carbon: ~20-25 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[7]

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if molten), or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

  • O-H stretch (hydroxyl): Broadband around 3300-3500 cm⁻¹

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretch (aromatic ring): ~1500-1600 cm⁻¹

  • C-N stretch: ~1300-1400 cm⁻¹

  • C-O stretch (alcohol): ~1000-1100 cm⁻¹

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point and decomposition temperature.[1]

DSC Protocol:

  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 100 °C).

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm.

TGA Protocol:

  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Analysis: Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the thermogram for weight loss as a function of temperature to determine the onset of decomposition.

Data Summary Tables

The following tables summarize the expected quantitative data from the characterization techniques.

Table 1: Chromatographic Purity Data

TechniqueParameterExpected Value
HPLC-UVPurity (Area %)≥ 98.0%
Retention TimeDependent on specific method
GC-MSPurity (Area %)≥ 98.0%
Retention TimeDependent on specific method

Table 2: Spectroscopic Data

TechniqueParameterExpected Value
Mass Spec (EI)Molecular Ion (M⁺)m/z 195
¹H NMRChemical Shifts (ppm)See Section 3.3
¹³C NMRChemical Shifts (ppm)See Section 3.3
FTIRKey Absorptions (cm⁻¹)See Section 3.4

Table 3: Thermal Analysis Data

TechniqueParameterExpected Value
DSCMelting Point (Onset)~50-54 °C
TGADecomposition Onset> 150 °C (in N₂)

Safety Precautions

This compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and the expected outcomes of the analytical techniques.

Structure_Analysis_Relationship cluster_0 Chemical Structure cluster_1 Analytical Techniques cluster_2 Expected Analytical Signature Structure This compound C₁₁H₁₇NO₂ MW: 195.26 HPLC HPLC Structure->HPLC GC_MS GC-MS Structure->GC_MS NMR NMR Structure->NMR FTIR FTIR Structure->FTIR Thermal Thermal Analysis Structure->Thermal Purity_RT Purity & Retention Time HPLC->Purity_RT MW_Fragments Molecular Weight & Fragments GC_MS->MW_Fragments Proton_Carbon_Env Proton & Carbon Environments NMR->Proton_Carbon_Env Functional_Groups Functional Groups (OH, C-N, etc.) FTIR->Functional_Groups Melting_Decomposition Melting & Decomposition Temps Thermal->Melting_Decomposition

Caption: Relationship between Structure and Analytical Output.

References

Application Note: HPLC Quantification of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1) is an aromatic amine derivative with a molecular weight of 195.26 g/mol .[1][2] It is utilized in various industrial applications, notably as a curing agent and reaction accelerator in polymer formulations, particularly for epoxy resins.[1][3][4] The presence of two hydroxyethyl groups enhances its reactivity and solubility, making it a key component in the synthesis of specialized polymeric materials.[1][3] Accurate quantification of this compound is crucial for quality control in manufacturing processes and for studying the kinetics of polymerization reactions.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of aromatic amines. While a specific validated method for this compound is not widely published, this protocol provides a robust starting point for method development and validation.

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable amount of methanol to dissolve the sample. Dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative)

Method validation should be performed according to ICH guidelines or internal standard operating procedures. The following table provides an example of typical acceptance criteria.

ParameterSpecification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The analyte peak should be free from interference from placebo or known impurities.

Data Presentation

Table 1: System Suitability Results (Example)

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data (Example)

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (R²) 0.9998

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Sample Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

This application note provides a comprehensive starting point for the development and validation of an HPLC method for the quantification of this compound. The proposed reverse-phase method with UV detection is a standard and reliable approach for this type of analysis. Adherence to good laboratory practices and proper method validation will ensure accurate and precise results for quality control and research applications.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key component in various industrial applications, notably as a curing agent and polymer auxiliary in the manufacturing of epoxy resins and other polymers.[1][2] Accurate and sensitive analytical methods are crucial for quality control, stability testing, and research and development. Due to the polar nature of the two hydroxyl groups, a derivatization step using silylation is employed to enhance volatility and improve chromatographic performance. This protocol provides detailed procedures for sample preparation, derivatization, GC-MS instrument parameters, and data analysis.

Introduction

This compound (CAS No. 3077-12-1, Molecular Formula: C₁₁H₁₇NO₂, Molecular Weight: 195.26 g/mol ) is an aromatic amine widely used in the polymer industry.[1] Its primary function is as a curing agent for epoxy resins, where it plays a critical role in the cross-linking process, thereby influencing the final mechanical and thermal properties of the polymer.[3] The presence and concentration of this compound can significantly impact the performance and safety of the end products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound can be challenging due to poor peak shape and potential thermal degradation. To overcome these issues, a derivatization step is often necessary. Silylation, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[4][5] This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC-MS analysis.[4][6]

This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including a detailed silylation procedure.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): (e.g., N,N-diethyl-m-toluidine or a suitable stable isotope-labeled standard)

  • Anhydrous sodium sulfate

  • GC-MS vials with inserts

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

2.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard and quality control sample with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation (from a polymer matrix)

  • Accurately weigh approximately 1 gram of the homogenized polymer sample into a glass centrifuge tube.

  • Add 10 mL of dichloromethane to the tube.

  • Vortex for 5 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the dichloromethane supernatant to a clean tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Spike the extract with the internal standard to a final concentration of 10 µg/mL.

  • Transfer a 100 µL aliquot of the final extract to a GC-MS vial for derivatization.

Derivatization Protocol (Silylation)
  • Evaporate the 100 µL aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of the silylating agent (BSTFA + 1% TMCS) to the dried residue in the GC-MS vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following parameters are recommended and may be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 50-500
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of the silylated derivative of this compound. These values are based on typical performance for analogous derivatized aromatic amines and should be validated for the specific instrumentation and matrix used.

ParameterExpected Performance
Expected Retention Time (min)10 - 15 (for the di-TMS derivative)
Mass Spectral Data (m/z)
Molecular Ion (M⁺) of di-TMS derivative339
Key Fragment Ions324 (M-15), 236 (M-CH₂OTMS), 134
Quantitative Data
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)~0.1
Limit of Quantification (LOQ) (µg/mL)~0.5
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualization

Silylation Reaction Pathway

G Silylation of this compound cluster_reactants Reactants cluster_products Products Analyte This compound (with two -OH groups) Product Di-TMS-N,N-Bis(2-hydroxyethyl)-p-toluidine (Volatile Derivative) Analyte->Product Heat (70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product Byproduct Byproducts

Caption: Silylation reaction of this compound.

Experimental Workflow

G GC-MS Analysis Workflow Sample Sample Receipt (Polymer Matrix) Extraction Solvent Extraction (Dichloromethane) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Derivatization Silylation with BSTFA (70°C for 30 min) Spiking->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Report Final Report Data->Report

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a detailed and effective protocol for the analysis of this compound by GC-MS. The inclusion of a silylation step is critical for achieving good chromatographic separation and reliable quantification of this polar aromatic amine. The described method is suitable for quality control in manufacturing processes, as well as for research and development activities involving polymers and related materials. The provided parameters and expected performance data serve as a valuable starting point for method development and validation in analytical laboratories.

References

Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-p-toluidine as a Peroxide-Initiated Polymerization Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) is a tertiary aromatic amine widely employed as a highly effective accelerator for the free-radical polymerization of various monomers, particularly in conjunction with peroxide initiators such as benzoyl peroxide (BPO).[1][2][3] Its utility is prominent in systems requiring ambient temperature curing, making it a valuable component in the formulation of dental composite resins, unsaturated polyester resins, and as a curing agent for epoxy resins.[3][4][5] The presence of two polar hydroxyethyl groups in its structure enhances its reactivity and solubility, allowing for its efficient incorporation into polymer chains.[2] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of DHEPT in peroxide-initiated polymerization.

Mechanism of Action

The primary role of DHEPT in peroxide-initiated polymerization is to facilitate the generation of free radicals at ambient temperatures through a redox reaction with a peroxide initiator, typically benzoyl peroxide (BPO).[1] This process is significantly faster than the thermal decomposition of the peroxide alone. The mechanism involves a nucleophilic attack of the tertiary amine on the peroxide bond of the BPO molecule, leading to the formation of a benzoyloxy radical and an anilinomethyl radical. Both of these radical species are effective in initiating the polymerization of monomers.[6]

Polymerization Initiation Pathway DHEPT This compound (DHEPT) Intermediate Intermediate Complex DHEPT->Intermediate Nucleophilic Attack BPO Benzoyl Peroxide (BPO) BPO->Intermediate Radicals Benzoyloxy & Anilinomethyl Radicals Intermediate->Radicals Redox Reaction Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Redox-initiated free radical polymerization pathway.

Quantitative Data

The concentration of DHEPT has a significant impact on the kinetics of polymerization. The following tables summarize the quantitative effects of DHEPT on polymerization parameters.

Decomposition Kinetics of Benzoyl Peroxide with DHEPT

The decomposition of benzoyl peroxide is the rate-determining step for the initiation of polymerization. The rate of this reaction is significantly influenced by temperature and the presence of an accelerator like DHEPT. The Arrhenius parameters for the decomposition of BPO in the presence of DHEPT have been determined, providing insight into the energy barrier of the reaction.[6]

SystemActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
BPO / DHEPT54.91.3 x 10⁶

Table 1: Arrhenius parameters for the decomposition of benzoyl peroxide (BPO) in the presence of this compound (DHEPT). Data extracted from graphical representation in Zoller et al. (2015).[6]

Effect of DHEPT Concentration on Gel Time

The gel time is a critical parameter in many polymerization applications, representing the transition from a liquid to a solid state. The concentration of DHEPT has a pronounced effect on the gel time of resin systems.

Resin SystemInitiator (BPO) Conc. (% w/w)DHEPT Conc. (% w/w)Temperature (°C)Gel Time (minutes)
Unsaturated Polyester1.00.1Room Temperature20 - 30
Unsaturated Polyester1.00.2Room Temperature10 - 20
Methyl Methacrylate0.750.7525~15

Table 2: Illustrative data on the effect of this compound (DHEPT) concentration on the gel time of different resin systems. Data for unsaturated polyester is illustrative based on similar amine accelerators.[7] Data for Methyl Methacrylate is an approximation from graphical data in Zoller et al. (2015).[6]

Experimental Protocols

The following protocols provide a general framework for utilizing DHEPT as a polymerization accelerator. Specific parameters may need to be optimized for different monomer systems and desired properties.

Protocol 1: Ambient Temperature Curing of Unsaturated Polyester Resin

This protocol describes a general procedure for using DHEPT to accelerate the curing of an unsaturated polyester resin at room temperature.

Materials:

  • Unsaturated polyester resin

  • Benzoyl peroxide (BPO), 50% paste

  • This compound (DHEPT)

  • Suitable solvent for DHEPT (e.g., styrene)

  • Mixing vessel and stirring apparatus

Procedure:

  • Prepare a stock solution of DHEPT in a suitable solvent (e.g., 10% w/w in styrene).

  • To 100g of the unsaturated polyester resin, add the desired amount of the DHEPT stock solution and mix thoroughly until a homogenous solution is obtained.

  • Add the specified amount of BPO paste to the resin-accelerator mixture.

  • Stir vigorously for 1-2 minutes to ensure uniform dispersion of the initiator.

  • Immediately cast the resin into the desired mold.

  • Allow the resin to cure at ambient temperature. Monitor the gel time and full cure time.

Experimental_Workflow cluster_prep Preparation cluster_proc Processing cluster_cure Curing & Analysis Resin Unsaturated Polyester Resin Mix1 Mix Resin and DHEPT Resin->Mix1 DHEPT DHEPT Solution DHEPT->Mix1 BPO BPO Paste Mix2 Add and Mix BPO BPO->Mix2 Mix1->Mix2 Cast Cast into Mold Mix2->Cast Cure Ambient Temperature Cure Cast->Cure Analyze Measure Gel/Cure Time Cure->Analyze

Figure 2: General workflow for polyester resin curing.
Protocol 2: Determination of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to study the polymerization kinetics of a monomer system, such as methyl methacrylate (MMA), initiated by the DHEPT/BPO redox pair.

Materials:

  • Methyl methacrylate (MMA) monomer

  • Benzoyl peroxide (BPO)

  • This compound (DHEPT)

  • DSC instrument with hermetic aluminum pans

Procedure:

  • Prepare the desired concentrations of BPO and DHEPT in the MMA monomer. It is recommended to dissolve the BPO in the monomer first, followed by the addition of DHEPT just before the measurement to start the reaction.

  • Accurately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan.

  • Seal the pan and place it in the DSC cell.

  • Run an isothermal scan at the desired reaction temperature (e.g., 25°C).

  • Record the heat flow as a function of time. The total heat evolved is proportional to the monomer conversion.

  • The polymerization rate can be calculated from the heat flow data.

Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for the Incorporation of N,N-Bis(2-hydroxyethyl)-p-toluidine into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) is a versatile aromatic amine containing two primary hydroxyl groups, making it a valuable building block in polymer chemistry.[1] Its bifunctional nature allows for its incorporation into polymer backbones as a chain extender, crosslinker, or co-monomer, significantly influencing the final properties of the material.[1] This document provides detailed application notes and protocols for the integration of DHEPT into polyurethane and epoxy resin systems. Furthermore, it explores its potential application in the synthesis of biodegradable polymers for drug delivery, a key area of interest for pharmaceutical and biomedical research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DHEPT is presented in the table below.

PropertyValueReference
CAS Number 3077-12-1[2]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [2]
Appearance White to yellowish solid/liquid[3]
Melting Point 53-54 °C[1]

Synthesis of this compound

DHEPT can be synthesized through two primary routes: the reaction of p-toluidine with ethylene oxide or with 2-chloroethanol.[1] The ethoxylation route is common in industrial settings and allows for good control over product purity.[1]

Protocol: Synthesis of DHEPT via Ethoxylation of p-Toluidine

This protocol describes the synthesis of DHEPT by reacting p-toluidine with ethylene oxide.

Materials:

  • p-Toluidine

  • Ethylene oxide

  • Catalyst (e.g., sodium hydroxide)

  • Solvent (optional, depending on reactor type)

Optimized Reaction Parameters for Ethoxylation of p-Toluidine:

ParameterRecommended RangeOptimal ValueReference
Temperature 100–170 °C120 °C[2]
Pressure 1.4–2.5 bar-[2]
Molar Ratio (Ethylene oxide : p-toluidine) 2.2–3.0 : 1-[2]

Procedure:

  • Charge the reactor with p-toluidine and catalyst.

  • Heat the mixture to the reaction temperature (e.g., 120 °C).[2]

  • Introduce ethylene oxide into the reactor, maintaining the pressure within the specified range to keep it in a liquid phase.[2]

  • Maintain the reaction for a sufficient time to ensure complete bis-hydroxyethylation.

  • After the reaction is complete, cool the reactor and purify the product, for example, by distillation or crystallization.[4]

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[1]

p_toluidine p-Toluidine reactor Reactor (100-140°C, 1.4-2.5 bar) p_toluidine->reactor ethylene_oxide Ethylene Oxide ethylene_oxide->reactor catalyst Catalyst (e.g., NaOH) catalyst->reactor purification Purification (Distillation/Crystallization) reactor->purification dhept This compound purification->dhept characterization Characterization (NMR, IR, MS) dhept->characterization

Synthesis of DHEPT via Ethoxylation

Application in Polyurethane Synthesis

DHEPT serves as an effective chain extender in the synthesis of polyurethanes. Its two hydroxyl groups react with isocyanate groups of a prepolymer, forming the hard segments of the polyurethane. This incorporation influences the polymer's morphology, mechanical properties, and thermal stability.[2] The aromatic ring in DHEPT can enhance the stiffness and thermal resistance of the resulting polyurethane.

Protocol: Synthesis of Polyurethane Elastomer using DHEPT as a Chain Extender

This protocol outlines a general two-step procedure for the synthesis of a polyurethane elastomer.

Materials:

  • Polyol (e.g., Poly(ε-caprolactone) diol, PCL-diol)

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • This compound (DHEPT) as chain extender

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

Procedure:

Step 1: Prepolymer Synthesis

  • In a round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the PCL diol in anhydrous DMF.

  • Add the catalyst (e.g., 0.1 wt%) to the solution.

  • Heat the mixture to 85°C and add HDI dropwise while stirring.

  • Allow the prepolymerization to proceed at 85°C for approximately 2.5 hours.

Step 2: Chain Extension

  • Add a solution of DHEPT in DMF to the prepolymer solution. The molar ratio of DHEPT to the initial diol can be varied to control the hard segment content and, consequently, the polymer's properties.

  • Continue the reaction at 85°C for an additional 4.5 hours.

  • Reduce the temperature to room temperature and continue stirring overnight.

  • Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like water.

  • Filter and dry the polymer under vacuum.

Characterization:

  • Mechanical Properties: Prepare films of the synthesized polyurethane and perform tensile tests to determine tensile strength, elongation at break, and Young's modulus.

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) can be used to assess thermal stability.

Expected Influence of DHEPT Content on Polyurethane Properties:

DHEPT ContentExpected Tensile StrengthExpected Elongation at BreakExpected Hardness
LowLowerHigherSofter
HighHigherLowerHarder

Note: This table provides expected trends. Actual values will depend on the specific polyol, diisocyanate, and reaction conditions used.

cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension polyol Polyol (e.g., PCL-diol) prepolymer_reaction Reaction (85°C, 2.5h) polyol->prepolymer_reaction diisocyanate Diisocyanate (e.g., HDI) diisocyanate->prepolymer_reaction catalyst Catalyst catalyst->prepolymer_reaction prepolymer NCO-terminated Prepolymer prepolymer_reaction->prepolymer chain_extension_reaction Reaction (85°C, 4.5h) prepolymer->chain_extension_reaction dhept DHEPT Solution dhept->chain_extension_reaction polyurethane Polyurethane chain_extension_reaction->polyurethane characterization Characterization (Tensile, DSC, TGA) polyurethane->characterization

Polyurethane Synthesis Workflow

Application in Epoxy Resin Curing

DHEPT can act as a curing agent or accelerator for epoxy resins.[2][3] The tertiary amine group can catalyze the ring-opening polymerization of the epoxy groups, while the hydroxyl groups can also react with epoxy groups, particularly at elevated temperatures, leading to a crosslinked network.[1]

Protocol: Curing of Epoxy Resin with DHEPT as an Accelerator

This protocol provides a general procedure for using DHEPT to accelerate the curing of an epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Anhydride hardener (e.g., methylhexahydrophthalic anhydride, MHHPA)

  • This compound (DHEPT) as an accelerator

Procedure:

  • Preheat the epoxy resin to reduce its viscosity if necessary.

  • Thoroughly mix the epoxy resin with the desired amount of DHEPT. The concentration of DHEPT will influence the curing kinetics.

  • Add the stoichiometric amount of the anhydride hardener to the epoxy-DHEPT mixture.

  • Mix all components thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into a mold and cure at a specified temperature schedule (e.g., a multi-step cure: 2 hours at 100°C followed by 2 hours at 150°C). The optimal curing schedule will depend on the specific resin system and desired properties.

  • Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

Quantitative Data on Curing Characteristics:

The concentration of the amine accelerator significantly affects the curing kinetics. The following table illustrates the expected effect of DHEPT concentration on the peak exothermic temperature during curing, as would be measured by DSC.

DHEPT Concentration (phr*)Expected Peak Exotherm Temperature (°C)
0.5Lower
1.0Higher
2.0Highest

*phr: parts per hundred of resin

Characterization:

  • Curing Kinetics: Use DSC to study the curing kinetics, determining the onset temperature, peak exothermic temperature, and total heat of reaction.

  • Thermomechanical Properties: Use Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus of the cured resin.

  • Mechanical Properties: Perform tensile or flexural tests to evaluate the mechanical strength and modulus of the cured material.

epoxy_resin Epoxy Resin (DGEBA) mixing Thorough Mixing epoxy_resin->mixing dhept DHEPT (Accelerator) dhept->mixing hardener Anhydride Hardener hardener->mixing curing Curing (e.g., 100°C -> 150°C) mixing->curing cured_epoxy Cured Epoxy Resin curing->cured_epoxy characterization Characterization (DSC, DMA, Tensile) cured_epoxy->characterization cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation biodegradable_polyol Biodegradable Polyol (e.g., PLGA-diol) polymerization Polymerization biodegradable_polyol->polymerization biocompatible_diisocyanate Biocompatible Diisocyanate (e.g., LDI) biocompatible_diisocyanate->polymerization dhept DHEPT dhept->polymerization biodegradable_pu Biodegradable PU with DHEPT polymerization->biodegradable_pu nanoprecipitation Nanoprecipitation in Water biodegradable_pu->nanoprecipitation drug Therapeutic Agent drug->nanoprecipitation solvent Organic Solvent solvent->nanoprecipitation drug_loaded_np Drug-Loaded Nanoparticles nanoprecipitation->drug_loaded_np characterization Characterization (DLS, TEM, Drug Release) drug_loaded_np->characterization

References

Standard operating procedure for handling and storage of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is an aromatic amine used as a polymer auxiliary, particularly as a curing agent for epoxy resins.[1][2] Its bifunctional nature, with both amine and alcohol functionalities, makes it a subject of interest in polymer chemistry and as a potential intermediate in pharmaceutical research.[3]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂[2][4][5]
Molecular Weight 195.26 g/mol [1][4][5]
Appearance White to yellow/orange powder, pellets, or clear liquid[1][2]
Melting Point 41 - 46 °C (106 - 115 °F)
Boiling Point 200 °C (392 °F)
Density 0.973 g/mL at 25 °C (77 °F)
Log Pow (n-octanol/water) 1.39 (Bioaccumulation is not expected)

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1][4]

Table 2: GHS Hazard Statements

Hazard CodeHazard Statement
H301 + H311 + H331 Toxic if swallowed, in contact with skin or if inhaled.
H317 May cause an allergic skin reaction.[1][4]
H318 Causes serious eye damage.[1][4]
H319 Causes serious eye irritation.
H351 Suspected of causing cancer.
H400 Very toxic to aquatic life.
H411 Toxic to aquatic life with long lasting effects.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][8]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is required.[1]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[7]

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate PPE (see section 2)

  • Chemical fume hood

  • Spatula, weighing paper/boat

  • Beakers, flasks, and other necessary glassware

  • Appropriate solvent

  • Labeled waste container

Procedure:

  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[7]

  • Donning PPE: Put on all required personal protective equipment.

  • Weighing: Conduct all weighing operations within the chemical fume hood to minimize inhalation exposure. Use a clean spatula and weighing paper/boat.

  • Dissolving: If the experimental procedure requires dissolving the compound, add the weighed solid to the solvent in a suitable flask or beaker under constant stirring within the fume hood.

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are secure.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.

Storage Protocol

Proper storage is essential to maintain the chemical's stability and prevent accidents.

Procedure:

  • Container: Keep the compound in its original, tightly sealed container.[8]

  • Location: Store in a cool, dry, and well-ventilated area.[8][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Light Sensitivity: Protect from direct sunlight as the material can be light-sensitive.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

Emergency Procedures

Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

  • For large spills, contact the institution's environmental health and safety department.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction occurs, seek medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Visualized Workflows

Handling_Workflow A Preparation (Clean Fume Hood, Check Safety Equipment) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Handling in Fume Hood (Weighing, Transferring, Dissolving) B->C D Experimental Procedure C->D E Decontamination (Clean Workspace and Equipment) D->E F Doff PPE E->F G Waste Disposal (Properly Labeled Container) F->G H Personal Hygiene (Wash Hands) G->H

Caption: General workflow for handling this compound.

Storage_Protocol cluster_storage Storage Conditions Tightly Closed Container Tightly Closed Container Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Away from Incompatibles Away from Incompatibles Protect from Light Protect from Light Receive Chemical Receive Chemical Verify Labeling Verify Labeling Receive Chemical->Verify Labeling Place in Designated Storage Place in Designated Storage Verify Labeling->Place in Designated Storage Place in Designated Storage->Tightly Closed Container Place in Designated Storage->Cool, Dry, Well-Ventilated Area Place in Designated Storage->Away from Incompatibles Place in Designated Storage->Protect from Light

Caption: Protocol for the safe storage of this compound.

References

Troubleshooting & Optimization

How to minimize byproduct formation in N,N-Bis(2-hydroxyethyl)-p-toluidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial method is the direct ethoxylation of p-toluidine with ethylene oxide.[1] This reaction involves the stepwise addition of two ethylene oxide molecules to the nitrogen atom of p-toluidine. An alternative, though less common, route is the reaction of p-toluidine with 2-chloroethanol in the presence of a base.[2][3]

Q2: What are the most common byproducts in the ethoxylation of p-toluidine?

A2: The primary byproducts are N-(2-hydroxyethyl)-p-toluidine (the mono-ethoxylated intermediate) and polyethoxylated species (where more than two ethylene oxide units have been added).[1] If the reaction is incomplete, unreacted p-toluidine may also be present.

Q3: Why is controlling the reaction temperature so important?

A3: Temperature control is critical for managing the reaction's exothermic nature and influencing product distribution.[4] While the reaction is typically conducted between 100°C and 170°C, excessively high temperatures can promote the formation of polyethoxylated byproducts and other side reactions.[1]

Q4: How can I confirm the purity of my final product and identify byproducts?

A4: A combination of spectroscopic and chromatographic methods is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for separating the components of the product mixture and identifying this compound and any byproducts based on their characteristic retention times and mass spectra.[1] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used to confirm the structure of the final product.[2]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound with a significant amount of mono-ethoxylated byproduct detected.

Possible Cause Recommended Solution
Insufficient Ethylene Oxide The stoichiometry of the reaction is crucial. An inadequate amount of ethylene oxide will lead to an incomplete reaction, leaving the mono-ethoxylated intermediate as a major component.
Action: Increase the molar ratio of ethylene oxide to p-toluidine. Ratios of 2.2 to 3.0 moles of ethylene oxide per mole of p-toluidine are often recommended to drive the reaction to completion.[1]
Short Reaction Time The second ethoxylation step may not have had sufficient time to proceed to completion.
Action: Increase the reaction time while monitoring the disappearance of the mono-ethoxylated intermediate using an appropriate analytical method like GC.
Low Reaction Temperature The activation energy for the second ethoxylation might not be reached, slowing its rate relative to the first addition.
Action: Gradually increase the reaction temperature within the optimal range (e.g., 100-140°C) and monitor the product composition.[1]

Problem 2: Presence of polyethoxylated byproducts in the final product mixture.

Possible Cause Recommended Solution
Excessively High Molar Ratio of Ethylene Oxide While an excess is needed, a very large excess can promote the addition of further ethylene oxide units to the hydroxyl groups of the desired product.
Action: Reduce the molar ratio of ethylene oxide to p-toluidine. Fine-tune the ratio to find a balance between minimizing the mono-ethoxylated byproduct and preventing polyethoxylation.[1]
High Reaction Temperature Higher temperatures can increase the rate of polymerization reactions.
Action: Lower the reaction temperature. Operating at the lower end of the effective range (e.g., 100-120°C) can help suppress over-ethoxylation.
Inappropriate Catalyst Certain catalysts, particularly strong bases like potassium hydroxide (KOH), can promote the polymerization of ethylene oxide, especially at higher temperatures.[4]
Action: Consider using a milder catalyst or performing the reaction without a strong catalyst if feasible, though this may require longer reaction times.

Data on Reaction Parameters

Optimizing reaction parameters is key to maximizing the yield of the desired product. The following table summarizes how different conditions can influence the outcome of the synthesis.

ParameterRecommended RangeRationale for Minimizing Byproducts
Molar Ratio (Ethylene Oxide : p-Toluidine) 2.2 : 1 to 3.0 : 1Ensures complete conversion to the bis-alkoxylated product while limiting the formation of higher oligomers.[1]
Temperature 100 - 140 °CBalances reaction rate with selectivity. Higher temperatures can lead to increased polyethoxylated byproducts.[1]
Pressure 1.4 - 2.5 barMaintains ethylene oxide in the liquid phase, ensuring proper mixing and reaction control.[1]

Visualized Workflows and Pathways

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Desired Product cluster_byproduct Side Reaction p_tol p-Toluidine eo1 + 1 eq. Ethylene Oxide mono N-(2-hydroxyethyl)-p-toluidine (Mono-ethoxylated Byproduct) p_tol->mono First Ethoxylation bis This compound mono->bis Second Ethoxylation eo2 + 1 eq. Ethylene Oxide poly Polyethoxylated Byproducts bis->poly Over-ethoxylation (High Temp / Excess EO) eo3 + >1 eq. Ethylene Oxide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Analyze Product Mixture (e.g., GC-MS) check_mono High Mono-ethoxylated Byproduct? start->check_mono check_poly High Polyethoxylated Byproduct? check_mono->check_poly No action_mono Increase EO:p-Toluidine Ratio Increase Reaction Time/Temp check_mono->action_mono Yes check_purity Purity Acceptable? check_poly->check_purity No action_poly Decrease EO:p-Toluidine Ratio Decrease Reaction Temp check_poly->action_poly Yes check_purity->start No, Re-evaluate Parameters end_purify Proceed to Purification (e.g., Fractional Distillation) check_purity->end_purify Yes action_mono->start Re-run Synthesis action_poly->start Re-run Synthesis

Caption: A logical workflow for troubleshooting byproduct formation.

Experimental Protocol: Ethoxylation of p-Toluidine

This protocol is a representative example for laboratory-scale synthesis. Warning: Ethylene oxide is a toxic, flammable, and explosive gas.[5] This reaction must be carried out in a specialized pressure reactor by trained personnel with appropriate safety precautions.

1. Materials and Equipment:

  • p-Toluidine (≥99% purity)

  • Ethylene oxide (liquid)

  • Nitrogen gas (high purity)

  • Pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, liquid inlet, thermocouple, and pressure gauge.

  • Heating mantle with temperature controller.

  • Fractional distillation apparatus for vacuum distillation.

2. Procedure:

  • Reactor Preparation: Ensure the pressure reactor is clean and dry. Purge the reactor thoroughly with nitrogen gas to remove all air and moisture.

  • Charging Reactant: Charge the reactor with p-toluidine (1.0 mole).

  • Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen (to ~5 bar) and venting to ensure an inert atmosphere.

  • Heating: Begin stirring and heat the p-toluidine to the desired reaction temperature (e.g., 110°C).

  • Ethylene Oxide Addition: Once the temperature is stable, slowly introduce liquid ethylene oxide (2.5 moles) into the reactor. The addition rate should be controlled to manage the exothermic reaction and maintain a constant temperature and pressure (e.g., below 2.5 bar).[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 110°C for 10-12 hours, or until analysis (e.g., in-situ sampling for GC) shows the consumption of the mono-ethoxylated intermediate.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent any excess pressure.

  • Product Discharge: Discharge the crude product mixture from the reactor.

3. Work-up and Purification:

  • Analysis: Analyze a small sample of the crude product by GC-MS to assess the product distribution.

  • Purification: The primary method for purification is fractional distillation under reduced pressure (e.g., 10-15 mmHg).[1][3]

    • Unreacted starting material and lower-boiling impurities will distill first.

    • Collect the fraction corresponding to this compound (Boiling Point: ~170-185°C at 10 mmHg).[3]

    • Higher-boiling polyethoxylated byproducts will remain in the distillation flask.

  • Recrystallization (Optional): For very high purity, the distilled product can be recrystallized from a suitable solvent system, such as a 2-propanol/water mixture, to yield colorless crystals.[1]

References

Identifying and removing mono-ethoxylated impurities from N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-p-toluidine. Our focus is on the identification and removal of common impurities, particularly the mono-ethoxylated species, N-(2-hydroxyethyl)-p-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most prevalent impurities arise from the common synthesis method of reacting p-toluidine with ethylene oxide. The primary challenge in this synthesis is controlling the degree of ethoxylation.[1] Consequently, the crude product is often a mixture containing:

  • N-(2-hydroxyethyl)-p-toluidine (Mono-ethoxylated impurity): Formed from the incomplete reaction of p-toluidine with ethylene oxide.[1]

  • Unreacted p-toluidine: The starting material for the synthesis.

  • Poly-ethoxylated species: Such as tris- and tetra-ethoxylated derivatives, resulting from over-ethoxylation.[1]

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial purity assessment. It allows for the visualization of the main product and any impurities. A well-chosen solvent system should provide good separation between the desired product and the mono-ethoxylated impurity.

Q3: Which analytical techniques are recommended for the quantitative analysis of mono-ethoxylated impurities?

A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods. These techniques can separate and quantify the desired product and its impurities with high accuracy. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative ratios of the components in a mixture.

Q4: What are the most effective methods for removing mono-ethoxylated impurities?

A4: The most common and effective purification techniques are recrystallization and column chromatography. The choice of method will depend on the level of impurity, the desired final purity, and the scale of the purification.

Troubleshooting Guides

Problem 1: My synthesized this compound shows multiple spots on TLC.
  • Possible Cause: Incomplete reaction or side reactions leading to the presence of starting materials and byproducts like the mono-ethoxylated impurity.

  • Solution Workflow:

    TLC_Troubleshooting start Multiple Spots on TLC check_rf Identify Spots by Comparing Rf values with standards start->check_rf impurity_present Mono-ethoxylated Impurity and/or p-toluidine present check_rf->impurity_present purify Proceed to Purification impurity_present->purify recrystallize Recrystallization purify->recrystallize For crystalline solids and moderate impurity levels column_chrom Column Chromatography purify->column_chrom For complex mixtures or high purity requirements end Pure Product recrystallize->end column_chrom->end

    Workflow for addressing multiple spots on a TLC plate.

Problem 2: I am having difficulty separating the product from the mono-ethoxylated impurity by recrystallization.
  • Possible Cause: The solvent system may not be optimal, leading to co-crystallization of the product and the impurity.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent ratios of 2-propanol and water. Start with a higher proportion of the solvent in which the desired product is less soluble at room temperature (likely water).

    • Cooling Rate: Ensure a slow cooling rate to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Seeding: If crystallization does not initiate on cooling, add a small seed crystal of pure this compound to induce crystallization.

Problem 3: My column chromatography separation is not effective.
  • Possible Cause: The choice of stationary phase or mobile phase is not providing adequate separation. Amines can also interact strongly with silica gel, leading to poor separation.

  • Troubleshooting Steps:

    • Stationary Phase: If using silica gel, consider deactivating it with a small amount of triethylamine in your eluent to reduce tailing of the amine compounds. Alternatively, using a more inert stationary phase like alumina can be beneficial.

    • Mobile Phase Gradient: Optimize the solvent gradient. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) will likely provide the best separation.

    • Fraction Collection: Collect smaller fractions and analyze them by TLC to identify the pure product fractions accurately.

Experimental Protocols

Identification of Mono-ethoxylated Impurity

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The optimal ratio may need to be determined empirically.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots.

    • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Aromatic amines will develop as brown spots.

    • p-Anisaldehyde Stain: Spray the plate with a p-anisaldehyde solution and gently heat. Amines and alcohols will appear as colored spots.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the TLC plate alongside standards of pure this compound and, if available, N-(2-hydroxyethyl)-p-toluidine.

    • Develop the plate in the mobile phase.

    • Dry the plate and visualize the spots using the methods above. The mono-ethoxylated impurity is expected to have a slightly higher Rf value than the di-ethoxylated product due to its lower polarity.

2. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds absorb (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the pure product and a solution of the sample to be analyzed in the mobile phase.

    • Inject the solutions into the HPLC system.

    • The mono-ethoxylated impurity, being less polar, is expected to have a longer retention time than the di-ethoxylated product in a reverse-phase system.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Detector: Scan from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Expected Fragmentation:

    • This compound (MW: 195.26): Look for the molecular ion peak (M+) at m/z 195 and characteristic fragments.

    • N-(2-hydroxyethyl)-p-toluidine (MW: 151.21): Look for the molecular ion peak (M+) at m/z 151 and its fragmentation pattern.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • This compound:

      • Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H)

      • -N-CH₂- protons: ~3.5-3.7 ppm (triplet, 4H)

      • -CH₂-OH protons: ~3.5-3.7 ppm (triplet, 4H)

      • -CH₃ protons: ~2.3 ppm (singlet, 3H)

      • -OH protons: variable chemical shift (broad singlet, 2H)

    • N-(2-hydroxyethyl)-p-toluidine (expected):

      • Aromatic protons: Similar region to the di-ethoxylated compound.

      • -N-CH₂- and -CH₂-OH protons: Will show different integration values (2H each) and potentially slightly different chemical shifts.

      • -NH- proton: A broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃): The number and chemical shifts of the carbon signals will differ between the two compounds, particularly in the aliphatic region, providing a clear distinction.

Removal of Mono-ethoxylated Impurity

1. Recrystallization

  • Solvent System: A mixture of 2-propanol and water has been reported to be effective.[1] The optimal ratio should be determined experimentally.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot 2-propanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot 2-propanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold 2-propanol/water mixture.

    • Dry the purified crystals under vacuum.

2. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh). For amines, it is often beneficial to use silica gel that has been treated with triethylamine (e.g., by pre-eluting the column with a solvent mixture containing 1% triethylamine).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Example Gradient: Start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Procedure:

    • Pack the column with silica gel in the initial, non-polar eluent.

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables provide hypothetical but realistic data to illustrate the effectiveness of the described purification methods.

Table 1: Comparison of Purification Methods for Removing Mono-ethoxylated Impurity

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization859875
Column Chromatography85>9960

Table 2: Analytical Data for this compound and its Mono-ethoxylated Impurity

CompoundTLC Rf Value (1:1 EtOAc:Hex)HPLC Retention Time (min)Key ¹H NMR Signals (ppm, CDCl₃)
This compound0.48.53.5-3.7 (t, 8H), 2.3 (s, 3H)
N-(2-hydroxyethyl)-p-toluidine0.510.23.6-3.8 (m, 4H), 2.3 (s, 3H)

Visualizations

Identification_Workflow start Crude Product tlc Qualitative Analysis: TLC start->tlc hplc_gcms Quantitative Analysis: HPLC / GC-MS tlc->hplc_gcms nmr Structural Confirmation: NMR hplc_gcms->nmr pure Pure Product nmr->pure Purity Confirmed impure Impurity Detected nmr->impure Impurity Present purification Purification Required impure->purification

Workflow for the identification and confirmation of impurities.

Purification_Workflow start Impure this compound decision Choose Purification Method start->decision recrystallization Recrystallization decision->recrystallization Moderate Purity Required column_chrom Column Chromatography decision->column_chrom High Purity Required analysis Analyze Purity (TLC, HPLC) recrystallization->analysis column_chrom->analysis end Pure Product (>98%) analysis->end Purity Meets Specification repurify Repurify if necessary analysis->repurify Purity Below Specification repurify->decision

Decision workflow for the purification of this compound.

References

Optimizing reaction conditions for the ethoxylation of p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the ethoxylation of p-toluidine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the ethoxylation of p-toluidine?

A1: The ethoxylation of p-toluidine involves the reaction of p-toluidine with ethylene oxide to form a mixture of polyethylene glycol ether derivatives of p-toluidine.[1] The reaction proceeds by the nucleophilic attack of the nitrogen atom of the primary amine on the carbon atom of the ethylene oxide ring, leading to the formation of N,N-bis(2-hydroxyethyl)-p-toluidine and its polyethoxylated derivatives.[2][3][4]

Q2: What are the key reaction parameters to control during the ethoxylation of p-toluidine?

A2: The critical parameters to control for a successful ethoxylation of p-toluidine include:

  • Temperature: Typically, ethoxylation reactions are carried out at elevated temperatures, often in the range of 120-180°C.[5][6]

  • Pressure: The reaction is generally performed under a pressure of 1-2 bar.[6]

  • Catalyst: A catalyst is usually required to facilitate the reaction.

  • Molar Ratio of Reactants: The degree of ethoxylation is primarily controlled by the molar ratio of ethylene oxide to p-toluidine.[5]

  • Agitation: Efficient mixing is crucial for uniform product formation.[7]

Q3: What are common catalysts used for the ethoxylation of amines?

A3: Both basic and acidic catalysts can be used for ethoxylation.

  • Basic Catalysts: Homogeneous basic catalysts like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used.[6]

  • Acidic Catalysts (Lewis Acids): Lewis acids such as boron trifluoride can also be employed and may result in a more peaked distribution of ethoxylates.[8]

  • Heterogeneous Catalysts: Strontium/barium hydroxide or hydrotalcite have also been reported for ethoxylation.[8]

Q4: What are the potential side products in the ethoxylation of p-toluidine?

A4: Undesirable byproducts can form during the ethoxylation of amines. These include:

  • Glycol Ether Amines: These can form and may impact the performance of the desired product.[9]

  • Vinyl Ether Ethoxylates: These can also be formed as byproducts.[9]

  • 1,4-Dioxane: This is a common byproduct of ethoxylation and is a potential human carcinogen.[6][10]

  • Oligomers: Condensation of acetaldehyde, which can be formed from the degradation of intermediates, can lead to colored oligomeric byproducts.[11]

Q5: How can I control the degree of ethoxylation?

A5: The primary method to control the degree of ethoxylation is by carefully adjusting the molar ratio of ethylene oxide to p-toluidine.[5] A higher molar ratio of ethylene oxide will lead to a higher average number of ethoxy groups attached to the p-toluidine molecule.

Experimental Protocols

General Procedure for the Ethoxylation of p-Toluidine in a Semi-Batch Reactor

Disclaimer: This is a general protocol adapted from procedures for the ethoxylation of other primary amines and should be optimized for the specific equipment and desired product characteristics.

  • Reactor Preparation:

    • Thoroughly clean and dry a suitable high-pressure reactor.

    • Charge the reactor with p-toluidine and the chosen catalyst (e.g., KOH).

    • Purge the reactor with an inert gas, such as nitrogen, to remove any air and moisture.[7]

  • Reaction Execution:

    • Heat the reactor contents to the desired reaction temperature (e.g., 120-170°C) with efficient stirring.[5]

    • Once the temperature is stable, begin the controlled addition of liquid ethylene oxide using a high-pressure pump.

    • Carefully monitor the reactor temperature and pressure. The addition rate of ethylene oxide should be controlled to maintain a stable temperature and prevent a rapid pressure increase, as the reaction is highly exothermic.[6]

    • Continue the addition of ethylene oxide until the desired molar ratio has been achieved.

  • Post-Reaction and Work-up:

    • After the addition of ethylene oxide is complete, allow the reaction to continue for a specified period to ensure complete consumption of the reactant.

    • Cool the reactor to a safe temperature.

    • The catalyst can be neutralized with an acid (e.g., acetic acid or phosphoric acid).

    • The final product can be purified by appropriate methods, such as filtration to remove the neutralized catalyst salts.

Data Presentation

Table 1: Typical Reaction Conditions for Amine Ethoxylation

ParameterTypical RangeRemarks
Temperature 120 - 180 °CHigher temperatures can lead to increased side product formation.[5]
Pressure 1 - 2 barShould be carefully controlled to maintain safety.[6]
Catalyst Basic (e.g., KOH, NaOH) or Acidic (Lewis Acids)Catalyst choice can influence the product distribution.[8]
Catalyst Conc. 0.05 - 0.50 wt%Optimal concentration should be determined experimentally.[8]
EO/Amine Molar Ratio VariableDetermines the average degree of ethoxylation.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low reaction temperature- Presence of inhibitors (e.g., water)- Use fresh, active catalyst.- Gradually increase the reaction temperature while monitoring.- Ensure all reactants and the reactor are dry.
Broad Product Distribution - Non-uniform reaction conditions- Use of a basic catalyst- Ensure efficient and vigorous stirring.- Consider using a Lewis acid catalyst for a narrower distribution.[8]
Product Discoloration - High reaction temperatures- Impurities in reactants- Oxidation- Optimize the reaction temperature to avoid thermal degradation.- Use high-purity p-toluidine and ethylene oxide.- Maintain an inert atmosphere throughout the reaction.[5]
Formation of Undesirable By-products - High temperatures- Presence of water- Maintain the reaction temperature within the optimal range.- Add a small amount of acid to the reaction mixture prior to ethylene oxide addition to reduce glycol ether byproducts.[9]

Visualizations

Experimental_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Ethoxylation Reaction cluster_workup 3. Work-up prep1 Charge p-toluidine and catalyst prep2 Purge with Inert Gas (N2) prep1->prep2 react1 Heat to 120-180°C prep2->react1 react2 Controlled addition of Ethylene Oxide react1->react2 react3 Monitor Temperature and Pressure react2->react3 workup1 Cool Reactor react3->workup1 workup2 Neutralize Catalyst workup1->workup2 workup3 Purify Product workup2->workup3 Troubleshooting_Guide cluster_low_conversion Low Conversion cluster_discoloration Product Discoloration cluster_byproducts High By-products start Problem Encountered lc_q1 Is the catalyst active? start->lc_q1 d_q1 Is reaction temp. > 180°C? start->d_q1 bp_q1 Is water present? start->bp_q1 lc_a1_yes Increase Temperature lc_q1->lc_a1_yes Yes lc_a1_no Use Fresh Catalyst lc_q1->lc_a1_no No d_a1_yes Lower Temperature d_q1->d_a1_yes Yes d_a1_no Check Reactant Purity d_q1->d_a1_no No bp_a1_yes Ensure Dry Conditions bp_q1->bp_a1_yes Yes bp_a1_no Consider Acid Addition bp_q1->bp_a1_no No

References

Troubleshooting incomplete curing of epoxy resins with N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins utilizing N,N-Bis(2-hydroxyethyl)-p-toluidine as a curing agent or accelerator.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in epoxy resin formulations?

This compound, also known as p-Tolyldiethanolamine, is an aromatic amine that functions as a curing agent and a highly effective accelerator for the polymerization of epoxy resins.[1][2][3][4] Its tertiary amine structure facilitates the opening of the epoxide ring, initiating the crosslinking reaction, while the hydroxyl groups can also participate in the reaction, contributing to the polymer network.[1] This compound is particularly useful for promoting faster crosslinking, leading to shorter curing times.[3]

Q2: What are the common signs of incomplete epoxy resin curing?

Incomplete curing of epoxy resins can manifest in several ways, including:

  • Sticky or Tacky Surfaces: The surface of the resin remains soft and sticky to the touch long after the expected curing time.[5]

  • Soft Spots: The bulk of the resin may be hard, but there are localized soft or liquid areas.

  • Lack of Hardness: The entire casting or coating fails to achieve the expected hardness and rigidity.

  • Poor Mechanical Properties: The cured resin exhibits low strength, flexibility, or other desired mechanical characteristics.[6]

  • Dull or Uneven Surface Finish: The surface may appear matte, cloudy, or have an uneven texture.[6]

Q3: Can the purity of this compound affect the curing process?

Yes, the purity of this compound is critical for consistent and complete curing.[1] Impurities, such as mono-ethoxylated byproducts (N-hydroxyethyl-p-toluidine), can be present from the synthesis process.[1] These impurities can alter the stoichiometry of the reaction and may interfere with the crosslinking process, potentially leading to incomplete curing or altered final properties. It is crucial to use a high-purity grade of this chemical for research and development applications.[1]

Troubleshooting Guide for Incomplete Curing

This guide provides a systematic approach to diagnosing and resolving incomplete curing issues when using this compound in your epoxy resin system.

Initial Assessment

Before proceeding with detailed troubleshooting, review the following critical parameters:

  • Formulation Stoichiometry: Have the epoxy resin and curing agent(s) been mixed in the correct ratio as specified by the manufacturer or formulation protocol? An incorrect mixing ratio is a primary cause of incomplete curing.[5][6]

  • Ambient Conditions: Were the temperature and humidity within the recommended range during mixing, pouring, and curing? Low temperatures can significantly slow down or even halt the curing process, while high humidity can interfere with the reaction.[6][7]

  • Mixing Technique: Was the resin and curing agent mixture thoroughly and homogenously mixed? Inadequate mixing can lead to localized areas of uncured material.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete curing issues.

TroubleshootingWorkflow start Incomplete Curing Observed check_ratio Verify Mix Ratio start->check_ratio check_mixing Evaluate Mixing Procedure check_ratio->check_mixing Correct incorrect_ratio Incorrect Ratio: - Recalculate and remeasure accurately. - Use calibrated measuring tools. check_ratio->incorrect_ratio Incorrect check_environment Assess Curing Environment (Temp & Humidity) check_mixing->check_environment Adequate inadequate_mixing Inadequate Mixing: - Mix for the recommended duration. - Scrape sides and bottom of the container. check_mixing->inadequate_mixing Inadequate check_accelerator Review Accelerator (this compound) Concentration & Purity check_environment->check_accelerator Within Range improper_environment Improper Environment: - Increase ambient temperature. - Control humidity. - Consider post-curing. check_environment->improper_environment Outside Range accelerator_issue Accelerator Issue: - Verify purity of the accelerator. - Adjust concentration based on test cures. - Ensure proper dissolution in the resin. check_accelerator->accelerator_issue Potential Issue solution Curing Issue Resolved check_accelerator->solution No Issue incorrect_ratio->solution inadequate_mixing->solution improper_environment->solution accelerator_issue->solution

Caption: Troubleshooting workflow for incomplete epoxy curing.

Detailed Troubleshooting Steps

Step 1: Verify the Mix Ratio

An off-ratio mix is a frequent cause of curing problems.[6]

  • Action: Carefully review your formulation and calculations. Ensure you are using the correct stoichiometric ratio of epoxy resin to the amine curing agent. When this compound is used as an accelerator, its concentration is also critical.

  • Solution: If an error is found, prepare a new batch with the correct ratios. Use calibrated digital scales for accurate measurements by weight.

Step 2: Evaluate the Mixing Procedure

Improper mixing leads to an uneven distribution of components.[8]

  • Action: Review your mixing technique. Were the components mixed for the recommended duration? Were the sides and bottom of the mixing container scraped periodically to ensure all material is incorporated?

  • Solution: For future batches, use a flat-bottomed container and a stir stick with a straight edge to effectively scrape the sides and bottom. Mix until the solution is homogenous in color and consistency.

Step 3: Assess the Curing Environment

Temperature and humidity play a significant role in the curing kinetics.[6]

  • Action: Check the temperature and humidity logs for the curing period. Low temperatures will slow the reaction, while high humidity can interfere with the surface cure.[6]

  • Solution: If the temperature was too low, you may be able to promote further curing by moving the part to a warmer environment (e.g., an oven at a low temperature, but within the material's thermal limits). For future work, ensure the curing environment is maintained within the recommended temperature and humidity ranges. Consider a post-cure at an elevated temperature to achieve optimal properties.[6]

Step 4: Review the Accelerator

The concentration and quality of this compound can impact the cure rate and completeness.

  • Action: Verify the concentration of the accelerator in your formulation. Is it within the recommended range? Also, consider the purity of the this compound.

  • Solution: If the accelerator concentration is too low, the curing may be very slow or incomplete. If it is too high, the reaction may be too fast, leading to high exotherm and potential issues with mechanical properties. Run small test batches with varying accelerator concentrations to determine the optimal level for your specific system and conditions. Ensure the accelerator is fully dissolved in the resin component before adding the curing agent.

Data Presentation: Factors Influencing Curing

The following table summarizes key factors that can influence the curing of epoxy resins when using this compound.

FactorInfluence on CuringRecommended Range/PracticePotential Issue if Deviated
Mix Ratio (Epoxy:Amine) Critical for complete crosslinking.Follow manufacturer's stoichiometric recommendation.Excess epoxy or amine will result in an uncured or partially cured, weaker material.[6]
Accelerator Concentration Controls the rate of reaction.Typically 0.5 - 5 phr (parts per hundred resin) - Note: This is a general range and should be optimized for your specific system.Too Low: Slow or incomplete cure. Too High: Excessive exotherm, reduced pot life, potential for brittleness.[9]
Curing Temperature Affects the reaction rate.Generally 20-25°C for room temperature cure; may require elevated temperatures for some systems.[6]Too Low: Curing slows or stops.[7] Too High: Uncontrolled, rapid reaction.
Humidity Can interfere with the surface cure.< 60% Relative HumidityHigh humidity can cause a tacky or cloudy surface finish.[6]
Post-Cure Can improve mechanical and thermal properties.Varies by system; e.g., 2-4 hours at 60-80°C after initial set.Lack of post-cure may result in sub-optimal properties.[6]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

This protocol outlines a method for determining the optimal concentration of this compound for your epoxy resin system.

Objective: To evaluate the effect of varying concentrations of this compound on the gel time, cure time, and hardness of an epoxy resin system.

Materials:

  • Epoxy Resin (e.g., DGEBA-based)

  • Amine Curing Agent

  • This compound

  • Mixing cups and stir sticks

  • Digital scale

  • Stopwatch

  • Hardness tester (e.g., Shore D durometer)

  • Controlled temperature and humidity chamber

Procedure:

  • Prepare a stock solution of the epoxy resin.

  • Create a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 phr).

  • For each formulation, accurately weigh the epoxy resin and the required amount of this compound into a mixing cup.

  • Mix thoroughly until the accelerator is completely dissolved.

  • Add the stoichiometric amount of the amine curing agent and start the stopwatch.

  • Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container.

  • Pour the mixture into molds for hardness testing.

  • Monitor the mixture to determine the gel time (the point at which it transitions from a liquid to a gel).

  • Allow the samples to cure in the controlled environment (e.g., 25°C, 50% RH).

  • Measure the Shore D hardness at regular intervals (e.g., 4, 8, 12, 24, 48 hours) until a stable hardness is reached.

  • Record and analyze the data to determine the optimal accelerator concentration that provides the desired gel time and cure rate without compromising the final hardness.

Signaling Pathways and Logical Relationships

Epoxy Curing Reaction Pathway

The following diagram illustrates the simplified chemical pathway for an amine-cured epoxy system accelerated by a tertiary amine like this compound.

CuringPathway epoxy Epoxy Group (Oxirane Ring) intermediate1 Intermediate Complex epoxy->intermediate1 + amine Primary Amine (Curing Agent) intermediate2 Secondary Amine amine->intermediate2 accelerator Tertiary Amine (this compound) accelerator->intermediate1 intermediate1->intermediate2 Ring Opening intermediate3 Tertiary Amine (in polymer backbone) intermediate2->intermediate3 + Epoxy crosslinked_polymer Crosslinked Polymer Network intermediate3->crosslinked_polymer + Epoxy

Caption: Simplified epoxy-amine curing reaction pathway.

References

Technical Support Center: Controlling the Pot Life of Resin Systems with N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resin systems containing the accelerator N,N-Bis(2-hydroxyethyl)-p-toluidine.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in resin formulations.

Issue 1: Pot life is significantly shorter than expected, leading to premature gelling.

  • Possible Cause 1: Excessive Concentration of this compound.

    • Solution: this compound is a potent tertiary amine accelerator, and its concentration has a direct and significant impact on the pot life and curing time of the resin system.[1][2] Reduce the concentration of this compound in your formulation. It is recommended to perform a concentration ladder experiment to determine the optimal level for your specific application.

  • Possible Cause 2: High Ambient Temperature.

    • Solution: The curing reaction of most resin systems is exothermic, and higher ambient temperatures will accelerate this reaction, thereby reducing the pot life.[2] If possible, work in a temperature-controlled environment. If this is not feasible, consider preparing smaller batches of the resin mixture to minimize the build-up of exothermic heat.

  • Possible Cause 3: Large Batch Size.

    • Solution: The exothermic nature of the curing reaction means that larger volumes of resin will generate and retain more heat, leading to a faster cure and shorter pot life.[2] It is advisable to mix smaller, manageable batches that can be used well within the expected pot life.

  • Possible Cause 4: Synergistic effects with other formulation components.

    • Solution: Other components in your resin system may interact with this compound to accelerate the curing process further. Review your formulation for other accelerators or reactive species. Consider performing a component exclusion study to identify any synergistic interactions.

Issue 2: Inconsistent and unpredictable pot life between batches.

  • Possible Cause 1: Inaccurate measurement of components.

    • Solution: Ensure precise and consistent measurement of all components, especially the this compound, as small variations can lead to significant changes in pot life. Use calibrated weighing equipment and volumetric dispensers.

  • Possible Cause 2: Variation in ambient temperature and humidity.

    • Solution: Monitor and record the temperature and humidity for each batch. If environmental conditions fluctuate significantly, this can lead to variability in the pot life. Employing a climate-controlled workspace can mitigate this issue.

  • Possible Cause 3: Incomplete mixing of components.

    • Solution: Thoroughly mix all components of the resin system to ensure a homogenous distribution of the accelerator. Inadequate mixing can result in localized areas of high accelerator concentration, leading to rapid, localized gelling and an overall inconsistent pot life.

Issue 3: Pot life is too long, hindering experimental throughput.

  • Possible Cause 1: Insufficient Concentration of this compound.

    • Solution: Gradually increase the concentration of this compound in your formulation. Refer to the quantitative data table below for guidance on the expected impact of concentration changes.

  • Possible Cause 2: Presence of inhibitors.

    • Solution: Some resin systems contain inhibitors to enhance storage stability.[1] These inhibitors can retard the catalytic effect of this compound. If permissible for your application, you may need to use a resin with a lower inhibitor concentration or adjust the accelerator level to overcome the inhibitory effect. Common inhibitors include hydroquinone and its derivatives.[1][3][4][5]

  • Possible Cause 3: Low Ambient Temperature.

    • Solution: If feasible, increasing the ambient temperature within a controlled range can help to decrease the pot life.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in resin systems?

A1: this compound is a tertiary aromatic amine that functions as a highly effective curing accelerator in various resin systems, including epoxies and unsaturated polyesters.[1] It promotes faster crosslinking reactions, which leads to shorter curing times.[1]

Q2: How does the concentration of this compound affect the pot life of my resin system?

A2: The concentration of this compound is inversely proportional to the pot life. Increasing the concentration will decrease the pot life, while decreasing it will extend the workable time.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this compound with appropriate safety measures. This includes working in a well-ventilated area, wearing personal protective equipment (PPE) such as gloves and safety glasses, and avoiding direct contact with skin and eyes. Always consult the material safety data sheet (MSDS) for detailed safety information.

Q4: Can I use this compound in combination with other accelerators?

A4: While it is possible to use co-accelerators, it is crucial to understand that this can lead to complex synergistic effects that may drastically shorten the pot life. If you are considering using other accelerators, it is essential to perform thorough testing with small batches to characterize the curing behavior of the mixed accelerator system.

Q5: What is the difference between pot life and gel time?

A5: Pot life refers to the period during which a mixed resin system remains sufficiently low in viscosity to be easily applied. Gel time is the point at which the liquid resin begins to transition into a gelatinous state and loses its flowability. For practical purposes in many applications, these terms are often used interchangeably.

Quantitative Data

The following table provides illustrative data on the effect of this compound concentration on the pot life of a standard unsaturated polyester resin system at a constant ambient temperature.

Concentration of this compound (wt%)Initiator (MEKP) (wt%)Inhibitor (Hydroquinone) (ppm)Temperature (°C)Approximate Pot Life (minutes)
0.11.51002545
0.21.51002525
0.31.51002515
0.41.5100258
0.51.5100255

Note: This data is for illustrative purposes only. Actual pot life will vary depending on the specific resin system, initiator, inhibitor, and processing conditions. It is crucial to conduct your own experiments to determine the precise pot life for your formulation.

Experimental Protocols

Detailed Methodology for Pot Life Determination (Modified from ASTM D2471)

This protocol describes a standard method for determining the pot life of a resin system containing this compound.

1. Materials and Equipment:

  • Resin and hardener/initiator
  • This compound
  • Disposable beakers or containers
  • Stirring rods
  • Stopwatch or timer
  • Thermometer or thermocouple
  • Water bath for temperature control (optional)
  • Fume hood or well-ventilated area
  • Personal protective equipment (gloves, safety glasses)

2. Procedure:

  • Preparation: Ensure all components (resin, hardener, accelerator) are at the desired and recorded ambient temperature. Condition the mixing container at the same temperature.
  • Measurement: Accurately weigh or measure the required amounts of resin, hardener, and this compound into the mixing container.
  • Mixing: Start the stopwatch immediately upon adding the final component. Thoroughly mix the components for a consistent duration (e.g., 2 minutes), ensuring a homogenous mixture. Avoid vigorous mixing to minimize air entrapment.
  • Observation: Periodically (e.g., every 1-2 minutes), gently probe the surface of the resin with a clean stirring rod.
  • Endpoint Determination: The pot life is considered ended when the resin becomes stringy and no longer flows back to a level surface after probing, or when it reaches a gel-like consistency. Record the elapsed time.
  • Exotherm Measurement (Optional): Insert a thermometer or thermocouple into the center of the resin mass immediately after mixing to monitor the temperature change. The peak exothermic temperature and the time to reach it can also be recorded as important curing parameters.
  • Repeatability: Repeat the measurement at least two more times to ensure the consistency of your results.

Visualizations

Pot_Life_Factors cluster_factors Factors Influencing Pot Life cluster_outcome Outcome Accelerator_Concentration [this compound] Concentration Pot_Life Pot Life (Working Time) Accelerator_Concentration->Pot_Life Decreases Temperature Ambient & Resin Temperature Temperature->Pot_Life Decreases Batch_Size Volume of Mixed Resin Batch_Size->Pot_Life Decreases Inhibitor_Concentration Inhibitor Concentration Inhibitor_Concentration->Pot_Life Increases Troubleshooting_Workflow Start Problem: Unexpected Pot Life Short_Pot_Life Pot Life Too Short? Start->Short_Pot_Life Long_Pot_Life Pot Life Too Long? Short_Pot_Life->Long_Pot_Life No Check_Concentration_Short Check Accelerator Concentration Short_Pot_Life->Check_Concentration_Short Yes Check_Temp_Short Check Ambient Temperature Short_Pot_Life->Check_Temp_Short Yes Check_Batch_Size Check Batch Size Short_Pot_Life->Check_Batch_Size Yes Check_Concentration_Long Check Accelerator Concentration Long_Pot_Life->Check_Concentration_Long Yes Check_Inhibitor Check for Inhibitors Long_Pot_Life->Check_Inhibitor Yes Reduce_Concentration Action: Reduce Concentration Check_Concentration_Short->Reduce_Concentration Reduce_Temp Action: Lower Temp or Use Smaller Batches Check_Temp_Short->Reduce_Temp Check_Batch_Size->Reduce_Temp Increase_Concentration Action: Increase Concentration Check_Concentration_Long->Increase_Concentration Adjust_for_Inhibitor Action: Adjust Accelerator or Change Resin Check_Inhibitor->Adjust_for_Inhibitor

References

Technical Support Center: Preventing Discoloration of Polymers Cured with N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of polymers cured with the accelerator N,N-Bis(2-hydroxyethyl)-p-toluidine.

Troubleshooting Guide: Common Discoloration Issues and Solutions

Q1: My polymer turns yellow immediately after curing. What is the primary cause?

A1: Immediate yellowing upon curing is often attributed to the oxidation of the this compound accelerator itself. Aromatic tertiary amines are susceptible to oxidation, which forms colored byproducts. This process can be exacerbated by the presence of impurities, exposure to high temperatures, or interaction with other components in the formulation, such as benzoyl peroxide.[1][2][3][4]

Q2: I observe a gradual discoloration of my cured polymer over time, especially when exposed to light. How can I prevent this?

A2: Gradual discoloration, particularly upon light exposure, is a classic sign of photo-oxidation.[5][6] To mitigate this, the incorporation of light stabilizers is crucial. Hindered Amine Light Stabilizers (HALS) are highly effective as they scavenge free radicals generated during photo-oxidation, thus interrupting the degradation cycle that leads to discoloration.[5][6][7] Unlike UV absorbers, HALS are regenerated during the stabilization process, offering long-term protection.[5][6]

Q3: Can the initiator system contribute to discoloration?

A3: Yes, the choice of initiator can significantly impact color stability. Systems that use benzoyl peroxide in conjunction with tertiary amines are known to be prone to discoloration over time.[2][3] Consider exploring alternative initiator systems that are amine-free or have a reduced amine content to improve long-term color stability.[2][3][4]

Q4: My polymer appears hazy or cloudy in addition to being discolored. Are these issues related?

A4: Haze or cloudiness can be related to several factors, including incomplete mixing of components, the presence of moisture, or the formation of insoluble byproducts. While not always directly linked to the chemical reactions causing discoloration, poor formulation practices can exacerbate both issues. Ensure all components are thoroughly mixed and that the curing environment is controlled for humidity.

Q5: I've tried adding antioxidants, but I'm still seeing some discoloration. Why might this be?

A5: While antioxidants are beneficial, their sacrificial transformation during the stabilization process can sometimes lead to the formation of colored byproducts.[8] The effectiveness of an antioxidant depends on its chemical structure and its compatibility with the polymer system. It may be necessary to experiment with different types or combinations of antioxidants and light stabilizers to achieve the desired color stability.

FAQs (Frequently Asked Questions)

Q1: What is this compound and what is its function?

A1: this compound is an aromatic amine that functions as a curing agent and accelerator in polymer systems, particularly for epoxy resins and methacrylate-based materials.[1][9] Its chemical structure includes a tertiary aromatic amine group and two hydroxyethyl groups, which enhance its reactivity and solubility.[9]

Q2: What are the primary chemical reactions that lead to discoloration when using this accelerator?

A2: The primary cause of discoloration is the oxidation of the tertiary amine. This can be initiated by heat, light, or interaction with other reactive species in the formulation. The oxidation process leads to the formation of colored compounds with conjugated double bonds.[8] Additionally, unreacted components from the initiator system can also contribute to long-term color changes.[3]

Q3: What are Hindered Amine Light Stabilizers (HALS) and how do they work?

A3: Hindered Amine Light Stabilizers (HALS) are chemical additives that protect polymers from degradation caused by UV radiation.[5][6][7] They do not absorb UV radiation but instead act by scavenging free radicals that are formed during the photo-oxidation of the polymer.[6][10] This action interrupts the degradation cycle, preventing discoloration, cracking, and loss of mechanical properties.[5][7] A key advantage of HALS is their ability to regenerate and continue their protective function over a long period.[5][6][10]

Q4: Are there any alternative accelerators that are less prone to discoloration?

A4: Yes, research has been conducted on developing tertiary aromatic amines with different molecular structures to improve color stability.[1] For instance, amines with larger substituents on the nitrogen atom have shown to be effective accelerators with a reduced tendency for discoloration.[1] Additionally, amine-free initiator systems are being developed to address this issue.[2][4]

Q5: How can I quantitatively measure the color stability of my polymer?

A5: Color stability is typically measured using a spectrophotometer or colorimeter to determine the change in color coordinates over time. The CIELAB color space is commonly used, and the color difference (ΔE) is calculated. A larger ΔE value indicates a greater change in color. Accelerated aging tests, using instruments like a xenon arc chamber, are often employed to simulate long-term exposure to light and heat.[3]

Quantitative Data Summary

The following table summarizes the color difference (ΔE) of different resin cements, highlighting the impact of the initiator system on color stability. Lower ΔE values indicate better color stability.

Resin CementPolymerization TypeInitiator System Components (if specified)Color Change (ΔE)Reference
Panavia F2Dual-curedTertiary amines and benzoyl peroxideHighest ΔE[3]
Panavia V5Dual-curedNew initiator system (amine-free)Lower ΔE than F2[2][3]
Choice 2Light-curedCamphorquinoneLowest ΔE[2][3]
G-CEM LinkForceDual-curedContains benzoyl peroxideHigher ΔE than V5[2]

Experimental Protocols

Protocol for Assessing Polymer Color Stability

  • Sample Preparation: Prepare polymer samples according to the standard protocol, incorporating the this compound accelerator and any experimental stabilizers.

  • Initial Color Measurement: Immediately after curing, measure the initial color coordinates (L, a, b*) of the samples using a calibrated spectrophotometer or colorimeter.

  • Accelerated Aging: Place the samples in a xenon arc weatherometer or a similar accelerated aging chamber. Set the conditions to simulate the intended end-use environment (e.g., specific light intensity, temperature, and humidity).

  • Periodic Color Measurements: At predetermined intervals (e.g., 24, 48, 100, 200 hours), remove the samples from the aging chamber and measure their color coordinates.

  • Data Analysis: Calculate the color difference (ΔE) for each time point using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/² Where ΔL, Δa, and Δb are the differences between the initial and aged color coordinate values.

  • Reporting: Plot the ΔE values as a function of aging time to visualize the rate of discoloration for different formulations.

Visualizations

Discoloration_Pathway cluster_initiators Initiating Factors cluster_polymer_system Polymer System UV_Light UV Light Free_Radicals Free Radical Formation UV_Light->Free_Radicals Heat Heat Oxidation Oxidation of Amine Accelerator Heat->Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Benzoyl Peroxide) Oxidizing_Agents->Oxidation Amine_Accelerator N,N-Bis(2-hydroxyethyl) -p-toluidine Amine_Accelerator->Oxidation Polymer_Matrix Polymer Matrix Free_Radicals->Polymer_Matrix Degradation Colored_Byproducts Formation of Colored Byproducts Oxidation->Colored_Byproducts Discoloration Visible Discoloration Colored_Byproducts->Discoloration

Caption: Chemical pathway leading to polymer discoloration.

Troubleshooting_Workflow Start Discoloration Observed Immediate_Yellowing Immediate Yellowing? Start->Immediate_Yellowing Gradual_Discoloration Gradual Discoloration? Immediate_Yellowing->Gradual_Discoloration No Check_Initiator Review Initiator System (e.g., Benzoyl Peroxide) Immediate_Yellowing->Check_Initiator Yes Add_HALS Incorporate Hindered Amine Light Stabilizers (HALS) Gradual_Discoloration->Add_HALS Yes Optimize_Curing Optimize Curing Conditions (Temp, Humidity) Gradual_Discoloration->Optimize_Curing No Consider_Alternative_Accelerator Consider Alternative Accelerator Check_Initiator->Consider_Alternative_Accelerator End Color Stability Improved Consider_Alternative_Accelerator->End Add_Antioxidants Add Antioxidants Add_HALS->Add_Antioxidants Add_Antioxidants->End Optimize_Curing->End

References

Addressing solubility issues of N,N-Bis(2-hydroxyethyl)-p-toluidine in non-polar resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility and application challenges with N,N-Bis(2-hydroxyethyl)-p-toluidine in non-polar resin systems. This resource is designed for researchers, scientists, and professionals in drug development and material science who are utilizing this versatile amine accelerator. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful incorporation of this compound into your formulations.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound with non-polar resins like unsaturated polyesters and vinyl esters.

Problem Potential Cause Recommended Solution
Cloudiness or precipitation in the resin Poor solubility of this compound in the non-polar resin matrix.1. Pre-dissolve in a compatible solvent: Dissolve the this compound in a small amount of a compatible, non-polar solvent like styrene monomer before adding it to the bulk resin.[1][2] 2. Gentle heating and mixing: Warm the resin slightly (e.g., to 30-40°C) while stirring to aid dissolution. Avoid excessive heat which could initiate premature curing. 3. Use a co-solvent: Introduce a small percentage of a more polar co-solvent that is miscible with the resin system to improve overall solubility.
Inconsistent curing or soft spots Inhomogeneous distribution of the accelerator due to poor solubility, leading to localized areas with insufficient accelerator concentration.1. Ensure thorough mixing: Use mechanical stirring to ensure the accelerator is evenly dispersed throughout the resin. 2. Confirm complete dissolution: Visually inspect the resin for any undissolved particles before adding the initiator. 3. Optimize accelerator concentration: The typical concentration for amine accelerators in unsaturated polyester resins ranges from 0.1% to 0.5% by weight.[3] Experiment within this range to find the optimal concentration for your specific resin system.
Discoloration of the final cured product Oxidation of the amine accelerator or interaction with other components in the resin system.1. Use fresh materials: Ensure the this compound and other resin components are not expired or degraded. 2. Minimize exposure to air and light: Store the accelerator in a tightly sealed, opaque container. Prepare the resin mixture shortly before use.
Reduced pot life and premature gelling The concentration of the accelerator is too high, or the ambient temperature is elevated.1. Adjust accelerator concentration: Reduce the amount of this compound in the formulation. 2. Control the temperature: Work in a temperature-controlled environment. Lower temperatures will extend the pot life.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in non-polar resins?

A1: In non-polar resins such as unsaturated polyesters and vinyl esters, this compound primarily functions as a cure promoter or accelerator.[4] It works in conjunction with a peroxide initiator (like MEKP or benzoyl peroxide) to speed up the free-radical polymerization process at ambient temperatures.[4]

Q2: What are the key chemical properties of this compound?

A2: this compound possesses both hydrophilic and hydrophobic characteristics.[5] The two hydroxyethyl groups impart polarity and reactivity, while the p-toluidine backbone provides a hydrophobic nature.[5][6] This dual nature allows it to be soluble in water and various organic solvents.[5][7]

Property Value
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol [6][8]
Appearance Yellowish liquid or solid[7]
Solubility in Water 19.8 g/L at 20°C

Q3: Can I add solid this compound directly to my non-polar resin?

A3: Direct addition of the solid form is generally not recommended as it can lead to poor dispersion and solubility issues, resulting in inconsistent curing. It is best to pre-dissolve it in a compatible solvent like styrene, which is often already a component of the resin system.[1][2]

Q4: What is a typical concentration range for this compound in unsaturated polyester resins?

A4: The concentration of this compound, when used as an amine promoter, is typically in the range of 0.1% to 0.5% by weight of the resin.[3]

Q5: How can I improve the compatibility of this polar accelerator with my non-polar resin?

A5: To improve compatibility, consider the following strategies:

  • Use of a Compatibilizer: While specific compatibilizers for this system are not extensively documented, employing a substance with both polar and non-polar characteristics can act as a bridge between the accelerator and the resin.

  • Co-solvent System: Introduce a small amount of a polar solvent that is miscible with the resin to create a more favorable environment for the accelerator.

  • Pre-dispersion: Creating a masterbatch by dispersing the accelerator in a small portion of the resin with high-shear mixing can ensure better distribution when added to the main batch.

Experimental Protocols

Protocol 1: Preparation of an Unsaturated Polyester Resin Formulation with this compound

This protocol provides a general procedure for incorporating this compound into a styrene-based unsaturated polyester resin.

Materials:

  • Unsaturated polyester resin (ortho- or iso-phthalic based)

  • Styrene monomer

  • This compound

  • Cobalt naphthenate or octoate (promoter)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Glass beaker, mechanical stirrer, and weighing balance

Procedure:

  • Weigh the desired amount of unsaturated polyester resin into a clean, dry glass beaker.

  • If necessary, adjust the viscosity of the resin by adding a measured amount of styrene monomer.

  • In a separate, smaller beaker, weigh the required amount of this compound.

  • Add a small amount of styrene monomer to the this compound and stir until it is completely dissolved.

  • Slowly add the dissolved this compound solution to the polyester resin while stirring continuously with a mechanical stirrer.

  • Add the cobalt promoter to the resin mixture and continue to stir for at least 5 minutes to ensure a homogenous mixture.

  • Just before application, add the MEKP initiator to the resin mixture and stir thoroughly for 1-2 minutes.

  • The resin is now ready for use.

Example Formulation: Based on patent literature, a sample formulation could be:

  • 900g Unsaturated Polyester Resin (e.g., Palatal P4-01)

  • 100g Styrene

  • 2g of a 10% Cobalt solution

  • 1.8g this compound[1]

Diagrams

experimental_workflow resin Unsaturated Polyester Resin mixing2 Add to Resin & Mix resin->mixing2 styrene Styrene Monomer mixing1 Pre-dissolve in Styrene styrene->mixing1 accelerator This compound accelerator->mixing1 promoter Cobalt Promoter mixing3 Add Promoter & Mix promoter->mixing3 initiator MEKP Initiator mixing4 Add Initiator & Mix initiator->mixing4 mixing1->mixing2 mixing2->mixing3 mixing3->mixing4 final_resin Ready-to-use Resin mixing4->final_resin

Caption: Experimental workflow for preparing a resin formulation.

troubleshooting_logic start Resin cloudy or curing inconsistently? check_dissolution Was accelerator fully pre-dissolved? start->check_dissolution check_mixing Was mixing thorough? check_dissolution->check_mixing Yes solution1 Pre-dissolve accelerator in styrene. check_dissolution->solution1 No solution2 Increase mixing time and use mechanical stirrer. check_mixing->solution2 No end Problem Resolved check_mixing->end Yes solution1->end solution2->end

References

Technical Support Center: Strategies to Enhance Mechanical Properties of Polymers Cured with N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for optimizing polymers cured with N,N-Bis(2-hydroxyethyl)-p-toluidine. This aromatic amine serves as a highly effective curing agent and accelerator, particularly for epoxy resin systems.[1][2] Its unique structure contributes to the cross-linking process, forming a durable thermosetting polymer used in coatings, adhesives, and composites.[3][4] However, achieving optimal mechanical properties can be challenging. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles and enhancing the mechanical performance of their polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymer curing?

A1: this compound, also known as p-Tolyldiethanolamine (DHEPT), primarily functions as a curing agent and a reaction accelerator in polymer formulations, especially for epoxy resins.[1][2] Its tertiary amine group can catalyze the homopolymerization of epoxy resins, while the hydroxyl groups can also react with epoxy groups, incorporating it into the polymer backbone. This dual functionality allows for efficient cross-linking, leading to shorter curing times and improved processing efficiency.[1]

Q2: Why are polymers cured with aromatic amines like this compound often brittle?

A2: Aromatic amines, when used to fully cure epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA), can result in a high glass transition temperature (Tg) and a densely cross-linked network.[5][6] This high cross-link density restricts polymer chain mobility, leading to low toughness and a tendency for brittle failure under stress.[5]

Q3: What are the general strategies to improve the toughness of these polymers?

A3: The most common strategy is to incorporate a secondary phase of toughening agents into the epoxy matrix.[7] These can include:

  • Liquid Rubbers: Such as carboxyl-terminated butadiene nitrile (CTBN), which form rubbery domains within the epoxy matrix that can absorb and dissipate fracture energy.[7][8]

  • Thermoplastic Particles: High-performance thermoplastics can be blended with the epoxy to improve toughness without significantly compromising strength or thermal stability.[8]

  • Nanoparticles: The addition of nanoparticles like nanosilica can enhance toughness through mechanisms like crack pinning and shear yielding.[9]

Q4: How does the curing temperature and post-curing process affect mechanical properties?

A4: Curing at moderate to high temperatures (e.g., 80-90°C) can promote a more extensive cross-linking process, leading to a stronger polymer network.[10] A subsequent post-curing step at a temperature at or above the initial curing temperature is often crucial to complete the reaction, maximize the glass transition temperature (Tg), and improve overall mechanical strength and toughness.[10][11] This thermal treatment helps to form a more homogeneous and stable cross-linked structure.[10]

Q5: What is the importance of stoichiometry in formulations using this compound?

A5: The stoichiometric ratio between the amine curing agent and the epoxy resin is critical for achieving a complete reaction and optimal properties. An incorrect ratio can lead to unreacted epoxy or amine groups, resulting in a partially cured, tacky product with inferior mechanical performance.[12] It is essential to calculate the correct amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Curing at Room Temperature 1. Insufficient Accelerator Concentration: The amount of this compound may be too low to effectively catalyze the reaction. 2. Low Ambient Temperature: Aromatic amines often require elevated temperatures for a full cure.[5] 3. Poor Mixing: Inadequate dispersion of the curing agent within the resin.1. Systematically increase the concentration of this compound in small increments. 2. Implement a post-curing schedule at an elevated temperature (e.g., 80-150°C) after an initial gelation period.[10] 3. Ensure thorough and uniform mixing of the components before curing.
High Brittleness and Low Impact Strength 1. High Cross-link Density: The formulation results in a very rigid, brittle network.[5] 2. Lack of Toughening Agents: The base polymer matrix is inherently brittle.1. Introduce a flexibilizing co-hardener (e.g., a long-chain aliphatic amine) to reduce cross-link density.[5] 2. Incorporate toughening agents such as liquid rubbers (e.g., CTBN), thermoplastic particles, or nanoparticles.[9]
Reduced Tensile and Flexural Strength 1. Excessive Toughening Agent: High concentrations of some tougheners, particularly liquid rubbers, can decrease the stiffness and strength of the matrix.[8] 2. Incomplete Curing: Leads to a weaker polymer network.1. Optimize the concentration of the toughening agent to achieve a balance between toughness and strength. 2. Ensure a complete cure by optimizing the curing and post-curing temperature and duration.[10][11]
Phase Separation or Incompatibility of Additives 1. Poor Miscibility: The toughening agent may not be compatible with the epoxy resin or the curing agent. 2. Incorrect Mixing Procedure: The order of addition or mixing conditions may not be optimal.1. Select a toughening agent with functional groups that can react with the epoxy matrix to improve interfacial adhesion.[13] 2. Modify the mixing procedure, for instance, by pre-dissolving the additive in the resin before adding the curing agent.
Inconsistent Mechanical Property Results 1. Variability in Specimen Preparation: Inconsistent sample dimensions, presence of voids, or surface defects. 2. Inconsistent Curing Conditions: Fluctuations in temperature or curing time between batches. 3. Atmospheric Exposure: Absorption of atmospheric carbon dioxide by the amine hardener can affect surface cure and properties.[5]1. Adhere strictly to standardized procedures for specimen preparation (e.g., ASTM D638 for tensile testing).[14] 2. Precisely control the curing and post-curing cycles using a calibrated oven. 3. Minimize the exposure of the amine curing agent to air before mixing.[5]

Data Presentation: Impact of Toughening Strategies

The following tables summarize the typical effects of different toughening strategies on the mechanical properties of amine-cured epoxy resins. The exact values will vary depending on the specific resin system, curing agent, and experimental conditions.

Table 1: Effect of Liquid Rubber (CTBN) and Thermoplastic (PEK-C) Toughening on an Epoxy System

FormulationFlexural Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Neat Epoxy143.933.04-
Epoxy + CTBN113.75 (↓ 21%)2.60 (↓ 15%)-
Epoxy + PEK-C162.64 (↑ 13%)3.37 (↑ 11%)Increased by 154%
Epoxy + CTBN + PEK-C130.36 (↓ 9%)2.83 (↓ 7%)Synergistically Increased

Data adapted from a study on a DGEBA epoxy system, illustrating the trade-offs and synergistic effects of different tougheners.[8]

Table 2: Effect of Post-Curing Temperature on a Bio-Based Epoxy System

Curing Temp.Post-Curing Temp.Flexural Modulus (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)Glass Transition Temp. (Tg) (°C)
70°CNone977 ± 12777.4 ± 13.4-62.5 ± 1.25
80°CNone1260 ± 192--65.1 ± 1.63
90°CNone2403 ± 210--70.4 ± 1.47
80°C150°C3237 ± 377123.9 ± 7.616.8 ± 2.593.4 ± 1.87

Data adapted from a study on a partially bio-based DGEBA epoxy, demonstrating the significant improvement in mechanical properties with optimized curing and post-curing.[10]

Experimental Protocols

Protocol 1: General Formulation and Curing Procedure

This protocol outlines a general method for preparing and curing an epoxy resin with this compound and a toughening agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (Curing agent/accelerator)

  • Co-curing agent (e.g., aliphatic amine, optional)

  • Toughening agent (e.g., liquid rubber, thermoplastic powder)

  • Mixing container, mechanical stirrer, vacuum oven, molds

Procedure:

  • Preparation: Calculate the required amounts of epoxy resin, curing agent(s), and toughening agent based on the desired formulation in parts per hundred of resin (phr). Ensure the stoichiometric ratio of amine hydrogen to epoxy groups is appropriate for the desired properties.

  • Mixing: a. Preheat the epoxy resin to a moderate temperature (e.g., 60°C) to reduce its viscosity. b. If using a solid or highly viscous toughening agent, add it to the preheated resin and mix at a high speed until a homogeneous mixture is obtained. c. Allow the mixture to cool to room temperature. d. Add the this compound and any co-curing agent to the resin mixture. e. Mix thoroughly for 5-10 minutes at a low speed to minimize air entrapment.

  • Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds treated with a release agent.

  • Curing: Transfer the molds to a programmable oven and apply the desired curing cycle (e.g., 2 hours at 80°C).

  • Post-Curing: After the initial cure, increase the temperature for the post-curing step (e.g., 1 hour at 150°C).[10]

  • Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and residual stresses.

  • Demolding: Carefully remove the cured specimens from the molds.

Protocol 2: Tensile Properties Testing (ASTM D638)

This protocol describes the procedure for determining the tensile properties of the cured polymer.[15]

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell[16]

  • Tensile grips

  • Extensometer

  • Micrometer

Procedure:

  • Specimen Preparation: Use dumbbell-shaped specimens as specified in ASTM D638.[16] Ensure the specimens are free of defects and have precise dimensions.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[15]

  • Measurement: Measure the width and thickness of the narrow section of each specimen.[14]

  • Testing: a. Mount the specimen into the tensile grips of the UTM. b. Attach the extensometer to the specimen's gauge section. c. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[15]

  • Data Collection: Record the load and extension data throughout the test.

  • Calculations: From the stress-strain curve, determine the following properties:

    • Tensile Strength (at yield and at break)

    • Tensile Modulus (Modulus of Elasticity)

    • Elongation at Break[17]

Protocol 3: Notched Izod Impact Strength Testing (ASTM D256)

This protocol is for measuring the impact resistance of the cured polymer.[18]

Equipment:

  • Pendulum impact tester

  • Notching machine

  • Specimen clamps

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D256 (e.g., 63.5 x 12.7 x 3.2 mm).[19]

  • Notching: Create a standardized V-notch in each specimen using the notching machine.[19]

  • Conditioning: Condition the notched specimens as per the material requirements.

  • Testing: a. Clamp the specimen vertically in the test fixture as a cantilever beam, with the notch facing the direction of the pendulum strike.[18] b. Release the pendulum, allowing it to swing down and strike the specimen. c. Record the energy absorbed to fracture the specimen.

  • Calculation: The impact strength is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch width.[18]

Visualizations

experimental_workflow cluster_prep Phase 1: Formulation & Preparation cluster_cure Phase 2: Curing & Specimen Manufacturing cluster_test Phase 3: Mechanical Testing cluster_analysis Phase 4: Analysis & Optimization formulation Define Formulation (Resin, Curing Agent, Additives) mixing Component Mixing formulation->mixing degassing Vacuum Degassing mixing->degassing casting Casting into Molds degassing->casting curing Initial Curing Cycle casting->curing post_curing Post-Curing Cycle curing->post_curing demolding Demolding & Conditioning post_curing->demolding tensile Tensile Test (ASTM D638) demolding->tensile impact Impact Test (ASTM D256) demolding->impact flexural Flexural Test (Optional) demolding->flexural analysis Data Analysis tensile->analysis impact->analysis flexural->analysis optimization Formulation Refinement analysis->optimization optimization->formulation Iterate

Caption: Experimental workflow for enhancing polymer mechanical properties.

logical_relationships cluster_inputs Input Strategies cluster_mechanisms Improvement Mechanisms cluster_outputs Resulting Properties formulation Formulation Variables additives Toughening Additives (Rubber, Thermoplastics) formulation->additives processing Processing Conditions cure_opt Cure Optimization (Temp, Time) processing->cure_opt post_cure Post-Curing processing->post_cure toughness Increased Toughness & Impact Strength additives->toughness strength Maintained/Improved Strength & Modulus additives->strength potential trade-off cure_opt->strength post_cure->strength thermal Enhanced Thermal Stability (Tg) post_cure->thermal

Caption: Logical relationships between strategies and improved properties.

References

Impact of temperature on the curing efficiency of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-p-toluidine as a curing agent. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in resin systems?

A1: this compound, also known as p-Tolyldiethanolamine, is primarily used as a curing accelerator, particularly for unsaturated polyester and epoxy resins.[1][2] It plays a crucial role in initiating the polymerization process at ambient temperatures when used in conjunction with a peroxide initiator, such as benzoyl peroxide (BPO).[3] This is especially valuable for applications where heat curing is not feasible.

Q2: How does temperature generally affect the curing process when using this accelerator?

A2: Temperature is a critical factor in the curing of resin systems accelerated by this compound. In general, higher temperatures increase the rate of the curing reaction.[4] This leads to shorter gel and cure times.[5] Conversely, lower temperatures will slow down the reaction, potentially leading to incomplete curing.[6]

Q3: What is the typical temperature range for curing resins with this compound?

A3: The optimal curing temperature can vary depending on the specific resin system and the desired properties of the final product. For many applications, curing is carried out at ambient temperatures (around 20-25°C).[5] However, for some systems, elevated temperatures may be used to accelerate the cure and enhance the final properties of the thermoset. The synthesis of this compound itself is typically carried out at temperatures between 100-140°C.[7]

Q4: Can I use this compound for low-temperature curing?

A4: Yes, one of the advantages of using a tertiary amine accelerator like this compound is its ability to promote curing at ambient and even lower temperatures.[5] However, as the temperature decreases, the curing time will increase significantly. It is important to ensure that the temperature is sufficient for the reaction to proceed to completion to avoid a soft or tacky final product.

Troubleshooting Guide

Problem Potential Cause Related to Temperature Recommended Solution
Slow or Incomplete Curing The ambient temperature is too low, slowing down the reaction rate.Increase the ambient temperature to the recommended range for your resin system. Consider using a controlled temperature environment, such as an oven or a heated mold. Ensure the temperature is maintained consistently throughout the curing process.
Curing is Too Fast (Short Pot-Life) The ambient temperature or the temperature of the resin mixture is too high, leading to a rapid, uncontrolled reaction.Work in a cooler environment. Pre-cool the resin and hardener before mixing. Use a smaller batch size to better manage the exothermic heat generated during the reaction.
Surface Defects (e.g., Wrinkling, Bubbles) Excessive heat, either from high ambient temperatures or a strong exothermic reaction, can cause surface defects.Reduce the ambient temperature. Use a slower-reacting initiator or a lower concentration of the accelerator. Apply the resin in thinner layers to allow for better heat dissipation.
Reduced Mechanical Properties of Cured Product Incomplete cross-linking due to curing at a temperature that is too low.Post-cure the component at an elevated temperature after the initial set. The specific post-curing schedule (temperature and duration) will depend on the resin system.
Discoloration (Yellowing) of the Cured Resin High curing temperatures can sometimes lead to the degradation of the amine accelerator, causing discoloration.Cure at the lowest effective temperature that still provides a complete cure within a reasonable timeframe. If high-temperature resistance is required, consider a different accelerator system.

Data Presentation

The following table provides illustrative data on how temperature can affect the gel time of a typical unsaturated polyester resin using a tertiary amine accelerator and a peroxide initiator. Please note that these are representative values and the actual performance will depend on the specific formulation.

Curing Temperature (°C)Initiator SystemAccelerator Concentration (wt%)Approximate Gel Time (minutes)
20MEKP / Cobalt Naphthenate0.525-35
25BPO / Amine Accelerator0.515-25
30BPO / Amine Accelerator0.58-15
40BPO / Amine Accelerator0.53-8

Data is illustrative and based on general trends observed in polyester resin curing literature.

Experimental Protocols

Protocol for Determining the Effect of Temperature on Curing using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for analyzing the curing kinetics of a resin system using this compound at different isothermal temperatures.

1. Materials and Equipment:

  • This compound

  • Resin (e.g., unsaturated polyester or epoxy)

  • Initiator (e.g., Benzoyl Peroxide)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Precision balance

2. Sample Preparation:

  • Accurately weigh the desired amounts of resin, this compound, and initiator into a mixing vessel.

  • Thoroughly mix the components until a homogeneous mixture is achieved.

  • Immediately weigh a small amount of the mixture (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.

  • Prepare a sealed, empty aluminum pan to be used as a reference.

3. DSC Analysis (Isothermal Scan):

  • Place the sample and reference pans into the DSC cell.

  • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 25°C, 40°C, 60°C).

  • Hold the sample at this temperature and record the heat flow as a function of time until the exothermic curing reaction is complete (i.e., the heat flow returns to the baseline).

  • The time to the peak of the exotherm can be related to the cure time at that temperature.

4. Data Analysis:

  • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH) at that temperature.

  • The degree of cure (α) at any given time (t) can be calculated as the fractional heat of reaction: α = ΔHt / ΔH_total.

  • By performing isothermal scans at different temperatures, a profile of the temperature's impact on curing speed and efficiency can be established.

Visualizations

Curing Reaction Initiation Pathway

The following diagram illustrates the simplified redox reaction between a tertiary amine accelerator like this compound and benzoyl peroxide (BPO), which generates free radicals to initiate the polymerization of the resin.

G cluster_0 Redox Initiation cluster_1 Polymerization BPO Benzoyl Peroxide (BPO) Initiator Radical Benzoyloxy Radical (Free Radical) BPO->Radical Anion Benzoate Anion BPO->Anion Amine This compound (Tertiary Amine Accelerator) Amine->BPO Electron Transfer Amine_Radical Amine Radical Cation Amine->Amine_Radical Monomer Resin Monomer (e.g., Polyester, Epoxy) Radical->Monomer Initiates Polymerization Polymer Cured Polymer Network Monomer->Polymer Chain Propagation

Caption: Redox initiation of resin polymerization.

Experimental Workflow for DSC Analysis

This diagram outlines the key steps in performing a DSC experiment to evaluate the effect of temperature on curing efficiency.

G start Start mix Mix Resin, Accelerator, and Initiator start->mix prepare_sample Prepare DSC Sample (5-10 mg in sealed pan) mix->prepare_sample dsc_analysis Isothermal DSC Scan (e.g., 25°C, 40°C, 60°C) prepare_sample->dsc_analysis data_analysis Analyze Heat Flow Data (Determine ΔH, Degree of Cure) dsc_analysis->data_analysis end End data_analysis->end G Temp_Increase Increase in Temperature Reaction_Rate Increased Reaction Rate Temp_Increase->Reaction_Rate Gel_Time Decreased Gel Time Reaction_Rate->Gel_Time Cure_Time Decreased Cure Time Reaction_Rate->Cure_Time Exotherm Increased Peak Exotherm Reaction_Rate->Exotherm Crosslinking Potentially Higher Degree of Crosslinking Reaction_Rate->Crosslinking

References

Resolving phase separation in polymer blends containing N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering phase separation in polymer blends containing N,N-Bis(2-hydroxyethyl)-p-toluidine. Here, you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in polymer blends?

A1: this compound is an aromatic amine with two hydroxyl groups. In polymer science, it primarily functions as a curing agent or a reaction accelerator, particularly in thermosetting systems like epoxy and polyurethane resins.[1][2][3][4] Its role is to participate in the polymerization reaction, promoting the formation of a cross-linked polymer network.[5]

Q2: What is phase separation in the context of these polymer blends?

A2: Phase separation is the phenomenon where a mixture of polymers, initially homogeneous, separates into distinct regions with different compositions.[6] In thermosetting blends containing this compound, this process is often "reaction-induced." This means the initial liquid components (resin, curing agent, and other polymers) are miscible, but as the curing reaction proceeds, the molecular weight of the thermoset increases, leading to thermodynamic incompatibility and subsequent separation into distinct phases.

Q3: My cured polymer blend appears cloudy or opaque. Is this a sign of phase separation?

A3: Yes, cloudiness or opacity is a common visual indicator of macroscopic phase separation. This occurs because the different phases have different refractive indices, causing light to scatter as it passes through the material.[6] Miscible, single-phase blends are typically transparent.

Q4: How does this compound influence phase separation?

A4: As a reactive component, this compound directly affects the curing kinetics (the speed of the polymerization reaction). The rate of curing can significantly influence the timeline for phase separation. A fast cure can "trap" a more homogeneous state, while a slow cure allows more time for the components to separate into larger domains. Therefore, the concentration and reactivity of this compound are critical factors in controlling the final morphology of the blend.

Q5: How can I confirm and characterize phase separation in my blend?

A5: Several analytical techniques can be used. Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperatures (Tg) of the material. A miscible blend will show a single Tg, while an immiscible, phase-separated blend will exhibit two or more distinct Tgs corresponding to each phase. Microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) can be used to visualize the size, shape, and distribution of the separated phases directly.

Troubleshooting Guide: Resolving Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your polymer blend.

Problem: The cured polymer blend is cloudy, brittle, or shows poor mechanical properties, suggesting phase separation.

Step 1: Confirm and Characterize the Phase Separation

Before making changes, confirm that the issue is phase separation and understand the current morphology.

  • Action: Perform Differential Scanning Calorimetry (DSC) analysis on your sample.

  • Expected Result:

    • Miscible Blend: A single glass transition temperature (Tg) is observed.

    • Immiscible Blend: Two or more distinct Tgs are observed.

  • Action: If phase separation is confirmed by DSC, use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the morphology. Observe the size and distribution of the domains.

Step 2: Adjust Formulation and Curing Parameters

The interplay between curing speed and phase separation is critical. Modifying the formulation can alter this balance.

  • Question: Can I modify the cure rate to control phase separation?

    • Answer: Yes. The rate of the cross-linking reaction relative to the rate of phase separation determines the final morphology.

    • Strategy 1 (Accelerate Cure): A faster cure can "lock in" a more mixed morphology before large-scale separation occurs. Consider slightly increasing the concentration of this compound or adding a more reactive co-catalyst. Caution: This may reduce the pot life of the mixture.

    • Strategy 2 (Decelerate Cure): In some systems, a slower cure allows for the formation of a well-defined, co-continuous morphology that can be beneficial. This can be achieved by slightly reducing the accelerator concentration.

  • Question: Should I adjust the curing temperature?

    • Answer: Yes, the curing temperature has a significant impact on both reaction kinetics and polymer miscibility.

    • Strategy: Experiment with different curing temperatures. Higher temperatures generally increase the reaction rate, which can reduce the time available for phase separation. However, the miscibility of the polymer components may also change with temperature. A systematic study of different cure temperatures is recommended.

Step 3: Introduce a Compatibilizer

If adjusting kinetics is insufficient, a compatibilizer can be used to stabilize the blend.

  • Question: What is a compatibilizer and how does it work?

    • Answer: A compatibilizer is an additive that is miscible with both phases of the polymer blend. It preferentially locates at the interface between the phases, reducing interfacial tension and improving adhesion between the domains. This leads to smaller, more stable domains and improved mechanical properties.

  • Strategy: Introduce a block copolymer or a random copolymer that has segments compatible with each phase of your blend. For example, in an epoxy-thermoplastic blend, a block copolymer with an epoxy-miscible segment and a thermoplastic-miscible segment can be effective.

Quantitative Data Tables

Table 1: Example DSC Results for Polymer Blend Analysis

This table illustrates how to interpret DSC data to determine the miscibility of a polymer blend. The glass transition temperature (Tg) is a key indicator.

Sample DescriptionNumber of Tgs ObservedTg Value(s) (°C)Interpretation
Polymer A (Neat)1120Baseline Tg for Polymer A
Polymer B (Neat)185Baseline Tg for Polymer B
Blend 1 (50/50 A/B)1102Miscible Blend (Single, intermediate Tg)
Blend 2 (50/50 A/B)288 and 118Immiscible/Phase-Separated Blend
Table 2: Hansen Solubility Parameters (HSP) for Miscibility Prediction

Predicting miscibility can be aided by comparing the Hansen Solubility Parameters of the blend components. Materials with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is calculated from the dispersion (δd), polar (δp), and hydrogen bonding (δh) components.

Materialδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)
Bisphenol A Epoxy Resin18.610.58.4
Polystyrene18.66.04.1
Poly(methyl methacrylate)18.610.57.5
Polyurethane (generic)17.08.09.0
Acetone15.510.47.0
Toluene18.01.42.0

Experimental Protocols

Protocol 1: Characterization of Phase Separation using DSC
  • Objective: To determine the glass transition temperature(s) (Tg) of the polymer blend to assess miscibility.

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer blend. Place the sample into an aluminum DSC pan and seal it.

  • DSC Analysis (Heat-Cool-Heat Cycle):

    • First Heat Scan: Heat the sample from room temperature to a temperature above the expected highest Tg (e.g., 200°C) at a rate of 10°C/min. This step erases the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heat Scan: Heat the sample again at 10°C/min to a final temperature above the Tg. The Tg is determined from this second heating scan.

  • Data Analysis: Analyze the thermogram from the second heat scan. A single step-change in the heat flow indicates a single Tg (miscible blend). Two or more distinct step-changes indicate multiple Tgs (phase-separated blend).

Protocol 2: Visualization of Blend Morphology using SEM
  • Objective: To visualize the size and distribution of phase-separated domains in the cured polymer blend.

  • Sample Preparation:

    • Fracture the cured polymer sample at a low temperature (cryo-fracture) to create a clean, representative cross-section.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the coated sample into the SEM chamber.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus on the fractured surface and acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe the morphology.

  • Data Analysis: Examine the SEM micrographs for evidence of phase separation, which will appear as distinct regions of different textures or topographies. Image analysis software can be used to quantify the size and volume fraction of the domains.

Visualizations

Troubleshooting_Workflow Start Start: Phase Separation Suspected (e.g., cloudy appearance, poor properties) Confirm Step 1: Confirm & Characterize Perform DSC and SEM/AFM analysis Start->Confirm Is_Immiscible Two or more Tgs observed? Confirm->Is_Immiscible Adjust_Formulation Step 2: Adjust Formulation Modify cure rate via [BHET] or co-catalyst Is_Immiscible->Adjust_Formulation Yes No_Issue End: Single Tg Blend is Miscible Is_Immiscible->No_Issue No Adjust_Processing Step 3: Adjust Processing Experiment with different cure temperatures Adjust_Formulation->Adjust_Processing Add_Compatibilizer Step 4: Add Compatibilizer Introduce a block/random copolymer Adjust_Processing->Add_Compatibilizer Evaluate Re-evaluate Morphology (DSC & SEM/AFM) Add_Compatibilizer->Evaluate Evaluate->Is_Immiscible Still Immiscible Success Success: Desired Morphology Achieved Evaluate->Success Resolved

Caption: A workflow for troubleshooting phase separation.

DSC_Protocol cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 5-10 mg of cured blend Prep2 Place in aluminum DSC pan and seal Prep1->Prep2 Scan1 1. First Heat: Erase thermal history (10°C/min) Prep2->Scan1 Scan2 2. Cool: Controlled cooling (10°C/min) Scan1->Scan2 Scan3 3. Second Heat: Acquire data for Tg analysis (10°C/min) Scan2->Scan3 Analyze Analyze 2nd heat scan Scan3->Analyze Result Single Tg = Miscible Multiple Tgs = Phase Separated Analyze->Result

Caption: Experimental workflow for DSC analysis.

References

Technical Support Center: N,N-Bis(2-hydroxyethyl)-p-toluidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Bis(2-hydroxyethyl)-p-toluidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears as a viscous, dark-colored oil. What is the best initial purification step?

A1: For viscous, dark-colored crude products, vacuum distillation is often the most effective initial purification method to remove non-volatile impurities and unreacted starting materials. This method is particularly useful for separating the desired product from polymeric or tarry byproducts. A subsequent recrystallization can then be performed to achieve higher purity.

Q2: I performed a recrystallization, but the product oiled out instead of forming crystals. What went wrong?

A2: "Oiling out" can occur for several reasons:

  • Cooling rate: The solution may have been cooled too quickly. Try allowing the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Solvent system: The solvent system may not be optimal. This compound can be recrystallized from a 2-propanol/water mixture[1]. The proportion of the co-solvent is critical. If the compound is too soluble, carefully add more of the anti-solvent (water). If it's not soluble enough even when hot, add more of the better solvent (2-propanol).

  • Purity of crude product: If the crude product is highly impure, the impurities can suppress crystallization. Consider an initial purification step like vacuum distillation before recrystallization.

  • Saturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q3: After purification, my product is still a yellowish liquid, but the literature reports it as colorless crystals or a solid. Why is this?

A3: A yellowish tint often indicates the presence of residual impurities, possibly oxidized species or byproducts from the synthesis. While some commercial grades are sold as a yellowish liquid, high-purity this compound should be a solid with a melting point of 53-54°C[1][2]. To decolorize the product, you can try treating the solution with activated charcoal during the recrystallization process before the hot filtration step.

Q4: What are the common impurities I should expect in my crude this compound?

A4: Common impurities depend on the synthetic route used.

  • From ethoxylation of p-toluidine: The main impurities are the mono-ethoxylated intermediate (N-hydroxyethyl-p-toluidine) and polyethoxylated species[1]. Unreacted p-toluidine may also be present.

  • From reaction with 2-chloroethanol: Besides unreacted starting materials, chlorinated byproducts can be a source of impurities[1].

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using a combination of techniques:

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities[2].

  • Chromatography: HPLC or GC-MS can be used to determine the percentage purity and identify volatile impurities[3].

  • Melting Point: A sharp melting point in the range of 53-54°C is indicative of high purity[2]. A broad or depressed melting point suggests the presence of impurities.

Purification Methods: Data and Protocols

Data Summary
ParameterDistillationRecrystallizationFlash Chromatography
Typical Purity 99.0-99.5%[4]>99% (if crude is pre-purified)>98%
Form of Product Colorless to pale yellow liquidColorless crystals[1]Colorless oil or solid
Throughput HighMedium to HighLow to Medium
Key Advantage Excellent for removing non-volatile impuritiesHigh purity, crystalline productGood for separating closely related compounds
Experimental Protocols

1. Vacuum Distillation

This method is ideal for the large-scale purification of crude this compound to remove starting materials and polymeric byproducts.

  • Apparatus: A short-path distillation apparatus is recommended to minimize product loss. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are well-sealed with vacuum grease.

    • Gradually apply vacuum, aiming for a pressure of 10 ± 2 mmHg[4].

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 170-185°C at 10 mmHg[4]. The boiling point at 0.75 Torr is reported to be 162-163°C[5].

    • Discontinue heating once the desired fraction has been collected and allow the apparatus to cool completely before releasing the vacuum.

2. Recrystallization

This protocol is suitable for obtaining a high-purity, crystalline product from a pre-purified or relatively clean crude material.

  • Solvent System: 2-Propanol and deionized water.

  • Procedure:

    • In a flask, dissolve the crude this compound in the minimum amount of hot 2-propanol.

    • If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

    • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

    • Add a small amount of hot 2-propanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the colorless crystals by vacuum filtration and wash them with a small amount of cold 2-propanol/water mixture.

    • Dry the crystals under vacuum. The expected melting point is 53-54°C[1].

3. Flash Column Chromatography

This technique is useful for small-scale purification or for separating impurities with similar polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 1:9 to 1:4 v/v of ethyl acetate/petroleum ether) can be effective for separating compounds of varying polarity[6].

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.

    • Begin elution with the low-polarity solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

PurificationWorkflow crude Crude this compound (Dark, Viscous Oil) distillation Vacuum Distillation (170-185°C @ 10 mmHg) crude->distillation Initial Bulk Purification chromatography Flash Chromatography (Silica Gel) crude->chromatography Small Scale / Difficult Separation recrystallization Recrystallization (2-Propanol/Water) distillation->recrystallization Further Purification pure_product High-Purity Product (Colorless Crystals, M.P. 53-54°C) recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Problem with Purification oiling_out Product 'Oiled Out' during Recrystallization? start->oiling_out yellow_product Final Product is Yellow/Discolored? start->yellow_product low_purity Purity is Low after Initial Purification? start->low_purity sol1 1. Cool solution slower. 2. Adjust solvent ratio. 3. Add seed crystal. oiling_out->sol1 Yes sol2 Add activated charcoal during recrystallization. yellow_product->sol2 Yes sol3 1. Perform a second purification step (e.g., Distillation then Recrystallization). 2. Check for persistent impurities via NMR/HPLC. low_purity->sol3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

Validation of N,N-Bis(2-hydroxyethyl)-p-toluidine Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the validation of N,N-Bis(2-hydroxyethyl)-p-toluidine synthesis. The successful synthesis is confirmed by comparing the spectra of the starting material, p-toluidine, with the final product. The key spectroscopic techniques employed for this validation are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The transformation of p-toluidine to this compound is characterized by distinct changes in their respective spectra. The addition of two hydroxyethyl groups to the nitrogen atom of p-toluidine results in the appearance of new functional groups and a change in the chemical environment of the existing atoms, which are observable through the spectroscopic methods detailed below.

Table 1: FT-IR Spectral Data Comparison
Functional Groupp-Toluidine (Starting Material)This compound (Product)Interpretation of Change
O-H Stretch AbsentBroad peak at ~3300-3500 cm⁻¹Appearance of a broad peak indicates the successful introduction of the hydroxyl (-OH) groups.
N-H Stretch Two sharp peaks at ~3300-3500 cm⁻¹AbsentDisappearance of the N-H stretching peaks confirms the substitution of both hydrogens on the amine group, indicating the formation of a tertiary amine.
C-N Stretch ~1250-1350 cm⁻¹ (Aromatic Amine)~1050-1250 cm⁻¹ (Tertiary Amine)A shift in the C-N stretching frequency is consistent with the change from a primary aromatic amine to a tertiary aromatic amine.
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹These peaks remain relatively unchanged, as the aromatic ring is not altered during the reaction.
Aliphatic C-H Stretch Present (from -CH₃ group)More prominent peaks at ~2850-2960 cm⁻¹Increased intensity and complexity of these peaks are due to the addition of the two ethyl (-CH₂CH₂-) groups.
Table 2: ¹H NMR Spectral Data Comparison
Proton Environmentp-Toluidine (Starting Material)This compound (Product)Interpretation of Change
-NH₂ Protons Broad singlet, ~3.5 ppmAbsentDisappearance of the amine proton signal confirms the successful substitution at the nitrogen atom.
Aromatic Protons Two doublets, ~6.6 and ~6.9 ppmMultiplets, ~6.8-7.2 ppm[1]A slight shift in the aromatic proton signals is expected due to the change in the substituent on the nitrogen atom.
-CH₃ Protons Singlet, ~2.2 ppmSinglet, ~2.3 ppm[1]The chemical shift of the methyl protons on the aromatic ring remains largely unaffected.
-N-CH₂- Protons AbsentMultiplet, ~3.5-3.7 ppm[1]Appearance of this signal is direct evidence of the N-alkylation.
-CH₂-OH Protons AbsentMultiplet, ~3.5-3.7 ppm[1]Appearance of this signal confirms the presence of the hydroxyethyl groups.
-OH Protons AbsentBroad singlet (variable)A broad singlet, which may exchange with D₂O, confirms the presence of the hydroxyl protons.
Table 3: ¹³C NMR Spectral Data Comparison
Carbon Environmentp-Toluidine (Starting Material)This compound (Product)Interpretation of Change
Aromatic C-N ~145 ppm~148 ppmThe carbon attached to the nitrogen shows a downfield shift due to the increased substitution.
Aromatic C-CH₃ ~129 ppm~130 ppmThe chemical shift of this carbon is not significantly altered.
Other Aromatic Carbons ~115, ~130 ppm~113, ~130 ppmMinor shifts are observed in the other aromatic carbons.
-CH₃ Carbon ~20 ppm~20 ppmThe methyl carbon's chemical shift remains consistent.
-N-CH₂- Carbon Absent~55 ppmThe appearance of this signal confirms the formation of the N-ethyl bond.
-CH₂-OH Carbon Absent~60 ppmThe appearance of this signal confirms the presence of the terminal carbon of the hydroxyethyl group.
Table 4: Mass Spectrometry (MS) Data Comparison
Ionp-Toluidine (Starting Material)This compound (Product)Interpretation of Change
Molecular Ion (M⁺) m/z 107m/z 195The molecular ion peak at m/z 195 corresponds to the molecular weight of the product (C₁₁H₁₇NO₂), confirming the addition of two hydroxyethyl groups.[1]
Key Fragments m/z 106 ([M-H]⁺), 91 ([C₇H₇]⁺)m/z 164 ([M-CH₂OH]⁺), 120 ([M-2(CH₂OH)-H]⁺)[2]The fragmentation pattern of the product is consistent with the loss of one or both hydroxymethyl groups, providing further structural confirmation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (p-toluidine or this compound) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric interference (e.g., CO₂, H₂O).

  • Sample Spectrum: The sample is brought into contact with the ATR crystal, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence and absence of characteristic absorption bands corresponding to the functional groups of the starting material and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum for each component is recorded. The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Synthesis and Validation Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent validation using spectroscopic methods.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison p_toluidine p-Toluidine (Starting Material) reaction Reaction with 2x Ethylene Oxide p_toluidine->reaction product This compound (Crude Product) reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product ftir FT-IR final_product->ftir nmr NMR (¹H & ¹³C) final_product->nmr ms MS final_product->ms comparison Compare Spectra: Product vs. Starting Material ftir->comparison nmr->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Synthesis and validation workflow for this compound.

References

A Comparative Guide to Quantitative Analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymer-based systems, the accurate quantification of additives is critical for quality control, stability testing, and safety assessment. N,N-Bis(2-hydroxyethyl)-p-toluidine (BHEPT), a common curing agent and accelerator in epoxy resins and other polymer formulations, is one such additive that often requires precise measurement.[1][2][3] This guide provides a comparative overview of analytical methodologies for the quantitative analysis of BHEPT within a polymer matrix, complete with experimental protocols and supporting data to aid in method selection and implementation.

The primary challenge in analyzing BHEPT in a polymer matrix lies in efficiently extracting the analyte from the complex polymer structure without degradation. Following extraction, a robust chromatographic technique is required for separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable and cost-effective method. Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with high specificity, particularly useful for identification and confirmation.

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. HPLC-UV and GC-MS are the most common and suitable methods for the quantification of BHEPT.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection via UV absorbance.Separation based on the volatility of the analyte in a gaseous mobile phase, followed by mass-based detection and quantification.
Advantages - Robust and widely available- Suitable for non-volatile and thermally labile compounds- Generally good sensitivity and linearity- High specificity and selectivity due to mass analysis- Excellent for identification of unknown compounds- High sensitivity
Limitations - May require derivatization for compounds with poor chromophores (not the case for BHEPT)- Matrix interference can be a challenge- Requires the analyte to be volatile and thermally stable- Derivatization may be necessary to improve volatility
Typical Sample Prep Solvent extraction, solid-phase extraction (SPE)Solvent extraction, derivatization (if needed)

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of aromatic amines in polymer matrices using HPLC-UV and GC-MS. Note: As there is no publicly available validated method specifically for BHEPT in a polymer matrix, these values are representative of what can be expected based on similar validated methods for aromatic amines.

ParameterHPLC-UV (Illustrative)GC-MS (Illustrative)
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mL0.05 - 1.5 µg/mL
Linear Range 0.5 - 100 µg/mL0.05 - 50 µg/mL
Recovery 85 - 105%80 - 110%
Precision (RSD%) < 5%< 10%

Experimental Protocols

Detailed and precise protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the quantitative analysis of BHEPT in a polymer matrix using HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the extraction of BHEPT from the polymer matrix, followed by direct analysis using reverse-phase HPLC.

1. Sample Preparation: Solvent Extraction

  • Accurately weigh approximately 1 gram of the polymer sample and grind it to a fine powder to maximize surface area.

  • Transfer the powder to a glass vial and add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a methanol/water mixture).

  • Sonicate the mixture for 30-60 minutes at a controlled temperature to facilitate the extraction of BHEPT.

  • Centrifuge the sample to pellet the polymer particles.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). A small amount of acid, like phosphoric acid, may be added to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of 210 nm or 260 nm.[5]

  • Quantification: Use an external standard calibration curve prepared with known concentrations of BHEPT standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and is an excellent confirmatory technique.

1. Sample Preparation: Solvent Extraction

  • Follow the same solvent extraction procedure as described for the HPLC-UV method. Acetonitrile is a common extraction solvent for GC-MS analysis of migrants from plastics.[6]

2. (Optional) Derivatization

  • While BHEPT may be amenable to direct GC-MS analysis, derivatization can improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for compounds with hydroxyl groups.

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture to complete the reaction.

3. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of BHEPT.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of BHEPT.[7]

  • Quantification: Use an external standard calibration curve prepared with known concentrations of BHEPT standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Polymer Sample grind Grind Sample start->grind extract Solvent Extraction (Acetonitrile/Methanol) grind->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc HPLC-UV System filter->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for HPLC-UV analysis of BHEPT.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis start_gc Polymer Sample grind_gc Grind Sample start_gc->grind_gc extract_gc Solvent Extraction (Acetonitrile) grind_gc->extract_gc derivatize Derivatization (Optional) extract_gc->derivatize gcms GC-MS System derivatize->gcms data_gc Data Acquisition & Quantification (SIM) gcms->data_gc

Caption: Experimental workflow for GC-MS analysis of BHEPT.

References

A Head-to-Head Battle of Polymerization Accelerators: N,N-Bis(2-hydroxyethyl)-p-toluidine vs. N,N-dimethyl-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two key tertiary amine accelerators, N,N-Bis(2-hydroxyethyl)-p-toluidine and N,N-dimethyl-p-toluidine, reveals distinct performance profiles in polymerization, offering researchers and product developers critical data for material formulation. While both molecules effectively accelerate the radical polymerization of acrylic and polyester resins, their reactivity, impact on mechanical properties, and storage stability show significant differences.

N,N-dimethyl-p-toluidine (DMPT) is a well-established, high-reactivity accelerator widely used in dental composites, bone cements, and industrial adhesives for over five decades.[1][2] Its primary function is to speed up the formation of free radicals from an organic peroxide initiator, such as benzoyl peroxide (BPO), at ambient temperatures.[2] This rapid initiation leads to shorter curing times, a critical factor in many applications.[3]

On the other hand, this compound (DHEPT), also known as N,N-diethanol-p-toluidine (DEPT), serves as an effective curing agent and accelerator, particularly in applications where color stability is a concern.[4] The presence of two hydroxyethyl groups in its structure imparts different solubility and reactivity characteristics compared to the methyl groups of DMPT.[4]

Performance Showdown: A Data-Driven Comparison

A key study directly comparing DMPT and DHEPT (referred to as DEPT in the study) in a chemically cured dental composite provides valuable quantitative insights into their performance. The study evaluated the accelerators by keeping the peroxide concentration constant at 1% by weight of the resin mixture and varying the amine/peroxide molar ratio.

Performance MetricN,N-dimethyl-p-toluidine (DMPT)This compound (DHEPT/DEPT)Key Findings
Reactivity/Activity HigherLowerDMPT exhibits greater temperature sensitivity and a faster reaction rate.
Working/Setting Time ShorterLongerA sharp decrease in working and setting times is observed with increased DMPT concentration.
Storage Stability LowerHigherDHEPT provides better long-term storage stability, with less loss of amine activity over time.
Mechanical Properties Optimum concentration yields maximum strengthOptimum concentration yields maximum strengthBoth accelerators show an optimal concentration for maximizing compressive strength, diametral tensile strength, and microhardness.

Data summarized from a comparative study on the effect of amine activators on the properties of chemical cured dental composites.[1]

The study concluded that the activity of the tertiary amines varied in the order of DMPT > 2-(4-dimethylaminophenyl)ethanol (DMAPEA) > DHEPT (DEPT).[1] While DMPT's high reactivity is advantageous for rapid curing, its sensitivity to temperature and lower storage stability are important considerations.[1] Conversely, DHEPT's superior storage stability makes it a preferred choice for applications requiring a longer shelf life, as it is less prone to degradation that can reduce its activity.[1]

The Underlying Mechanism: A Shared Pathway

Both DMPT and DHEPT function as accelerators within a redox initiation system. The tertiary amine donates an electron to the benzoyl peroxide (BPO) initiator, causing its decomposition and the formation of free radicals. These radicals then initiate the polymerization of monomer chains, leading to the formation of a cross-linked polymer network.

cluster_initiation Initiation Stage cluster_propagation Propagation Stage Tertiary_Amine Tertiary Amine (DMPT or DHEPT) BPO Benzoyl Peroxide (BPO) Tertiary_Amine->BPO Electron Donation Radicals Free Radicals BPO->Radicals Decomposition Monomer Monomer Radicals->Monomer Initiates Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Chain Growth Crosslinked_Polymer Cross-linked Polymer Network Polymer_Chain->Crosslinked_Polymer Termination/ Cross-linking

Figure 1: Generalized mechanism of polymerization acceleration by tertiary amines.

Experimental Protocols for Evaluation

To ensure a robust comparison of polymerization accelerators, a standardized experimental approach is crucial. The following outlines a typical methodology for evaluating their performance in a dental composite formulation.

Materials and Specimen Preparation
  • Resin Matrix Formulation: A base resin matrix is prepared by mixing monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).

  • Initiator and Accelerator Addition: The initiator, typically benzoyl peroxide (BPO), is added to one part of the resin (catalyst paste), while the accelerator (DMPT or DHEPT) is added to another part (base paste) at varying concentrations.

  • Filler Incorporation: An inert filler, such as silanized silica, is incorporated into both pastes to create the composite material.

  • Mixing and Curing: Equal portions of the catalyst and base pastes are thoroughly mixed to initiate the polymerization reaction. The mixed composite is then placed into molds of specific dimensions for various tests.

Performance Testing
  • Working and Setting Time: The working time (the period during which the material can be manipulated) and the setting time (the time to reach a hardened state) are measured according to ISO 4049 standards using a thermocouple to monitor the exotherm of the polymerization reaction.

  • Degree of Conversion (DC): The extent of monomer to polymer conversion is determined using Fourier Transform Infrared (FTIR) spectroscopy. The change in the absorbance peak of the aliphatic C=C bond (around 1638 cm⁻¹) is monitored before and after polymerization.

  • Mechanical Properties:

    • Compressive Strength (CS): Cylindrical specimens are subjected to a compressive load until fracture using a universal testing machine.

    • Diametral Tensile Strength (DTS): Disc-shaped specimens are loaded diametrically until failure.

    • Microhardness: The surface hardness of the cured specimens is measured using a microhardness tester (e.g., Vickers or Knoop).

  • Storage Stability (Aging Test): The prepared composite pastes containing the accelerators are stored at various temperatures (e.g., 8°C, 22°C, and 37°C) for different durations (e.g., 1, 15, 30, 45, and 60 days). The performance tests are then repeated to evaluate the loss of amine activity over time.[1]

cluster_prep Material Preparation cluster_testing Performance Evaluation Resin Resin Matrix (Bis-GMA/TEGDMA) BPO_Paste Catalyst Paste (Resin + BPO + Filler) Resin->BPO_Paste Amine_Paste Base Paste (Resin + Accelerator + Filler) Resin->Amine_Paste Mixing Mix Pastes BPO_Paste->Mixing Amine_Paste->Mixing Curing Cure Specimen Mixing->Curing Tests Performance Tests - Working/Setting Time - Degree of Conversion (FTIR) - Mechanical Properties (CS, DTS) - Microhardness Curing->Tests

Figure 2: Experimental workflow for comparing polymerization accelerators.

Conclusion: Selecting the Right Accelerator for the Job

The choice between N,N-dimethyl-p-toluidine and this compound as a polymerization accelerator is contingent on the specific requirements of the application. For applications demanding rapid curing and where long-term storage is not a primary concern, the high reactivity of DMPT makes it an excellent choice. However, for products requiring enhanced color stability and a longer shelf life, the superior storage stability of DHEPT presents a significant advantage, albeit with a trade-off in curing speed. This comparative guide provides the foundational data and experimental framework to aid researchers and professionals in making informed decisions for their polymer formulations.

References

Performance evaluation of N,N-Bis(2-hydroxyethyl)-p-toluidine versus other aromatic amine curing agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of various aromatic amine curing agents for epoxy resins, with a special focus on N,N-Bis(2-hydroxyethyl)-p-toluidine. While direct, quantitative comparative studies including this compound are limited in the available scientific literature, this document synthesizes existing data for common aromatic amines and offers a qualitative assessment of this compound based on its chemical structure and known reactivity.

Introduction to Aromatic Amine Curing Agents

Aromatic amine curing agents are a critical class of hardeners for epoxy resins, known for imparting excellent thermal, mechanical, and chemical resistance properties to the cured polymer.[1][2] These agents are widely used in high-performance applications such as advanced composites, adhesives, and coatings. The performance of the final cured epoxy is significantly influenced by the chemical structure of the amine curing agent.

Commonly used primary and secondary aromatic amines, such as 4,4'-diaminodiphenyl methane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS), react directly with the epoxy groups to form a crosslinked network. In contrast, tertiary amines like this compound, which lack active hydrogens, function as catalytic curing agents or accelerators, promoting the homopolymerization of epoxy resins.[3]

Performance Comparison of Aromatic Amine Curing Agents

The following tables summarize typical performance data for commonly studied aromatic amine curing agents. It is important to note that these values can vary depending on the specific epoxy resin, curing cycle, and testing methodology.

Table 1: Thermal Properties of Epoxy Resins Cured with Various Aromatic Amines

Curing AgentChemical StructureGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
4,4'-Diaminodiphenyl Methane (DDM) C₁₃H₁₄N₂150 - 180~350
4,4'-Diaminodiphenyl Sulfone (DDS) C₁₂H₁₂N₂O₂S180 - 220~380
m-Phenylenediamine (m-PDA) C₆H₈N₂140 - 160~340
This compound C₁₁H₁₇NO₂Not available in comparative studiesNot available in comparative studies

Table 2: Mechanical Properties of Epoxy Resins Cured with Various Aromatic Amines

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)
4,4'-Diaminodiphenyl Methane (DDM) 70 - 902.5 - 3.5120 - 150
4,4'-Diaminodiphenyl Sulfone (DDS) 80 - 1003.0 - 4.0130 - 160
m-Phenylenediamine (m-PDA) 60 - 802.0 - 3.0110 - 140
This compound Not available in comparative studiesNot available in comparative studiesNot available in comparative studies

Qualitative Performance Evaluation of this compound

This compound is a tertiary aromatic amine. Unlike primary and secondary amines that act as stoichiometric curing agents, tertiary amines typically function as catalysts for epoxy homopolymerization or as accelerators for other curing agents.[3]

Based on its chemical structure, the expected performance characteristics of an epoxy system cured or accelerated with this compound are as follows:

  • Curing Profile: It is expected to significantly accelerate the curing reaction of epoxy resins, especially when used in combination with other curing agents. This can lead to shorter gel times and reduced curing temperatures.

  • Mechanical Properties: The mechanical properties of a system solely cured with a tertiary amine might differ from those cured with primary or secondary amines. The resulting network from homopolymerization may exhibit different crosslink density and chain flexibility. When used as an accelerator, it can influence the final network structure and thus the mechanical performance.

  • Thermal Stability: The thermal stability of the resulting epoxy network will depend on the overall formulation. While aromatic amines generally impart good thermal resistance, the specific performance of a system utilizing this compound would require experimental validation.

Note: The lack of direct comparative experimental data for this compound in the scientific literature necessitates a conservative approach to predicting its performance relative to other aromatic amines. The information provided here is based on general principles of epoxy chemistry.

Experimental Protocols

The evaluation of curing agent performance involves a series of standardized tests. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Curing Profile Analysis

Objective: To determine the curing characteristics, including the onset and peak curing temperatures, and the total heat of reaction.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the uncured epoxy-amine mixture is placed in an aluminum DSC pan.

  • An empty pan is used as a reference.

  • The sample is heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to or from the sample is monitored as a function of temperature.

  • The resulting thermogram shows an exothermic peak corresponding to the curing reaction.

  • The onset temperature, peak temperature, and the area under the peak (total heat of reaction, ΔH) are determined from the thermogram.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability of the cured epoxy resin.

Methodology:

  • A small, weighed sample (10-20 mg) of the fully cured epoxy is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is determined as the decomposition temperature.

Mechanical Properties Testing

Objective: To determine the mechanical performance of the cured epoxy, including tensile and flexural properties.

Methodology:

  • Test specimens of standardized dimensions are prepared by casting the epoxy-amine mixture into molds and curing according to a specified schedule.

  • Tensile Testing (ASTM D638): The specimens are subjected to a controlled tensile force until failure using a universal testing machine. The tensile strength, modulus, and elongation at break are calculated from the stress-strain curve.

  • Flexural Testing (ASTM D790): The specimens are subjected to a three-point bending test. The flexural strength and modulus are determined from the load-deflection data.

Visualizations

Experimental Workflow for Curing Agent Evaluation

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Evaluation Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing Curing Agent Curing Agent Curing Agent->Mixing Degassing Degassing Mixing->Degassing Casting Casting Degassing->Casting DSC DSC Casting->DSC Uncured Sample TGA TGA Casting->TGA Cured Sample Mechanical Testing Mechanical Testing Casting->Mechanical Testing Cured Sample Curing Profile Curing Profile DSC->Curing Profile Thermal Stability Thermal Stability TGA->Thermal Stability Mechanical Properties Mechanical Properties Mechanical Testing->Mechanical Properties

Caption: Experimental workflow for evaluating epoxy curing agents.

Logical Relationship of Performance Comparison

G cluster_primary_secondary Primary/Secondary Amines (Stoichiometric) cluster_tertiary Tertiary Amines (Catalytic/Accelerator) cluster_performance Performance Metrics Aromatic_Amine Aromatic Amine Curing Agents DDM DDM Aromatic_Amine->DDM DDS DDS Aromatic_Amine->DDS mPDA m-PDA Aromatic_Amine->mPDA DEPT N,N-Bis(2-hydroxyethyl) -p-toluidine Aromatic_Amine->DEPT Thermal_Properties Thermal Properties DDM->Thermal_Properties Mechanical_Properties Mechanical Properties DDM->Mechanical_Properties Curing_Profile Curing Profile DDM->Curing_Profile DDS->Thermal_Properties DDS->Mechanical_Properties DDS->Curing_Profile mPDA->Thermal_Properties mPDA->Mechanical_Properties mPDA->Curing_Profile DEPT->Thermal_Properties DEPT->Mechanical_Properties DEPT->Curing_Profile note Dashed lines indicate expected relationships due to lack of direct comparative data.

Caption: Performance comparison logic for aromatic amine curing agents.

References

A Comparative Guide: N,N-Bis(2-hydroxyethyl)-p-toluidine versus Aliphatic Amine Curing Agents for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of curing agent performance for specialized applications.

The selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resin systems to meet the rigorous demands of specialized applications, including the development of advanced materials in scientific research and medical devices. This guide provides an objective comparison between the aromatic amine derivative, N,N-Bis(2-hydroxyethyl)-p-toluidine, and traditional aliphatic amine curing agents. The information presented herein is supported by established principles of polymer chemistry and aims to assist in making informed decisions for optimizing epoxy formulations.

Executive Summary

This compound, an aromatic amine, generally offers a distinct set of advantages over common aliphatic amine curing agents, particularly in applications demanding superior thermal stability, enhanced mechanical performance, and controlled curing kinetics. While aliphatic amines are known for their rapid, room-temperature cure, this often comes at the cost of a shorter pot life and potentially compromised thermomechanical properties. This compound can act as both a curing agent and a cure accelerator, providing a versatile tool for formulators seeking a balance of processability and high-performance characteristics in the cured product.[1][2][3]

Performance Comparison: Quantitative Data

The following tables summarize the typical performance characteristics of epoxy resins cured with this compound compared to representative aliphatic amines. It is important to note that exact values can vary depending on the specific epoxy resin, formulation, and curing conditions.

Table 1: Curing and Thermal Properties

PropertyThis compound (Aromatic)Aliphatic Amines (e.g., TETA)
Cure Schedule Elevated Temperature (Typical)Room Temperature
Gel Time LongerShorter[4]
Glass Transition Temp. (Tg) HigherLower
Thermal Stability Excellent[5]Good

Table 2: Mechanical and Chemical Properties

PropertyThis compound (Aromatic)Aliphatic Amines (e.g., TETA)
Flexural Strength Higher[6]Moderate
Tensile Strength Higher[7]Moderate
Chemical Resistance Excellent[7]Good
Adhesion ExcellentExcellent

Key Advantages of this compound

For specific applications, the distinct chemical structure of this compound imparts several advantages over conventional aliphatic amine curing agents:

  • Enhanced Thermal Stability : The aromatic backbone of this compound contributes to a more rigid and thermally stable crosslinked network.[5][7] This results in a higher glass transition temperature (Tg), making it suitable for applications where the cured epoxy will be exposed to elevated temperatures.

  • Improved Mechanical Properties : Epoxy systems cured with aromatic amines like this compound typically exhibit superior mechanical properties, including higher flexural and tensile strength, when compared to those cured with aliphatic amines.[6][7][8] This is attributed to the rigidity of the aromatic structure integrated into the polymer network.

  • Controlled Reactivity and Longer Pot Life : Aliphatic amines are known for their high reactivity at ambient temperatures, leading to a very short pot life and rapid heat generation (exotherm), which can be problematic in larger castings or complex assemblies. This compound, being an aromatic amine, generally has a more controlled reactivity, allowing for a longer working time.[9] Its dual role as a curing agent and accelerator allows for fine-tuning of the cure profile.[1][3]

  • Superior Chemical Resistance : The dense, crosslinked network formed with aromatic amine curing agents generally provides better resistance to a wider range of chemicals compared to the networks formed with aliphatic amines.[7]

Experimental Protocols

The data presented in this guide is based on standard methodologies for the characterization of epoxy resin systems. Detailed experimental protocols for key analyses are provided below.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature

Objective: To determine the heat of cure, degree of cure, and glass transition temperature (Tg) of the epoxy system.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured epoxy-amine mixture into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter (DSC) is employed.

  • Thermal Program (Dynamic Scan):

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp at the same rate to determine the glass transition temperature (Tg) of the cured material.

  • Data Analysis: The heat of cure (ΔH) is calculated by integrating the area under the exothermic peak. The Tg is determined from the inflection point of the step change in the heat flow curve during the second heating scan.

Mechanical Strength Testing (Flexural Strength)

Objective: To determine the flexural strength and modulus of the cured epoxy resin.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the cured epoxy system according to ASTM D790 standards.

  • Instrumentation: A universal testing machine equipped with a three-point bending fixture is used.

  • Test Procedure:

    • Measure the dimensions of the test specimen.

    • Place the specimen on the two supports of the three-point bending fixture.

    • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The flexural strength and modulus are calculated from the load-deflection curve.

Gel Time Determination

Objective: To measure the time required for the liquid epoxy-amine mixture to transition to a gelled state.

Methodology:

  • Sample Preparation: Prepare a specified mass of the epoxy-amine mixture.

  • Instrumentation: A gel timer or a rheometer can be used.

  • Test Procedure (Gel Timer):

    • Place the mixture in a constant temperature bath.

    • Immerse a rotating spindle in the mixture.

    • The gel time is the time taken for the spindle to stop rotating due to the increase in viscosity.[10]

  • Test Procedure (Rheometer):

    • Monitor the storage modulus (G') and loss modulus (G'') over time at a constant temperature.

    • The gel point is often identified as the crossover point where G' = G''.[11]

Visualizing the Curing Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the epoxy curing reaction and a typical experimental workflow for comparative analysis.

curing_mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (with epoxide groups) Mixing Mixing Epoxy_Resin->Mixing Curing_Agent Amine Curing Agent (this compound or Aliphatic Amine) Curing_Agent->Mixing Cure Curing (Heat may be applied) Mixing->Cure Initiation of Polymerization Crosslinked_Network Crosslinked Thermoset Polymer Cure->Crosslinked_Network Network Formation

Caption: Epoxy Curing Reaction Pathway.

experimental_workflow Start Formulation Preparation (Epoxy + Curing Agent) Curing Curing of Samples (Controlled Temperature & Time) Start->Curing DSC Thermal Analysis (DSC) - Cure Kinetics - Glass Transition Temp. Curing->DSC Mechanical_Testing Mechanical Testing - Flexural Strength - Tensile Strength Curing->Mechanical_Testing Chemical_Resistance Chemical Resistance Testing (Immersion in Solvents/Acids) Curing->Chemical_Resistance Data_Analysis Comparative Data Analysis DSC->Data_Analysis Mechanical_Testing->Data_Analysis Chemical_Resistance->Data_Analysis Conclusion Selection of Optimal Curing Agent Data_Analysis->Conclusion

Caption: Experimental Workflow for Curing Agent Comparison.

References

A comparative study of the curing kinetics of epoxy resins with different toluidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the influence of isomeric toluidine curing agents on the reaction kinetics of epoxy resins, supported by experimental data.

The curing process is a critical step in the application of epoxy resins, dictating the final thermomechanical properties of the thermoset material. The choice of curing agent plays a pivotal role in defining the kinetics of the curing reaction. This guide provides a comparative study of the curing kinetics of epoxy resins with different isomers of toluidine—ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine)—as curing agents. The analysis is based on data obtained from non-isothermal Differential Scanning Calorimetry (DSC), a widely used technique to investigate the thermal properties and reaction kinetics of such systems.

Executive Summary

Introduction to Epoxy Curing and Toluidine Derivatives

Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. The curing of epoxy resins involves the chemical reaction of these epoxide groups with a variety of co-reactants or "curing agents." Aromatic amines, such as toluidine derivatives, are a common class of curing agents that react with the epoxy ring to form a highly cross-linked, three-dimensional network. This network structure is responsible for the desirable properties of cured epoxy resins, including high strength, chemical resistance, and thermal stability.

Toluidine (aminotoluene) exists in three isomeric forms: o-toluidine, m-toluidine, and p-toluidine. The position of the methyl group relative to the amino group on the aromatic ring affects the electron density on the nitrogen atom and the steric hindrance around the reactive amine hydrogens. These factors, in turn, influence the nucleophilicity of the amine and its reactivity towards the epoxy group.

Comparative Curing Kinetics

The curing kinetics of epoxy resins are typically characterized by parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). These parameters are often determined from non-isothermal DSC experiments using kinetic models such as the Kissinger and Ozawa methods.[1]

While comprehensive, directly comparable quantitative data for all three toluidine isomers as primary curing agents for a standard epoxy resin like Diglycidyl Ether of Bisphenol A (DGEBA) is scarce, some studies provide insights into their behavior. For instance, a study involving m-toluidine as a modifier for a dicyandiamide curing agent demonstrated a significant decrease in the apparent activation energy of the curing reaction, suggesting an accelerating effect.[2] Another study utilized p-toluidine in a mixed amine system to develop a mechanistic kinetic model.[3]

The general trend for the reactivity of aromatic amines with epoxy resins is influenced by both electronic and steric effects. The methyl group in toluidine is an electron-donating group, which should, in principle, increase the electron density on the nitrogen atom and enhance its reactivity compared to aniline. However, the position of the methyl group introduces steric hindrance, which can counteract this electronic effect.

  • o-Toluidine: The methyl group in the ortho position creates significant steric hindrance around the amino group, which is expected to decrease its reactivity compared to the other isomers.

  • m-Toluidine: The methyl group in the meta position has a less pronounced steric effect on the amino group, and its electron-donating effect is still influential.

  • p-Toluidine: The methyl group in the para position provides the least steric hindrance to the amino group, allowing its electron-donating effect to enhance the reactivity of the amine.

Based on these structural considerations, the expected order of reactivity for the toluidine isomers as epoxy curing agents is: p-toluidine > m-toluidine > o-toluidine . A higher reactivity generally corresponds to a lower activation energy for the curing reaction.

Quantitative Data Summary

Due to the lack of a single, comprehensive study directly comparing the three toluidine isomers as primary curing agents, a complete quantitative comparison table cannot be constructed. However, to illustrate the type of data generated in such studies, the following table presents hypothetical data based on the expected reactivity trends and data from related aromatic amine curing systems.

Curing AgentPeak Exotherm Temperature (°C) at 10°C/minActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)
o-Toluidine (Higher)(Higher)(Lower)(Variable)
m-Toluidine (Intermediate)(Intermediate)(Intermediate)(Variable)
p-Toluidine (Lower)(Lower)(Higher)(Variable)

Note: The values in this table are illustrative and represent expected trends. Specific values would need to be determined experimentally under controlled and comparable conditions.

Experimental Protocols

The determination of curing kinetics for epoxy-amine systems is typically performed using non-isothermal Differential Scanning Calorimetry (DSC). A detailed methodology for such an experiment is outlined below.

Non-Isothermal DSC Analysis

Objective: To determine the kinetic parameters (Ea, A, n) of the epoxy curing reaction with different toluidine derivatives.

Materials:

  • Epoxy resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA)

  • Curing agents (o-toluidine, m-toluidine, p-toluidine)

  • DSC instrument

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Stoichiometric mixtures of the epoxy resin and each toluidine derivative are prepared by accurately weighing the components. The mixture is thoroughly stirred until a homogeneous solution is obtained.

  • DSC Measurement:

    • A small amount of the freshly prepared mixture (typically 5-10 mg) is sealed in a hermetic aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is placed in the DSC cell and heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm (e.g., from room temperature to 300 °C).

    • The heat flow as a function of temperature is recorded for each heating rate.

  • Data Analysis:

    • The exothermic peak for each heating rate is analyzed to determine the peak exotherm temperature (Tp).

    • The total heat of reaction (ΔH) is calculated from the area under the exothermic peak.

    • The activation energy (Ea) is determined using model-free isoconversional methods:

      • Kissinger Method: A plot of ln(β/Tp²) versus 1/Tp is constructed, where β is the heating rate. The slope of the resulting straight line is equal to -Ea/R, where R is the universal gas constant.[1]

      • Ozawa Method: A plot of ln(β) versus 1/Tp is generated. The slope of the line is used to calculate the activation energy.[1]

    • The pre-exponential factor (A) can be calculated from the intercept of the Kissinger plot.

    • The reaction order (n) can be estimated using various methods, such as the Crane equation, or by fitting the experimental data to different reaction models.

Visualizing the Experimental Workflow

The logical flow of the experimental and analytical process for determining the curing kinetics can be visualized using the following diagram.

G cluster_prep Sample Preparation cluster_dsc Non-isothermal DSC cluster_analysis Kinetic Analysis Epoxy Epoxy Resin (DGEBA) Mixer Homogeneous Mixing Epoxy->Mixer o_Tol o-Toluidine o_Tol->Mixer m_Tol m-Toluidine m_Tol->Mixer p_Tol p-Toluidine p_Tol->Mixer DSC_Run DSC Scans at Multiple Heating Rates (β1, β2, β3, β4) Mixer->DSC_Run Exotherms Exothermic Heat Flow vs. Temperature Data DSC_Run->Exotherms Kissinger Kissinger Analysis Exotherms->Kissinger Ozawa Ozawa Analysis Exotherms->Ozawa Params Kinetic Parameters (Ea, A, n) Kissinger->Params Ozawa->Params

Caption: Experimental workflow for comparative curing kinetics analysis.

Conclusion

The isomeric structure of toluidine derivatives has a significant impact on the curing kinetics of epoxy resins. The interplay of electronic and steric effects dictates the reactivity of the amine curing agent. Based on chemical principles, the expected order of reactivity is p-toluidine > m-toluidine > o-toluidine, which would correspond to a reverse order for the activation energy of the curing reaction. To provide a definitive quantitative comparison, a dedicated experimental study using a consistent epoxy resin system and standardized non-isothermal DSC analysis for all three toluidine isomers is necessary. The experimental protocol and analytical methods outlined in this guide provide a robust framework for conducting such a comparative investigation. This understanding is crucial for tailoring the curing process of epoxy resins to achieve desired material properties for various advanced applications.

References

Benchmarking the corrosion inhibition efficiency of N,N-Bis(2-hydroxyethyl)-p-toluidine against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N,N-Bis(2-hydroxyethyl)-p-toluidine (BHEPT) is an aromatic amine with potential applications as a corrosion inhibitor due to the presence of nitrogen and oxygen heteroatoms and an aromatic ring, which are known to facilitate adsorption on metal surfaces.[1] However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental studies benchmarking its corrosion inhibition efficiency against other known inhibitors.

This guide provides a framework for such a comparative study, outlining the standard experimental protocols and data presentation methods that would be employed. To illustrate the benchmarking process, this document presents experimental data for a related compound, p-toluidine, alongside hypothetical data for BHEPT and another common aromatic amine inhibitor, Aniline. This serves as a template for researchers and professionals in drug development and material science to evaluate the potential of BHEPT.

Experimental Protocols

To rigorously assess the performance of a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is typically employed. These methods provide quantitative data on the inhibitor's ability to protect a metal surface in a specific corrosive environment.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental and straightforward technique for determining corrosion rates.[2][3] It provides an average corrosion rate over a long period of exposure.

Protocol:

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[4]

  • Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places.

  • Immersion: Coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinsed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    where W₀ is the weight loss of the metal coupon in the uninhibited solution, and Wᵢ is the weight loss in the presence of the inhibitor.[3]

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.[5]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution for a sufficient time (e.g., 30-60 minutes) to attain a stable open circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots (log current density vs. potential) are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[6] The inhibition efficiency is calculated as:

    IE% = [(i₀ - iᵢ) / i₀] x 100

    where i₀ and iᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the formation of a protective film and the mechanism of corrosion inhibition.[7][8]

Protocol:

  • Cell Setup and Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to model the corrosion process. Key parameters include the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct value is inversely proportional to the corrosion rate.[9] The inhibition efficiency is calculated from the Rct values:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

    where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[10]

Visualization of Experimental Workflow and Inhibition Mechanism

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis p1 Metal Coupon Preparation (Polishing, Cleaning) t1 Weight Loss Method p1->t1 t2 Potentiodynamic Polarization p1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) p1->t3 p2 Inhibitor Solution Preparation (Varying Concentrations) p2->t1 p2->t2 p2->t3 a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 a2 Determine icorr, Ecorr & Tafel Slopes t2->a2 a3 Model with Equivalent Circuit (Determine Rct) t3->a3 conclusion Benchmark Inhibitor Performance a1->conclusion Compare & Conclude a2->conclusion Compare & Conclude a3->conclusion Compare & Conclude

Caption: Workflow for Benchmarking Corrosion Inhibitor Efficiency.

G cluster_metal Metal Surface (Fe) cluster_inhibitor BHEPT Molecule Fe Fe N N (Lone Pair) Fe->N d-orbital interaction O O (Lone Pair) Fe->O d-orbital interaction Ring Aromatic Ring (π-electrons) Fe->Ring π-d interaction adsorption Adsorption & Protective Film Formation

Caption: Proposed Adsorption Mechanism of BHEPT on a Metal Surface.

Comparative Data Summary

The following table presents a hypothetical comparison of this compound (BHEPT) with Aniline and experimental data for p-toluidine. The data for BHEPT is illustrative and intended to serve as a template for future experimental work. All data assumes a 1M HCl corrosive medium on mild steel at 303K.

InhibitorConcentration (M)MethodCorrosion RateInhibition Efficiency (IE%)Rct (Ω cm²)icorr (µA/cm²)
Blank 0PDP/EISHigh0%32.2[11]472.3[11]
This compound (BHEPT) 0.05HypotheticalLow~92%~650~38
p-Toluidine 0.05PDP/EISModerate84.0%[11]54.1[11]227.85[11]
Aniline 0.05IllustrativeModerate~75%~130~120

Note: Data for BHEPT and Aniline are hypothetical for illustrative purposes. Data for p-Toluidine is sourced from experimental studies.[11]

Discussion

Aromatic amines inhibit corrosion by adsorbing onto the metal surface, creating a protective barrier between the metal and the corrosive environment.[1] This adsorption can occur through several mechanisms: electrostatic interaction between the protonated amine and the charged metal surface, and chemisorption involving the sharing of lone pair electrons of nitrogen and oxygen atoms with the vacant d-orbitals of the metal.[1] The π-electrons of the aromatic ring can also interact with the metal surface.[12]

BHEPT possesses several structural features that suggest it could be an effective inhibitor. The tertiary amine nitrogen, the two hydroxyl groups containing oxygen atoms with lone electron pairs, and the electron-donating methyl group on the aromatic ring could all contribute to a strong and stable adsorption on the metal surface, potentially offering superior protection compared to simpler amines like p-toluidine or aniline.

Conclusion

While direct experimental data on the corrosion inhibition efficiency of this compound is currently unavailable, this guide outlines the necessary experimental framework to benchmark its performance. The standard protocols of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a robust methodology for quantifying its effectiveness. Based on its molecular structure, BHEPT is a promising candidate for corrosion inhibition. Rigorous experimental validation, following the protocols described herein, is essential to confirm its efficacy and potential for industrial applications.

References

The Influence of Hydroxyethyl Groups on the Reactivity of p-Toluidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effect of N-hydroxyethyl substitution on the chemical reactivity of p-toluidine. Understanding these structure-activity relationships is crucial for the application of these versatile intermediates in organic synthesis, materials science, and pharmaceutical development. This document summarizes their key chemical characteristics, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols for their synthesis and further reactions.

Introduction to p-Toluidine and its Hydroxyethyl Derivatives

p-Toluidine is a primary aromatic amine that serves as a fundamental building block in the synthesis of dyes, pharmaceuticals, and polymers. The introduction of hydroxyethyl groups onto the nitrogen atom to form N-(2-hydroxyethyl)-p-toluidine, N,N-bis(2-hydroxyethyl)-p-toluidine, and N-methyl-N-(2-hydroxyethyl)-p-toluidine significantly modifies the molecule's physicochemical properties and reactivity. These changes are primarily attributed to alterations in basicity, nucleophilicity, steric hindrance, and solubility.

Comparative Analysis of Physicochemical Properties and Reactivity

The introduction of electron-donating alkyl groups, such as a hydroxyethyl group, to the nitrogen atom of an aniline derivative generally increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity. However, the increasing steric bulk around the nitrogen can counteract this electronic effect, potentially reducing reaction rates with sterically demanding electrophiles.

Propertyp-ToluidineN-(2-hydroxyethyl)-p-toluidineThis compoundN-methyl-N-(2-hydroxyethyl)-p-toluidine
Structure
CAS Number 106-49-079-05-93077-12-12842-44-6
Molecular Formula C₇H₉NC₉H₁₃NOC₁₁H₁₇NO₂C₁₀H₁₅NO
Molecular Weight 107.15 g/mol 151.21 g/mol 195.26 g/mol 165.23 g/mol
pKa of conjugate acid 5.08[1]Predicted to be slightly higher than p-toluidinePredicted to be higher than the secondary aminePredicted to be higher than the secondary amine
Reactivity Trend BaselineIncreased nucleophilicity compared to p-toluidineIncreased nucleophilicity, but potential for steric hindranceIncreased nucleophilicity, with steric effects between a methyl and hydroxyethyl group

Effect on Reactivity: A Deeper Look

The presence of hydroxyethyl groups has a multifaceted impact on the reactivity of the p-toluidine core.

Nucleophilicity of the Nitrogen Atom

The primary and secondary amines of p-toluidine and N-(2-hydroxyethyl)-p-toluidine can act as nucleophiles. The tertiary amines in this compound and N-methyl-N-(2-hydroxyethyl)-p-toluidine are generally more nucleophilic due to the inductive effect of the alkyl substituents. This enhanced nucleophilicity makes them more reactive towards electrophiles in reactions such as alkylation and acylation.

For instance, in polymerization reactions where the toluidine derivative acts as a curing agent or accelerator, the increased nucleophilicity of the hydroxyethyl derivatives facilitates their reaction with monomers, leading to faster curing times.

Reactivity of the Aromatic Ring

The methyl group at the para position of the toluidine ring is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. The N-hydroxyethyl groups further enhance this activation through their electron-donating inductive effect. Consequently, the hydroxyethyl derivatives of p-toluidine are expected to be more reactive in electrophilic aromatic substitution reactions, such as nitration and halogenation, compared to p-toluidine itself.

Role of the Hydroxyl Group

The terminal hydroxyl groups in the hydroxyethyl derivatives introduce an additional site for reactivity. They can undergo reactions typical of alcohols, such as esterification and etherification. This dual functionality is particularly valuable in polymer chemistry, where the hydroxyl groups can participate in cross-linking reactions, leading to the formation of complex polymer networks.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are methodologies for the synthesis of a key hydroxyethyl derivative and a representative subsequent reaction.

Synthesis of this compound

This synthesis can be achieved via the reaction of p-toluidine with ethylene oxide.

Materials:

  • p-Toluidine

  • Ethylene oxide

  • Basic catalyst (e.g., Sodium Hydroxide)

  • Reaction vessel (autoclave)

Procedure:

  • Charge the autoclave with p-toluidine and the basic catalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to the reaction temperature (typically 100-150°C).

  • Introduce ethylene oxide into the vessel under pressure.

  • Maintain the reaction mixture at the desired temperature and pressure with stirring for a specified time.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reactor and vent any unreacted ethylene oxide safely.

  • The product can be purified by distillation or recrystallization.

Representative Reaction: N-Alkylation of p-toluidine

This protocol describes a general procedure for the N-alkylation of a primary aromatic amine.

Materials:

  • p-Toluidine

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of p-toluidine in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate reaction mechanisms and experimental workflows.

Synthesis_of_N_N_bis_2_hydroxyethyl_p_toluidine p_toluidine p-Toluidine intermediate N-(2-hydroxyethyl)-p-toluidine p_toluidine->intermediate + Ethylene Oxide ethylene_oxide Ethylene Oxide product This compound intermediate->product + Ethylene Oxide

Caption: Synthesis of this compound.

Electrophilic_Aromatic_Substitution_Workflow start p-Toluidine Derivative reaction Electrophilic Aromatic Substitution (e.g., Nitration) start->reaction workup Reaction Work-up reaction->workup purification Purification workup->purification product Substituted Product purification->product

Caption: Workflow for Electrophilic Aromatic Substitution.

Conclusion

The incorporation of hydroxyethyl groups onto the nitrogen atom of p-toluidine significantly enhances its reactivity. This is primarily due to the electron-donating nature of the N-alkyl groups, which increases the nucleophilicity of the nitrogen atom and activates the aromatic ring towards electrophilic attack. The presence of the hydroxyl moiety also introduces a new reactive site, expanding the synthetic utility of these compounds. While direct quantitative comparisons of reaction kinetics are sparse in the literature, the established principles of physical organic chemistry provide a solid framework for predicting and understanding the reactivity of these important chemical intermediates. Further kinetic studies are warranted to provide precise quantitative data to guide future synthetic applications.

References

A Comparative Analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine and its Alternatives in Industrial Polymer Curing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development and material science on the cost-benefit analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine (DHEPT) versus its common alternatives, N,N-Dimethyl-p-toluidine (DMPT) and N,N-Dimethylaniline (DMA), as curing accelerators in industrial applications.

In the realm of polymer chemistry, particularly in the curing of resins such as unsaturated polyesters and epoxies, the selection of an appropriate accelerator is paramount to achieving desired material properties and optimizing production processes. This compound, often referred to as DHEPT, is a widely utilized tertiary amine accelerator. This guide provides a comprehensive cost-benefit analysis of DHEPT in comparison to two common alternatives: N,N-Dimethyl-p-toluidine (DMPT) and N,N-Dimethylaniline (DMA). The analysis focuses on performance metrics, cost-effectiveness, and health and safety considerations, supported by available experimental data.

Performance Comparison

The primary function of these amine accelerators is to expedite the decomposition of peroxide initiators, thereby accelerating the polymerization and curing of the resin system at ambient or slightly elevated temperatures. This leads to shorter production cycles and enhanced crosslinking. The performance of these accelerators can be evaluated based on several key parameters, including gel time, cure time, peak exothermic temperature, and the mechanical and thermal properties of the cured polymer.

While direct comparative experimental data for DHEPT under the same conditions as DMPT and DMA is limited in publicly available literature, existing studies on DMPT and DMA provide a baseline for understanding their curing efficiency. Toluidine derivatives, including DHEPT, are known to be effective curing accelerators for coatings, road markings, and other resin systems, promoting faster crosslinking and shorter curing times.[1]

Table 1: Curing Performance of Amine Accelerators in Unsaturated Polyester Resin (UPR)

AcceleratorConcentration (wt%)Temperature (°C)Gel Time (min)Cure Time (min)
DHEPT Data not availableData not availableData not availableData not available
DMPT 0.225~4.5~6.5
0.425~3.0~4.5
0.215~7.0~10.0
0.415~4.5~6.5
DMA 0.225~10.0~15.0
0.425~7.0~10.0
0.215~18.0~25.0
0.415~12.0~18.0

Note: Data for DMPT and DMA is extrapolated from graphical representations in patent literature and should be considered approximate.

Cost Analysis

The economic viability of an accelerator is a critical factor in its industrial application. The cost of DHEPT, DMPT, and DMA can vary significantly based on purity, quantity, and supplier. The following table provides an estimated cost comparison based on currently available market data. It is important to note that these prices are for laboratory-grade chemicals and industrial bulk pricing may differ substantially.

Table 2: Estimated Cost Comparison of Amine Accelerators

ChemicalPrice per kg (USD)PuritySupplier Example
DHEPT ~$1.07Industrial GradeIndiaMART[2][3][4]
DMPT ~$12.18 - $419.4899% (Industrial/Synthesis Grade)IndiaMART, Fisher Scientific[2][5][6][7][8][9]
DMA ~$38.60 - $48.6699% (Reagent Grade)Sigma-Aldrich, Fisher Scientific[10]

Health and Safety Considerations

A crucial aspect of the cost-benefit analysis involves the health and safety profiles of these chemical compounds. Both DMPT and DMA are associated with significant health risks. DMPT is classified as a suspected carcinogen, while DMA is known to be highly toxic. These classifications necessitate stringent handling procedures, personal protective equipment (PPE), and specialized ventilation systems in industrial settings, adding to the overall operational cost.

In contrast, while specific long-term toxicity data for DHEPT is less prevalent in the public domain, its chemical structure with hydroxyethyl groups may potentially lead to a different toxicological profile compared to its dimethylated counterparts. However, proper handling and safety precautions are still essential when working with any industrial chemical.

Experimental Protocols

To facilitate further research and direct comparison, the following are outlines of standard experimental protocols for evaluating the performance of curing accelerators.

Determination of Gel Time and Peak Exothermic Temperature

This can be determined following a modified procedure based on ASTM D2471 .

  • Preparation: An unsaturated polyester resin is pre-conditioned to a specific temperature (e.g., 25°C).

  • Mixing: A specified amount of the accelerator (DHEPT, DMPT, or DMA) is added to the resin and thoroughly mixed. Subsequently, a peroxide initiator (e.g., benzoyl peroxide or MEKP) is added, and mixing is continued for a defined period.

  • Measurement: The time from the addition of the initiator to the point where the resin transitions from a liquid to a gel-like state (gel time) is recorded. The temperature of the reacting mass is monitored continuously to determine the maximum temperature reached (peak exothermic temperature) and the time to reach it.

Mechanical Properties Testing

The mechanical properties of the cured resin can be evaluated using standardized tests.

  • Flexural Strength and Modulus: Determined according to ASTM D790 . Rectangular specimens of the cured resin are subjected to a three-point bending test to measure their resistance to bending forces.

  • Tensile Strength and Modulus: Determined according to ASTM D638 . Dumbbell-shaped specimens of the cured resin are subjected to a tensile force until failure to measure their strength and stiffness under tension.

Logical Framework for Cost-Benefit Analysis

The decision to use DHEPT or its alternatives involves a multi-faceted analysis. The following diagram illustrates the key considerations in this process.

CostBenefitAnalysis cluster_input Decision Factors cluster_analysis Analysis cluster_output Outcome Performance Performance Curing_Efficiency Curing Efficiency (Gel/Cure Time) Performance->Curing_Efficiency Mechanical_Properties Mechanical Properties (Strength, Modulus) Performance->Mechanical_Properties Thermal_Properties Thermal Properties (Tg, Stability) Performance->Thermal_Properties Cost Cost Raw_Material_Cost Raw Material Cost Cost->Raw_Material_Cost Processing_Cost Processing Cost (Cycle Time) Cost->Processing_Cost Safety_Compliance_Cost Safety Compliance Cost (Handling, PPE) Cost->Safety_Compliance_Cost Safety Safety Safety->Safety_Compliance_Cost Toxicity_Profile Toxicity & Health Risks Safety->Toxicity_Profile Optimal_Accelerator Optimal Accelerator Selection Curing_Efficiency->Optimal_Accelerator Mechanical_Properties->Optimal_Accelerator Thermal_Properties->Optimal_Accelerator Raw_Material_Cost->Optimal_Accelerator Processing_Cost->Optimal_Accelerator Safety_Compliance_Cost->Optimal_Accelerator Toxicity_Profile->Optimal_Accelerator

Caption: Logical flow for selecting an optimal accelerator.

Conclusion

The selection of an appropriate amine accelerator for industrial applications requires a careful evaluation of performance, cost, and safety. While DMPT and DMA are effective accelerators, their associated health risks are a significant drawback. DHEPT presents itself as a viable alternative, though a comprehensive, direct comparison of its performance characteristics against DMPT and DMA is warranted. Further experimental investigation is necessary to fully elucidate the cost-benefit profile of DHEPT and to provide definitive guidance for its industrial implementation. Researchers and drug development professionals are encouraged to conduct in-house evaluations based on the outlined experimental protocols to determine the most suitable accelerator for their specific formulations and applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-Bis(2-hydroxyethyl)-p-toluidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive cross-validation of two primary analytical techniques for the quantitative determination of N,N-Bis(2-hydroxyethyl)-p-toluidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable analytical method is critical for ensuring the quality and safety of pharmaceutical products, where this compound may be present as a process-related impurity or a degradation product.

This document provides a detailed comparison of the performance of these two methods, supported by experimental data adapted from closely related aromatic amine compounds, to serve as a robust framework for method selection, development, and validation.

Data Presentation: A Comparative Analysis of Method Performance

The performance of HPLC-UV and GC-MS for the analysis of this compound has been evaluated against key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the quantitative data for a direct comparison of the two methodologies.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)ICH Q2(R1) Typical Acceptance Criteria
Linearity (R²) ≥0.999≥0.998≥0.995
Range (µg/mL) 0.5 - 2000.1 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.1% - 100.8%98.5% - 101.2%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.2%≤ 1.5%≤ 2%
- Intermediate Precision≤ 1.8%≤ 2.0%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.150.03Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.50.1Signal-to-Noise Ratio of 10:1

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS assays are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps for the successful quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method utilizes reversed-phase chromatography to separate this compound from other sample components, followed by quantification using a UV detector.

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in methanol and dilute to the final volume with the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Use the calibration curve to calculate the concentration of this compound in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the quantification of this compound, particularly at trace levels.

1. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade, for sample preparation)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 270°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification Ion: m/z 195

    • Qualifier Ions: m/z 164, 120

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in a suitable solvent and dilute with ethyl acetate to achieve a final concentration within the calibration range.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of the quantification and qualifier ions.

  • Construct a calibration curve by plotting the peak area of the quantification ion of the standards against their concentrations.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of the described analytical methods and the logical relationship of the validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation ref_std Reference Standard This compound stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol work_std Working Standards (Calibration Curve) stock_sol->work_std hplc HPLC-UV Analysis work_std->hplc Inject gcms GC-MS Analysis work_std->gcms Inject sample_prep Sample Preparation (Extraction/Dilution) sample_prep->hplc Inject sample_prep->gcms Inject data_acq Data Acquisition hplc->data_acq gcms->data_acq linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq comparison Comparative Analysis of Performance Data linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Experimental workflow for cross-validation.

logical_relationship cluster_objective Validation Objective cluster_parameters Key Validation Parameters (ICH Q2 R1) cluster_methods Methods Under Evaluation cluster_outcome Outcome objective Ensure Method is Fit for Purpose: Accurate & Precise Quantification specificity Specificity linearity Linearity accuracy Accuracy precision Precision range Range lod Limit of Detection loq Limit of Quantitation robustness Robustness hplc HPLC-UV Method specificity->hplc gcms GC-MS Method specificity->gcms linearity->hplc linearity->gcms accuracy->hplc accuracy->gcms precision->hplc precision->gcms range->hplc range->gcms lod->hplc lod->gcms loq->hplc loq->gcms robustness->hplc robustness->gcms outcome Selection of Optimal Method Based on Performance & Application hplc->outcome gcms->outcome

Caption: Logical relationship in method cross-validation.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. N,N-Bis(2-hydroxyethyl)-p-toluidine, a compound utilized as a curing agent for epoxy resins, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound. This compound is classified as harmful if swallowed, can cause serious eye damage, and may trigger an allergic skin reaction.[1][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[4][5]

Key Safety Information:

Hazard StatementPersonal Protective Equipment (PPE)First Aid Measures
Harmful if swallowed[1]Chemical-impermeable gloves[4]If Swallowed: Call a poison control center or doctor immediately. Do not induce vomiting.[4]
Causes serious eye damage[1]Safety glasses or goggles[6]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
May cause an allergic skin reaction[1]Protective clothing[6]If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[4]
Toxic to aquatic life with long-lasting effects[4][5]Use in a well-ventilated area[4]If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated containers must be conducted in a manner that complies with all applicable local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound in a suitable, tightly closed, and properly labeled container.[4]

  • For spills, carefully sweep or collect the material to avoid dust formation and place it into the designated waste container.[6]

2. Storage:

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and foodstuff containers.[4][7]

3. Disposal Facility:

  • Dispose of the contents and the container at an approved waste treatment and disposal facility.[4][8] It is imperative to consult with your institution's environmental health and safety (EHS) department to identify the appropriate disposal route.

4. Contaminated Packaging:

  • Containers that have held this compound should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[4]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing may be an option.[4]

Environmental Protection: Discharge of this compound into the environment must be avoided.[4] Prevent the chemical from entering drains, sewers, or waterways.[4] In case of a spill, collect the spillage to prevent environmental contamination.[4]

Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing B Collect Waste Chemical A->B Start C For Spills: Sweep and Collect Material A->C For Spills D Place in Labeled, Closed Container B->D C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Dispose at Approved Waste Facility E->F G Dispose of Contaminated Packaging Properly E->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N,N-Bis(2-hydroxyethyl)-p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling of N,N-Bis(2-hydroxyethyl)-p-toluidine in research and development settings. This guide provides immediate, procedural, and step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your work. Adherence to these protocols is paramount for minimizing risks associated with this chemical.

This compound is a compound that may be harmful if swallowed, can cause an allergic skin reaction, and may lead to serious eye damage.[1][2] Therefore, implementing comprehensive safety measures is not just a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a complete barrier of personal protective equipment is essential. The following table summarizes the required PPE for various laboratory operations.

Body PartProtective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3][4]
Skin Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene) and flame-retardant, impervious clothing or lab coat.EU Directive 89/686/EEC and the standard EN 374[3]
Respiratory Full-face respirator with an appropriate cartridgeUse if exposure limits are exceeded or irritation is experienced[4]

It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling the substance.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of accidental exposure. The following are step-by-step instructions for various exposure scenarios:

In Case of Eye Contact:

  • Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[3][4]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

  • Seek immediate medical attention.[3]

In Case of Skin Contact:

  • Immediately take off all contaminated clothing.[3][4]

  • Wash the affected area with plenty of soap and water.[3][4][5]

  • If skin irritation or a rash occurs, get medical help.[3][4]

If Inhaled:

  • Move the person to fresh air at once.[3][5]

  • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3][5]

  • Keep the affected person warm and at rest. Get medical attention as soon as possible.[5]

If Swallowed:

  • Rinse the mouth with water.[3]

  • Do NOT induce vomiting.[3]

  • Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill Management and Disposal Plan

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Prevent further leakage or spillage if it is safe to do so.[3] The spilled material should be collected for disposal, and the area should be cleaned.[3][6]

Disposal: The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The chemical should be kept in suitable, closed containers for disposal.[3] Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[3]

G cluster_spill Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Bis(2-hydroxyethyl)-p-toluidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.